4-Methylpyrazole
説明
What is Fomepizole?
Fomepizole is also referred to as 4-methylpyrazole. It is part of the pyrazole class that is substituted with 1H-pyrazole by the methyl group at position 4. It is an antidote, a protective agent, and an EC 1.1.1.1 (alcohol dehydrogenase) inhibitor. It is derived from a hydride of 1H-pyrazole.Uses of Fomepizole
Fomepizole can be used to treat methanol and ethylene glycol poisoning. It is a drug that blocks the breakdown of these toxic substances into active toxic compounds. Fomepizole is a competitive inhibitor of the alcohol dehydrogenase enzyme found within the liver. This enzyme plays an important part in ethylene glycol and methanol metabolism.The mechanism of actions of Fomepizole
Fomepizole is a powerful inhibitor of the alcohol dehydrogenase enzyme found within the liver. This enzyme plays a crucial function in ethylene glycol and methanol metabolism. By inhibiting alcohol dehydrogenase competitively and methanol metabolism, methanol and ethylene glycol Fomepizole inhibit the production of toxic compounds. The slow rate of metabolite creation lets the liver process and expel the metabolites created, thus limiting their accumulation in tissues like the eye and kidneys. This means that a lot of organ damage is kept to a minimum.Methanol is initially metabolized into formaldehyde through alcohol dehydrogenase. Formaldehyde is then subjected to further oxidation through the formaldehyde dehydrogenase, which transforms into formic acid. Formic acid is the main toxin responsible for metabolic acidosis and the visual disturbances caused by methanol poisoning.
Through the competitive inhibition of the primary enzyme called alcohol dehydrogenase involved in the metabolism of methanol and ethylene glycol, Fomepizole reduces the production of harmful compounds. The slow production rate of metabolites permits your liver to digest and expel them when they are made, thus limiting their accumulation of the metabolites in tissues such as the eye and kidneys. This means that much organ damage is kept to a minimum.
Fomepizole‘s interactions with alcohol
Fomepizole is not recommended due to Fomepizole which extends the ethanol's half-life prolonger and blocks its metabolism. The extension of the half-life of ethanol could increase and prolong the effects of ethanol on intoxication, which can lead to higher (potentially risky) levels of intoxication even at smaller doses. Fomepizole reduces the production of acetaldehyde by blocking alcohol dehydrogenase. This provides the time needed to transform acetic acid into acetaldehyde through acetaldehyde dehydrogenase. A result is a person with a longer and more intense intensity of intoxication with any dose of ethanol and diminished "hangover" signs.Structure
3D Structure
特性
IUPAC Name |
4-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMMFOAQPJVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Record name | fomepizole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fomepizole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040649 | |
| Record name | 4-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fomepizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.59e+02 g/L | |
| Record name | Fomepizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7554-65-6 | |
| Record name | 4-Methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fomepizole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fomepizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fomepizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMEPIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fomepizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | Fomepizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fomepizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 4-Methylpyrazole on Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4-Methylpyrazole (4-MP), also known as fomepizole, on alcohol dehydrogenase (ADH). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the inhibitory kinetics, experimental evaluation, and structural basis of this interaction.
Core Mechanism of Action: Competitive Inhibition
This compound is a potent, competitive inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols, including toxic ones like methanol and ethylene glycol.[1][2] Its therapeutic efficacy, particularly in the context of methanol and ethylene glycol poisoning, stems from its ability to prevent the formation of toxic acidic metabolites.[3][4]
The mechanism of inhibition is primarily competitive, meaning 4-MP and the alcohol substrate vie for the same active site on the ADH enzyme.[2][5] this compound exhibits a significantly higher affinity for the enzyme's active site than its natural substrates.[2][3] This high affinity allows it to effectively block the binding of alcohols, thereby halting their metabolism.
It is important to note that while the primary mechanism is competitive, some studies have shown that 4-MP can exhibit noncompetitive or mixed inhibition patterns with certain ADH isozymes.[6]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound on various alcohol dehydrogenase isozymes has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These parameters are crucial for understanding the inhibitor's efficacy and for the development of therapeutic protocols.
Table 1: Inhibition Constants (Ki) of this compound for Human Alcohol Dehydrogenase Isozymes
| ADH Isozyme | Inhibition Type | Ki (μM) | Substrate | Experimental Conditions |
| ADH1A | Competitive | 0.062 | Ethanol | pH 7.5, 25°C |
| ADH1B1 | Competitive | 0.13 | Ethanol | pH 7.5, 25°C |
| ADH1B2 | Competitive | 0.11 | Ethanol | pH 7.5, 25°C |
| ADH1C1 | Competitive | 0.44 | Ethanol | pH 7.5, 25°C |
| ADH1C2 | Competitive | 0.50 | Ethanol | pH 7.5, 25°C |
| ADH1B3 | Noncompetitive | Kis = 33, Kii = 33 | Ethanol | pH 7.5, 25°C |
| ADH2 | Noncompetitive | Kis = 960, Kii = 3000 | Ethanol | pH 7.5, 25°C |
| ADH4 | Noncompetitive | Kis = 110, Kii = 1100 | Ethanol | pH 7.5, 25°C |
Data compiled from Lee et al. (2011).[6] Kis and Kii refer to the inhibition constants for the slope and intercept, respectively, in noncompetitive inhibition.
Table 2: IC50 Values of this compound for Alcohol Dehydrogenase
| Enzyme Source | IC50 (mM) | Substrate |
| Rat Liver S9 Fractions | Not explicitly stated, but highly effective | Ethanol |
Note: Specific IC50 values for purified ADH isozymes are less commonly reported than Ki values in the reviewed literature. The provided data indicates high potency.
Experimental Protocols
This protocol outlines a standard method for determining the inhibitory effect of this compound on ADH activity by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified alcohol dehydrogenase (e.g., from yeast or recombinant human isozyme)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (inhibitor)
-
Sodium pyrophosphate buffer (0.1 M, pH 9.2)
-
Bovine serum albumin (BSA) solution (0.1%)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare substrate (ethanol) and cofactor (NAD+) solutions in the assay buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the sodium pyrophosphate buffer, ethanol solution, and NAD+ solution.
-
For the inhibited reactions, add a specific concentration of this compound. For the uninhibited control, add an equal volume of buffer.
-
-
Enzyme Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the diluted ADH solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot.
-
Compare the velocities of the inhibited reactions to the uninhibited control to determine the percentage of inhibition.
-
This method is used to determine the type of inhibition and the inhibition constant (Ki).
Procedure:
-
Data Collection:
-
Perform the ADH assay as described above with a range of substrate (ethanol) concentrations.
-
Repeat the entire experiment in the presence of one or more fixed concentrations of this compound.
-
-
Data Transformation:
-
For each data set (with and without inhibitor), calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
-
Plotting:
-
Create a Lineweaver-Burk plot by graphing 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
-
Analysis:
-
Competitive Inhibition: The lines will intersect at the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km) will differ.
-
Noncompetitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, while the y-intercept (1/Vmax) will differ.
-
Mixed Inhibition: The lines will intersect at a point other than the axes.
-
-
Ki Determination: The Ki can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.
Mandatory Visualizations
Mechanism of this compound inhibition of alcohol metabolism.
Experimental workflow for ADH inhibition kinetics.
Structural Insights from X-ray Crystallography
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of alcohol dehydrogenase and its complexes with inhibitors. Although a specific, detailed protocol for the co-crystallization of ADH with this compound is highly dependent on the specific ADH isozyme and laboratory conditions, the general workflow is as follows:
-
Protein Expression and Purification: High-purity ADH is obtained, often through recombinant expression systems.
-
Crystallization: The purified ADH is subjected to various crystallization screening conditions to obtain well-ordered crystals. For inhibitor studies, this compound is often co-crystallized with the enzyme or soaked into existing apo-enzyme crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the ADH-4-MP complex is built and refined.
These structural studies have confirmed that this compound binds within the active site of ADH, in close proximity to the catalytic zinc ion and the NAD+ binding site, physically obstructing the entry of alcohol substrates.
Concluding Remarks
This compound is a well-characterized and highly effective competitive inhibitor of alcohol dehydrogenase. Its mechanism of action is primarily based on its high affinity for the enzyme's active site, leading to the potent blockade of alcohol metabolism. The quantitative kinetic parameters and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in areas such as toxicology, drug metabolism, and enzyme kinetics. The visualization of the inhibitory mechanism and experimental workflow further aids in the conceptual understanding of this important enzyme-inhibitor interaction.
References
- 1. scispace.com [scispace.com]
- 2. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetics of ethylene glycol during fomepizole therapy: implications for management. For the Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 6. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of 4-Methylpyrazole: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-methylpyrazole (4-MP), a critical compound in pharmaceutical research and development, notably as an inhibitor of alcohol dehydrogenase.[1] This document outlines a common and effective laboratory-scale synthetic route, detailed purification protocols, and relevant analytical data to ensure the production of high-purity this compound for research applications.
Synthesis of this compound
The most prevalent and reliable method for the laboratory synthesis of this compound involves the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine salt.[2][3] A widely used precursor is 1,1,3,3-tetraethoxy-2-methylpropane, which reacts with hydrazine sulfate to yield this compound.[4][5]
Synthesis Pathway
The synthesis proceeds via a cyclization reaction between the hydrazine and the 1,3-dicarbonyl equivalent, followed by dehydration to form the stable pyrazole ring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN101163679A - Method of preparing ultrapure this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpyrazole, also known as fomepizole, is a small heterocyclic organic compound with significant applications in medicinal chemistry, most notably as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, experimental protocols for the determination of its key properties, and visual representations of its synthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound is a substituted pyrazole with a methyl group at the 4-position of the pyrazole ring.
-
IUPAC Name: 4-methyl-1H-pyrazole[1]
-
Synonyms: Fomepizole, 4-MP[1]
-
CAS Number: 7554-65-6[1]
-
Molecular Formula: C₄H₆N₂[1]
-
Molecular Weight: 82.10 g/mol [1]
-
Chemical Structure:
Caption: 2D Structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | 13-25 °C | [2][4] |
| Boiling Point | 204-207 °C (at 760 mmHg); 99-100 °C (at 6 mmHg) | [5][6] |
| Solubility | Soluble in water, ethanol, and other organic solvents | [3][7] |
| Density | 0.993 g/mL at 25 °C | [5] |
| Refractive Index | 1.495 at 20 °C | [5] |
| pKa | 2.91 - 3.00 | [8] |
Chemical Properties
This compound is a stable compound under normal conditions.[3] It is a weak base due to the presence of the nitrogen atoms in the pyrazole ring. Its primary chemical reactivity involves its ability to act as a ligand and its role as a competitive inhibitor of alcohol dehydrogenase.
Spectral Data
The following table summarizes the key spectral data for this compound.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra available in various deuterated solvents. | [9] |
| ¹³C NMR | Spectra available. | [1] |
| FTIR | Spectra available. | [1] |
| Mass Spectrometry | GC-MS data available; m/z peaks can be found in public databases. | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxy-2-methylpropane in water.
-
Addition of Hydrazine: Slowly add hydrazine sulfate to the solution while stirring.
-
Reflux: Heat the reaction mixture to 80°C and maintain it under reflux for 3 hours.
-
Work-up: After cooling, adjust the pH of the mixture to between 4 and 6 with a sodium hydroxide solution. Subsequently, add a sodium bicarbonate solution to bring the pH to 7.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[10]
Caption: Synthesis of this compound.
Determination of Melting Point
Due to its low melting point, a capillary melting point apparatus is suitable for this determination.
Protocol:
-
Sample Preparation: If the this compound is solid, finely powder a small amount.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Boiling Point
The boiling point can be determined at atmospheric or reduced pressure.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus with a small distilling flask, a condenser, a receiving flask, and a thermometer.
-
Sample Addition: Place a small volume of this compound and a few boiling chips into the distilling flask.
-
Heating: Heat the flask gently.
-
Observation: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. For measurements under reduced pressure, connect the apparatus to a vacuum source and a manometer.
Determination of Solubility
A qualitative and quantitative determination of solubility in water can be performed.
Protocol:
-
Qualitative Assessment: To a test tube containing 1 mL of water, add this compound dropwise (if liquid) or in small portions (if solid) with vigorous shaking until no more dissolves. Observe and record the miscibility.
-
Quantitative Determination: Prepare a saturated solution of this compound in water at a specific temperature (e.g., 25 °C) by adding an excess of the compound to water and stirring for an extended period. Filter the solution to remove undissolved solute and determine the concentration of this compound in the filtrate using a suitable analytical method such as GC-MS or HPLC.
Spectroscopic Analysis
5.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
5.5.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: As this compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
-
Background Spectrum: Record a background spectrum of the clean plates.
-
Sample Spectrum: Place a drop of the sample between the plates and acquire the IR spectrum.
5.5.3. Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Analysis: The sample is vaporized and separated on the GC column, followed by detection and fragmentation in the mass spectrometer.
Mechanism of Action: Alcohol Dehydrogenase Inhibition
This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol.[2] By competitively binding to the active site of ADH, this compound prevents the conversion of these alcohols to their toxic metabolites.[2]
Caption: Mechanism of Alcohol Dehydrogenase Inhibition by this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and mechanism of action offer a comprehensive resource for professionals in research and drug development. A thorough understanding of these fundamental properties is crucial for its effective and safe application in various scientific and clinical settings.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. google.com [google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Analysis of 4-Methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methylpyrazole (also known as Fomepizole), a critical compound in pharmaceutical and clinical settings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a structural representation.
Introduction
This compound (C₄H₆N₂) is a heterocyclic organic compound with a pyrazole ring substituted with a methyl group.[1][2] It is widely recognized for its role as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[3][4][5] This inhibitory action makes it a crucial antidote in the treatment of methanol and ethylene glycol poisoning.[4][5][6] Understanding its structural and chemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and further drug development.
Molecular Structure
The molecular structure of this compound is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound obtained from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm | Solvent |
| H3, H5 | ~7.4 | CDCl₃ |
| CH₃ | ~2.1 | CDCl₃ |
| NH | ~12.3 | DMSO-d₆ |
| H3, H5 | ~7.5 | DMSO-d₆ |
| CH₃ | ~2.0 | DMSO-d₆ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound [7]
| Carbon | Chemical Shift (δ) in ppm | Solvent |
| C3, C5 | ~133 | DMSO |
| C4 | ~110 | DMSO |
| CH₃ | ~10 | DMSO |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| ~1500 | C=C and C=N stretching (pyrazole ring) |
| 1483, 1394 | Bending modes of methyl groups[8] |
| 1387 | Ring vibrations and CH₃ bending[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound [9][10]
| m/z | Relative Intensity | Assignment |
| 82 | High | [M]⁺ (Molecular ion) |
| 81 | Moderate | [M-H]⁺ |
| 54 | Moderate | Fragment ion |
| 53 | Moderate | Fragment ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
A common technique for obtaining the IR spectrum of a liquid or low-melting solid like this compound is Attenuated Total Reflectance (ATR) FT-IR.
Caption: Generalized workflow for FT-IR spectroscopic analysis.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of the volatile compound this compound.
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. This information is invaluable for its identification, purity assessment, and for understanding its chemical behavior. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical compound.
References
- 1. This compound | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7554-65-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Ethylene Glycol Poisoning. Ad Hoc Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
The Advent of a Potent Antidote: A Technical Guide to the Discovery and History of 4-Methylpyrazole as an ADH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of 4-Methylpyrazole (4-MP), also known as fomepizole, a potent competitive inhibitor of alcohol dehydrogenase (ADH). Fomepizole has become the cornerstone in the treatment of ethylene glycol and methanol poisonings, largely supplanting the historical use of ethanol. This document details the pivotal preclinical and clinical studies that established its efficacy and safety profile, presents key quantitative data in a comparative format, and outlines the experimental protocols that were instrumental in its development. Furthermore, this guide utilizes visualizations to illustrate the metabolic pathways, experimental workflows, and the comparative advantages of fomepizole.
Introduction: The Need for a Superior ADH Inhibitor
Poisoning by toxic alcohols such as ethylene glycol and methanol represents a significant medical emergency, with the potential for severe morbidity and mortality. The toxicity of these substances is not inherent but arises from their metabolic conversion by the enzyme alcohol dehydrogenase (ADH) into highly toxic acidic metabolites. These metabolites are responsible for profound metabolic acidosis, renal failure, and ocular damage.[1][2]
For many years, the standard of care for managing these poisonings was the administration of ethanol. Ethanol acts as a competitive substrate for ADH, thereby reducing the metabolism of the toxic alcohol. However, the use of ethanol is fraught with challenges, including the need for continuous intravenous infusion, frequent monitoring of blood ethanol levels, and a range of adverse effects such as central nervous system depression and hypoglycemia.[1][[“]] This created a clear unmet medical need for a safer and more effective ADH inhibitor.
The Discovery and Historical Development of this compound
The journey to identify a superior ADH inhibitor began with investigations into pyrazole and its derivatives. In 1963, Theorell first described the inhibitory effect of pyrazole on horse liver ADH.[4] Subsequent studies in the late 1960s by Li and Theorell demonstrated that both pyrazole and its derivative, this compound, were effective inhibitors of human liver ADH.[4][5]
However, early research revealed significant toxicity associated with pyrazole, including bone marrow, liver, and kidney damage, which was exacerbated by the presence of ethanol.[4] This toxicity profile rendered pyrazole unsuitable for clinical use and shifted the focus towards its less toxic analogue, this compound. Rodent studies revealed that this compound was relatively nontoxic, even in the presence of ethanol.[4]
Subsequent preclinical studies in monkeys and clinical investigations in humans confirmed the potent inhibitory effect and favorable safety profile of this compound.[4][6] These foundational studies paved the way for its development as a clinical antidote. Fomepizole (this compound) received FDA approval for the treatment of ethylene glycol poisoning in 1997 and for methanol poisoning in 2000.[1]
Mechanism of Action: Competitive Inhibition of Alcohol Dehydrogenase
This compound functions as a potent competitive inhibitor of alcohol dehydrogenase.[7] It effectively blocks the active site of the ADH enzyme, preventing the metabolism of ethylene glycol and methanol to their toxic metabolites, glycoaldehyde and formaldehyde, respectively.[1][2] Fomepizole exhibits a significantly higher affinity for ADH than ethanol, with some studies suggesting an affinity over 8,000 times greater.[8] This strong binding affinity allows for intermittent dosing without the need for continuous infusion and frequent blood level monitoring that is characteristic of ethanol therapy.[[“]]
The inhibition of ADH by fomepizole allows the parent compounds, ethylene glycol and methanol, to be excreted unchanged by the kidneys, thereby preventing the accumulation of their toxic acidic byproducts.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies, comparing the pharmacokinetics, efficacy, and safety of fomepizole and ethanol.
Table 1: Pharmacokinetic Properties
| Parameter | Fomepizole | Ethanol |
| Volume of Distribution | 0.6 - 1.0 L/kg[8] | ~0.6 L/kg |
| Elimination Kinetics | Zero-order at therapeutic doses, may induce its own metabolism (first-order after ~30-40 hours)[7][9] | Zero-order |
| Half-life | Variable, increases with dose. Methanol half-life during fomepizole treatment can be up to 52 hours.[10] | Variable, dependent on concentration |
| Therapeutic Plasma Concentration | >0.8 µg/mL (10 µmol/L)[11] | 100-150 mg/dL |
| Protein Binding | Low[8] | Negligible |
Table 2: Efficacy in Toxic Alcohol Poisoning (Systematic Review Data) [12]
| Outcome | Fomepizole | Ethanol |
| Methanol Poisoning Mortality | 17.1% | 21.8% |
| Ethylene Glycol Poisoning Mortality | 4.1% | 18.1% |
Table 3: Safety and Practicality Comparison [1][[“]]
| Feature | Fomepizole | Ethanol |
| Adverse Drug Events | 12% | 57% |
| Harmful Medication Errors | 7% | 19% |
| Common Side Effects | Headache, nausea, dizziness | CNS depression, hypoglycemia, phlebitis |
| Dosing | Intermittent IV bolus, weight-based | Continuous IV infusion, requires frequent monitoring |
| Monitoring | Not required | Frequent blood ethanol level monitoring |
Experimental Protocols
The development and approval of fomepizole were supported by rigorous preclinical and clinical studies. Below are detailed methodologies for key types of experiments.
Preclinical Efficacy Study in a Primate Model of Methanol Poisoning
-
Objective: To determine the effectiveness of this compound in preventing the toxic effects of methanol in a non-human primate model.
-
Animal Model: Rhesus monkeys.
-
Procedure:
-
A lethal dose of methanol is administered orally to the subjects.
-
A control group receives no treatment.
-
The experimental group receives an intravenous loading dose of this compound (e.g., 20 mg/kg) followed by maintenance doses (e.g., 10-15 mg/kg every 12 hours).
-
Blood samples are collected at regular intervals to measure methanol, formate (the toxic metabolite), and this compound concentrations.
-
Arterial blood gases are monitored to assess for metabolic acidosis.
-
Ophthalmologic examinations are performed to detect any signs of optic nerve damage.
-
The primary endpoints are survival, prevention of metabolic acidosis, and absence of ocular toxicity.
-
-
Key Findings from such studies: this compound effectively blocked the formation of formic acid, prevented metabolic acidosis, and protected against ocular toxicity, leading to increased survival rates.[6]
Multicenter, Prospective Clinical Trial for Ethylene Glycol Poisoning
-
Objective: To evaluate the safety and efficacy of intravenous fomepizole for the treatment of ethylene glycol poisoning in humans.
-
Patient Population: Patients with a confirmed or suspected history of ethylene glycol ingestion and a plasma ethylene glycol concentration ≥20 mg/dL, or a documented history of recent ingestion of a toxic amount and an osmolal gap >10 mOsm/L.
-
Treatment Protocol:
-
Patients receive a loading dose of fomepizole 15 mg/kg intravenously.
-
This is followed by maintenance doses of 10 mg/kg every 12 hours for 4 doses.
-
Subsequent doses are increased to 15 mg/kg every 12 hours to account for the auto-induction of fomepizole metabolism.[1]
-
Patients with significant metabolic acidosis or renal failure may also undergo hemodialysis. The fomepizole dosing frequency is increased during hemodialysis.
-
-
Data Collection:
-
Serial measurements of plasma ethylene glycol and glycolate concentrations.
-
Monitoring of arterial pH, serum bicarbonate, and anion gap.
-
Assessment of renal function (serum creatinine, urine output).
-
Recording of any adverse events.
-
-
Primary Outcomes:
-
Inhibition of ethylene glycol metabolism (as evidenced by declining glycolate concentrations).
-
Resolution of metabolic acidosis.
-
Preservation of renal function.
-
Patient survival.
-
-
Key Findings from such trials: Fomepizole was found to be a safe and effective antidote, preventing the formation of toxic metabolites and the development of renal failure when administered early.[8][13]
Comparative Advantages of Fomepizole over Ethanol
The introduction of fomepizole revolutionized the management of toxic alcohol poisoning due to its significant advantages over ethanol.
References
- 1. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. droracle.ai [droracle.ai]
- 3. consensus.app [consensus.app]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. scilit.com [scilit.com]
- 6. [PDF] Fomepizole for the treatment of methanol poisoning. | Semantic Scholar [semanticscholar.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 4-Methylpyrazole: A Technical Guide for Drug Development Professionals
An in-depth exploration of the molecular features governing the inhibitory activity of 4-Methylpyrazole and its analogs on alcohol dehydrogenase.
Introduction
This compound (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol, methanol, and ethylene glycol.[1][2] Its critical role as an antidote for methanol and ethylene glycol poisoning underscores the importance of understanding the nuanced relationship between its chemical structure and its inhibitory activity.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel ADH inhibitors. We will delve into the quantitative analysis of inhibitory potencies, detailed experimental methodologies, and visual representations of key pathways and relationships.
Core Structure-Activity Relationship Principles
The inhibitory potency of pyrazole derivatives against alcohol dehydrogenase is predominantly influenced by the nature and position of substituents on the pyrazole ring. The core SAR principles for 4-substituted pyrazoles can be summarized as follows:
-
Substitution at the 4-Position: Modification at the 4-position of the pyrazole ring has been a primary focus of SAR studies. The nature of the substituent at this position significantly impacts the inhibitory constant (Ki).[4]
-
Influence of Electronic Effects: Pyrazoles featuring electron-withdrawing substituents at the 4-position tend to be weaker inhibitors of ADH.[4] This suggests that electron density within the pyrazole ring is crucial for effective binding to the enzyme's active site.
-
Role of Hydrophobicity: Increased hydrophobicity of the 4-substituent can lead to stronger inhibition of the isolated enzyme in vitro.[4] However, this effect can be counteracted in a cellular context, where excessive hydrophobicity may hinder cell membrane permeability, thereby reducing the inhibitor's overall effectiveness.[4]
-
Substitution at Other Positions: Studies on 3-substituted pyrazoles have generally shown them to be less potent inhibitors compared to their 4-substituted counterparts. This highlights the critical role of the 4-position in orienting the molecule within the active site for optimal interaction.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against various alcohol dehydrogenase isozymes and other relevant enzymes.
Table 1: Inhibition of Human Alcohol Dehydrogenase (ADH) Isozymes by this compound (Fomepizole)
| ADH Isozyme | Inhibition Type | Ki (µM) |
| ADH1A | Competitive | 0.062 |
| ADH1B1 | Competitive | Data not available |
| ADH1B2 | Competitive | Data not available |
| ADH1C1 | Competitive | Data not available |
| ADH1C2 | Competitive | Data not available |
| ADH1B3 | Noncompetitive | 33 |
| ADH2 | Noncompetitive | Data not available |
| ADH4 | Noncompetitive | 960 |
Data compiled from a study on recombinant human ADH isozymes, which determined slope inhibition constants (Kis) for competitive inhibition and intercept inhibition constants (Kii) for noncompetitive inhibition.[5][6]
Table 2: Inhibition of Cytochrome P450 2E1 (CYP2E1) by this compound and Related Compounds
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (Fomepizole) | 1.8 | 2.0 | Mixed |
| Phenethyl isothiocyanate | low µM range | Data not available | Data not available |
| Dimethylnitrosamine | 230 | Data not available | Data not available |
| Caffeine | >3600 | Data not available | Data not available |
IC50 and Ki values were determined using recombinant human CYP2E1 with p-nitrophenol as the substrate.[3][7]
Experimental Protocols
A fundamental technique for determining the inhibitory potency of compounds like this compound is the in vitro alcohol dehydrogenase inhibition assay.
Spectrophotometric ADH Inhibition Assay
This method measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.5.
-
Substrate Solution: Ethanol solution of a specific concentration (e.g., 2 M).
-
Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+) solution (e.g., 0.025 M).
-
Enzyme Solution: Alcohol dehydrogenase from a suitable source (e.g., horse liver), dissolved in assay buffer to a specific activity.
-
Inhibitor Solutions: A series of concentrations of the test compound (e.g., this compound and its analogs) dissolved in a suitable solvent.
Procedure:
-
To a quartz cuvette, add the assay buffer, substrate solution, and cofactor solution.
-
Add a specific volume of the inhibitor solution (or solvent for the control).
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Repeat the assay with different concentrations of the inhibitor and substrate.
Data Analysis:
The inhibition constant (Ki) can be determined by analyzing the reaction velocities at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots or non-linear regression analysis of the Michaelis-Menten equation.
Mandatory Visualizations
Signaling Pathway: Inhibition of Methanol Metabolism by this compound
Caption: Competitive inhibition of alcohol dehydrogenase (ADH) by this compound.
Experimental Workflow: Structure-Activity Relationship (SAR) Study of ADH Inhibitors
Caption: A typical workflow for a structure-activity relationship study.
Logical Relationship: SAR of 4-Substituted Pyrazoles on ADH Inhibition
Caption: Factors influencing the inhibitory potency of 4-substituted pyrazoles.
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of study that provides a solid foundation for the rational design of new alcohol dehydrogenase inhibitors. The key takeaways for drug development professionals are the critical importance of the 4-position on the pyrazole ring and the delicate balance between electronic properties and hydrophobicity of the substituent at this position. The quantitative data and experimental protocols presented in this guide offer a practical resource for the evaluation and optimization of novel pyrazole-based ADH inhibitors. Future research may focus on exploring a wider range of substituents and leveraging computational modeling to predict inhibitory potency with greater accuracy, ultimately leading to the development of more effective and safer therapeutic agents.
References
- 1. Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2E1 substrate inhibition. Mechanistic interpretation through an effector site for monocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylpyrazole: An In-depth Technical Guide on its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1] This property establishes it as a critical antidote in the clinical management of methanol and ethylene glycol poisonings, where it prevents the metabolic conversion of these substances into their toxic acidic metabolites.[2][3] Beyond its well-documented role in emergency medicine, 4-MP exhibits significant interactions with other key biochemical pathways, notably the cytochrome P450 system, steroidogenesis, and fatty acid metabolism. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways and workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicology.
Core Mechanism of Action: Inhibition of Alcohol Dehydrogenase
The principal biochemical effect of this compound is the competitive inhibition of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols.[1] In cases of methanol and ethylene glycol ingestion, ADH catalyzes the initial, rate-limiting step in their conversion to toxic metabolites. Methanol is oxidized to formaldehyde and subsequently to formic acid, which can lead to severe metabolic acidosis and optic nerve damage.[4] Ethylene glycol is metabolized to glycoaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid, which can cause profound metabolic acidosis and renal failure due to the precipitation of calcium oxalate crystals.[4]
This compound's high affinity for the zinc-containing active site of ADH allows it to effectively block the binding of these toxic alcohols, thereby halting their metabolism.[5] This allows the parent compounds to be excreted unchanged, mitigating their toxic effects.[4]
Visualization of ADH Inhibition in Toxic Alcohol Metabolism
Caption: Inhibition of toxic alcohol metabolism by this compound.
Quantitative Data: ADH Inhibition
The inhibitory potency of this compound against various human alcohol dehydrogenase isozymes has been characterized. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a more potent inhibitor.
| ADH Isozyme | Substrate | Inhibition Type | Ki (µM) |
| ADH1A | Ethanol | Competitive | 0.062-960 |
| ADH1B1 | Ethanol | Competitive | 0.062-960 |
| ADH1B2 | Ethanol | Competitive | 0.062-960 |
| ADH1C1 | Ethanol | Competitive | 0.062-960 |
| ADH1C2 | Ethanol | Competitive | 0.062-960 |
| ADH1B3 | Ethanol | Noncompetitive | 33-3000 |
| ADH2 | Ethanol | Noncompetitive | 33-3000 |
| ADH4 | Ethanol | Noncompetitive | 33-3000 |
Data compiled from a study on recombinant human ADH isozymes.[6]
Interaction with Cytochrome P450 2E1 (CYP2E1)
This compound is also a known inhibitor of cytochrome P450 2E1 (CYP2E1), an important enzyme in the metabolism of various xenobiotics, including ethanol and acetaminophen.[7] This inhibition has significant implications for drug-drug interactions and potential therapeutic applications beyond its use as an antidote.
In the context of ethanol metabolism, while ADH is the primary pathway, CYP2E1 contributes to ethanol oxidation, particularly at higher blood alcohol concentrations.[8] By inhibiting both ADH and CYP2E1, this compound can significantly slow the elimination of ethanol.[8]
For acetaminophen, CYP2E1 is responsible for its conversion to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[7] Inhibition of CYP2E1 by this compound has been shown to reduce the formation of NAPQI, suggesting a potential role in mitigating acetaminophen-induced hepatotoxicity.[7]
Visualization of CYP2E1 Inhibition
Caption: this compound's inhibition of CYP2E1-mediated metabolism.
Quantitative Data: CYP2E1 Inhibition
The inhibitory effect of this compound on CYP2E1 activity has been quantified using in vitro systems. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| System | Substrate | IC50 (µM) |
| Recombinant human CYP2E1 | 4-nitrophenol | 1.8 |
Data from a study on the inhibition of human CYP2E1.[9]
Effects on Steroidogenesis
In vitro studies using isolated Leydig cells from rat testes have demonstrated that this compound can influence testosterone biosynthesis. While ethanol is known to inhibit gonadotropin-stimulated testosterone production, this effect appears to be mediated by its metabolite, acetaldehyde. The addition of this compound, by blocking the conversion of ethanol to acetaldehyde via ADH, was shown to prevent the ethanol-induced suppression of testosterone synthesis.[1] This highlights an indirect protective role of this compound on steroidogenesis in the presence of ethanol.
Visualization of the Effect on Steroidogenesis
Caption: this compound's protective effect on testosterone production.
Impact on Fatty Acid Metabolism
Research has indicated that the inhibition of oxidative ethanol metabolism by this compound can lead to a shift towards non-oxidative metabolic pathways. One such pathway is the formation of fatty acid ethyl esters (FAEEs), which are produced by the esterification of fatty acids with ethanol. Elevated levels of FAEEs have been associated with alcohol-induced organ damage, particularly to the pancreas. Studies in human volunteers have shown that pretreatment with this compound before ethanol consumption results in increased plasma concentrations of FAEEs.
Visualization of the Shift in Ethanol Metabolism
Caption: 4-MP shifts ethanol metabolism towards non-oxidative pathways.
Experimental Protocols
Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on ADH activity.
-
Principle: The activity of ADH is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm as the enzyme oxidizes a substrate (e.g., ethanol). The presence of an inhibitor like this compound will decrease the rate of this reaction.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
NAD+ solution (e.g., 0.5 mM)
-
Substrate solution (e.g., ethanol, methanol, or ethylene glycol at various concentrations)
-
This compound solutions at various concentrations
-
Purified ADH enzyme (e.g., from human liver)
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, NAD+ solution, and this compound solution (or buffer for control).
-
Add the ADH enzyme solution and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[6]
-
CYP2E1 Inhibition Assay
This protocol describes a method to assess the inhibition of CYP2E1 by this compound using a probe substrate.
-
Principle: The metabolic activity of CYP2E1 is determined by measuring the formation of a specific metabolite from a probe substrate (e.g., the hydroxylation of 4-nitrophenol to 4-nitrocatechol). The inhibitory effect of this compound is quantified by the reduction in metabolite formation.[9]
-
Reagents:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Human liver microsomes or recombinant human CYP2E1
-
4-nitrophenol solution (e.g., 50 µM)
-
This compound solutions at various concentrations
-
NADPH regenerating system or NADPH
-
-
Procedure:
-
In a reaction tube, pre-incubate the buffer, human liver microsomes (or recombinant CYP2E1), and this compound solution at 37°C.
-
Add the 4-nitrophenol solution.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding an acid or organic solvent).
-
Quantify the formation of 4-nitrocatechol using a suitable analytical method, such as HPLC or spectrophotometry.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.[9]
-
Quantification of this compound in Biological Samples
This protocol provides an overview of a gas chromatography-mass spectrometry (GC-MS) method for the determination of this compound in plasma or other biological matrices.
-
Principle: this compound is extracted from the biological sample and then separated and quantified using GC-MS. An internal standard is typically used for accurate quantification.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform a protein precipitation step (e.g., with acetonitrile or perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing this compound is then further processed, which may include liquid-liquid extraction or solid-phase extraction for cleanup and concentration.
-
-
GC-MS Analysis:
-
Inject the prepared sample extract into the GC-MS system.
-
The GC separates this compound from other components based on its volatility and interaction with the GC column.
-
The MS detects and quantifies this compound based on its mass-to-charge ratio.
-
A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the unknown sample.
-
Measurement of Fatty Acid Ethyl Esters (FAEEs) in Plasma
This protocol outlines a method for the quantification of FAEEs in plasma samples.
-
Principle: FAEEs are extracted from plasma and analyzed by GC-MS.
-
Sample Preparation:
-
Add an internal standard (e.g., ethyl heptadecanoate) to the plasma sample.
-
Perform a lipid extraction using a suitable organic solvent (e.g., hexane).
-
Isolate the FAEEs from other lipids using solid-phase extraction (SPE) with an aminopropyl silica column.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
The GC separates the different FAEEs.
-
The MS identifies and quantifies each FAEE.
-
Quantification is performed using a calibration curve prepared with known concentrations of FAEE standards.
-
Testosterone Biosynthesis Assay in Leydig Cells
This protocol describes an in vitro assay to assess the effect of this compound on testosterone production in Leydig cells.
-
Principle: Isolated Leydig cells are stimulated to produce testosterone in the presence or absence of ethanol and this compound. The amount of testosterone produced is then quantified.
-
Cell Culture and Treatment:
-
Isolate Leydig cells from rat testes or use a suitable Leydig cell line (e.g., MA-10).
-
Culture the cells in an appropriate medium.
-
Treat the cells with a stimulating agent such as human chorionic gonadotropin (hCG) or luteinizing hormone (LH) to induce testosterone production.[1]
-
Concurrently, treat the cells with different concentrations of ethanol, this compound, or a combination of both.
-
Incubate the cells for a defined period (e.g., 2-4 hours).
-
-
Quantification of Testosterone:
-
Collect the cell culture medium.
-
Quantify the concentration of testosterone in the medium using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Conclusion
This compound is a multifaceted molecule with significant effects on several critical biochemical pathways. Its primary role as a potent competitive inhibitor of alcohol dehydrogenase is firmly established and is the basis for its life-saving application in toxic alcohol poisoning. Furthermore, its inhibitory action on CYP2E1 opens avenues for its potential use in mitigating the toxicity of other xenobiotics and highlights its importance in the context of drug-drug interactions. The influence of this compound on steroidogenesis and fatty acid metabolism further underscores the complexity of its biochemical profile. This technical guide provides a foundational resource for understanding and investigating the diverse effects of this compound, offering valuable data and methodologies for researchers and drug development professionals. A thorough understanding of these interactions is crucial for optimizing its clinical use and exploring new therapeutic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpyrazole as a Competitive Inhibitor of Alcohol Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylpyrazole, also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the rate-limiting enzyme in the metabolism of alcohols such as ethanol, methanol, and ethylene glycol.[1][2][3] Its high affinity for ADH makes it a critical therapeutic agent in the management of methanol and ethylene glycol poisoning, effectively preventing the formation of toxic metabolites.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative kinetic data, detailed experimental protocols for its characterization, and visual representations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition of ADH
This compound functions as a competitive inhibitor of alcohol dehydrogenase.[2] This means it reversibly binds to the active site of the ADH enzyme, the same site where the substrate (e.g., methanol, ethylene glycol) would normally bind.[6] By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the catalytic conversion of the alcohol to its corresponding aldehyde.[1] This inhibition is crucial in the context of toxic alcohol ingestion, as it halts the metabolic cascade that produces harmful compounds like formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for metabolic acidosis and end-organ damage.[4]
The affinity of this compound for ADH is significantly higher than that of substrates like ethanol, making it a highly effective antidote.[4] The inhibition is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. Increasing the substrate concentration can overcome the inhibition, a hallmark of competitive inhibition.
dot
Caption: Mechanism of this compound competitive inhibition of ADH.
Quantitative Kinetic Data
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki of this compound for various human alcohol dehydrogenase isozymes has been determined in several studies.
| ADH Isozyme | Substrate | Ki (µM) for this compound | Reference |
| Human Liver ADH | Ethanol | ~0.1 | [7] |
| Human σσ ADH | Ethanol | 350 | [8] |
| Human β1β1 ADH | Ethanol | 0.6 | [8] |
| Rat Liver Microsomes | Ethanol | 30-100 | [9] |
Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.
Experimental Protocols
Determination of ADH Inhibition by this compound
This protocol outlines a standard spectrophotometric assay to determine the inhibitory effect of this compound on alcohol dehydrogenase activity. The assay measures the rate of reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Alcohol Dehydrogenase (e.g., from equine liver)
-
This compound (Fomepizole)
-
Ethanol (or other alcohol substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in cold buffer. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 5 minutes.
-
Prepare a stock solution of NAD+ in buffer.
-
Prepare a stock solution of the alcohol substrate (e.g., ethanol) in buffer.
-
Prepare a range of concentrations of this compound in buffer.
-
-
Assay Setup:
-
In a cuvette, combine the buffer, NAD+ solution, and alcohol substrate solution.
-
For the inhibition assay, add a specific concentration of the this compound solution. For the control (uninhibited reaction), add an equal volume of buffer.
-
Mix the contents of the cuvette by gentle inversion.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ADH enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.
-
dot
Caption: Experimental workflow for determining the Ki of this compound.
Signaling and Metabolic Pathways
This compound's therapeutic action is a direct intervention in the metabolic pathway of toxic alcohols. By blocking ADH, it prevents the downstream production of toxic metabolites.
dot
Caption: Metabolic pathway of toxic alcohols and the point of inhibition by this compound.
Conclusion
This compound is a well-characterized and highly effective competitive inhibitor of alcohol dehydrogenase. Its potent inhibitory activity forms the basis of its clinical use as a life-saving antidote for methanol and ethylene glycol poisoning. Understanding its mechanism of action, kinetic parameters, and the experimental methods for its evaluation is crucial for researchers and clinicians in the fields of toxicology, pharmacology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals working with this important therapeutic agent.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. What are ADHs inhibitors and how do they work? [synapse.patsnap.com]
- 7. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo and In Vitro Effects of 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro effects of 4-Methylpyrazole (4-MP), also known as fomepizole. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. This document delves into its mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows.
Core Mechanism of Action
This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols.[1] In cases of methanol or ethylene glycol poisoning, ADH metabolizes these substances into highly toxic metabolites.[2][3] 4-MP's therapeutic effect stems from its high affinity for ADH, which is approximately 8,000 times greater than that of ethanol and 500-1000 times greater than that of ethylene glycol.[3][4] By competitively binding to ADH, 4-MP effectively blocks the formation of these toxic metabolites, allowing the parent compounds to be excreted from the body unchanged.[2][3]
Beyond its primary role as an ADH inhibitor, 4-MP has also been shown to be a potent inhibitor of cytochrome P450 2E1 (CYP2E1).[1] This inhibition can prevent the formation of the toxic acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI), suggesting a potential therapeutic role in acetaminophen overdose.[1][5] Furthermore, some studies suggest that 4-MP may modulate c-Jun N-terminal kinase (JNK)-dependent signaling, which is involved in cellular responses to stress.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetic and pharmacodynamic properties of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Context | Reference |
| Volume of Distribution | 0.66–0.68 L/kg | Methanol and ethylene glycol-poisoned patients | [7] |
| Elimination | Follows Michaelis–Menten (saturable) kinetics at therapeutic doses | Healthy human subjects and poisoned patients | [7][8] |
| Zero-order elimination rate: 13-17 µmol/L/h | Methanol and ethylene glycol-poisoned patients | [7] | |
| Zero-order elimination rate: 6–19 µmol/L/h | Healthy human subjects | [7] | |
| Apparent elimination half-life (at steady state): 14.5 ± 3 hours | Adult patients with repeated administration | [9] | |
| Elimination half-life (during hemodialysis): 3 hours | Poisoned patients | [8] | |
| Metabolism | Primarily hepatic, with the main metabolite being 4-carboxypyrazole. | Healthy human subjects | [10] |
| Undergoes auto-induction of metabolism via the cytochrome P450 system after multiple doses. | Healthy human subjects | [1][10] | |
| Excretion | 1.0 to 3.5% of an administered dose is excreted unchanged in the urine. | Healthy human subjects | [10] |
| Metabolites are excreted unchanged in the urine. | Healthy human subjects | [10] |
Table 2: Pharmacodynamic and Dosing Information for this compound
| Parameter | Value | Context | Reference |
| ADH Inhibition (Ki) | ~0.03-0.10 mM | In vitro (microsomes from 4-MP treated rats) | [11] |
| ADH Inhibition (IC50) | ~0.1 µmol/L | In vitro (human liver) | [12] |
| Therapeutic Plasma Concentration | 100-300 µmol/L (8.6-24.6 mg/L) | To ensure effective ADH inhibition in humans | [2] |
| Minimum effective concentration: 10 µmol/L | Presumed in humans based on animal studies | [12] | |
| Standard Dosing (IV) | Loading dose: 15 mg/kg | Ethylene glycol or methanol poisoning | [2][4] |
| Maintenance dose: 10 mg/kg every 12 hours | Ethylene glycol or methanol poisoning | [2][4] | |
| Dose adjustment after 48 hours: 15 mg/kg every 12 hours | To account for metabolic auto-induction | [4][13] | |
| Dosing during hemodialysis: 10 mg/kg every 4 hours | To compensate for dialytic removal | [3][14] | |
| Oral Dosing (Investigational) | Loading doses followed by supplemental doses every 12 hours for 5 days | Healthy human volunteers | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and typical experimental workflows.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fomepizole (this compound) for acetaminophen poisoning: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A weekly this compound treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fomepizole - Wikipedia [en.wikipedia.org]
- 11. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. ijisrt.com [ijisrt.com]
- 14. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Methylpyrazole in Research Models: An In-depth Technical Guide
Executive Summary: 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH). This technical guide provides a comprehensive overview of the toxicological profile of 4-MP in various research models, intended for researchers, scientists, and drug development professionals. The document summarizes key findings on acute, subchronic, genetic, and developmental toxicity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. The compiled data indicates that 4-MP has a well-characterized safety profile, with its primary mechanism of toxicity at high doses related to central nervous system effects.
Mechanism of Action
This compound's primary pharmacological and toxicological activity stems from its potent and competitive inhibition of alcohol dehydrogenase (ADH). ADH is a key enzyme in the metabolism of alcohols, including toxic substances like ethylene glycol and methanol. By binding to ADH with high affinity, 4-MP prevents the conversion of these parent compounds into their toxic acidic metabolites, such as glycolic acid and formic acid, which are responsible for the metabolic acidosis and end-organ damage seen in poisonings.
Figure 1: Mechanism of Action of this compound.
Pharmacokinetics and Metabolism
This compound is rapidly distributed throughout the body following administration. In healthy human volunteers, its volume of distribution is between 0.6 L/kg and 1.02 L/kg. Metabolism is the primary route of elimination, with only a small fraction of the administered dose excreted unchanged in the urine. The main metabolite is 4-carboxypyrazole. The elimination of 4-MP follows Michaelis-Menten kinetics, meaning it can become saturated at therapeutic concentrations.
Toxicological Profile
Acute Toxicity
The acute toxicity of this compound has been evaluated in several species. The primary signs of acute toxicity at high doses are related to central nervous system depression.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 540 - 640 | [1] |
| Rat | Intravenous | 320 | [1] |
| Mouse | Oral | 540 | [1] |
| Mouse | Intravenous | 320 | [1] |
Repeated-Dose Toxicity
Information on repeated-dose toxicity is crucial for establishing a No-Observed-Adverse-Effect Level (NOAEL).
A 14-day study in dogs with intravenous administration of fomepizole at doses of 10, 20, and 30 mg/kg/day (administered as two 30-minute infusions every 12 hours) was conducted.[1] While a specific NOAEL was not explicitly stated in the available documentation, this study was used to support the safety of the therapeutic dosing regimen.
In rats, oral administration of 110 mg/kg of fomepizole for 40 to 42 days resulted in a decrease in testicular mass of approximately 8%. This dose is roughly 0.6 times the maximum daily human exposure based on surface area.
Genetic Toxicology
This compound has been evaluated for its potential to cause genetic mutations and chromosomal damage.
| Test | System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium | Not specified | Negative | [N/A] |
| In vivo Micronucleus Assay | Mouse | Not specified | Negative | [N/A] |
These results suggest that this compound is not mutagenic or clastogenic.
Carcinogenicity
No long-term carcinogenicity studies of this compound in animals have been reported in the reviewed literature.
Reproductive and Developmental Toxicity
In a study where pregnant rats were administered fomepizole, the drug was found to cross the placenta, with fetal concentrations being about five times higher than maternal serum concentrations.[2] However, no specific teratogenic effects were reported in this study. It is important to note that pyrazole, a related compound, is a known teratogen.
Experimental Protocols
Acute Oral Toxicity (LD50) - General Protocol (based on OECD 423)
A standardized protocol for assessing acute oral toxicity involves the administration of the test substance to a group of fasted animals, typically rats, at one of a series of fixed dose levels.
Figure 2: Generalized workflow for an acute oral toxicity study.
Methodology:
-
Test Animals: Young, healthy, nulliparous, and non-pregnant female rats are typically used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Ames Test (Bacterial Reverse Mutation Assay) - General Protocol
The Ames test is a widely used method to assess the mutagenic potential of a substance.
Figure 3: Generalized workflow for the Ames test.
Methodology:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
In Vivo Micronucleus Assay - General Protocol (based on OECD 474)
This test assesses the potential of a substance to cause chromosomal damage in vivo.
Methodology:
-
Test Animals: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to visualize erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination. A significant increase in the number of micronucleated cells in treated animals compared to controls indicates clastogenic or aneugenic activity.
Conclusion
This compound (fomepizole) demonstrates a well-defined toxicological profile in research models. Its primary mechanism of action is the competitive inhibition of alcohol dehydrogenase. Acute toxicity is characterized by central nervous system effects at high doses. Repeated-dose studies have provided some initial safety data, though more comprehensive studies to establish definitive NOAELs would be beneficial. Genotoxicity assays have shown negative results, suggesting a lack of mutagenic or clastogenic potential. While no long-term carcinogenicity studies have been identified, and developmental toxicity data is limited, the available information provides a solid foundation for its clinical use as an antidote for specific poisonings. Further research into its chronic toxicity and full reproductive and developmental effects would provide a more complete understanding of its long-term safety profile.
References
Methodological & Application
Application Notes and Protocols: 4-Methylpyrazole in vitro Alcohol Dehydrogenase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alcohol dehydrogenase (ADH) is a pivotal enzyme in the metabolism of ethanol and other primary alcohols. The in vitro ADH inhibition assay is a fundamental tool for the characterization of potential ADH inhibitors, which are of significant interest in both clinical and research settings. 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent and well-characterized competitive inhibitor of ADH. This document provides a detailed protocol for conducting an in vitro ADH inhibition assay using this compound, including data presentation and visualization of the experimental workflow and inhibitory mechanism. The assay is based on the spectrophotometric measurement of the rate of reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is directly proportional to ADH activity.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters for the this compound in vitro ADH inhibition assay.
| Parameter | Value/Range | Notes |
| Enzyme | Yeast or Equine Liver ADH | Commercially available and well-characterized. |
| Substrate | Ethanol | 10 mM - 100 mM final concentration. |
| Cofactor | NAD+ | 2 mM - 5 mM final concentration. |
| Inhibitor | This compound | 1 µM - 100 µM or wider range for IC50 determination. |
| Buffer | Sodium Phosphate or Glycine | 50 mM - 100 mM, pH 8.5 - 9.0. |
| Reaction Temperature | 25°C or 37°C | Should be kept constant throughout the experiment. |
| Wavelength | 340 nm | Corresponds to the absorbance maximum of NADH.[1][2] |
| Assay Volume | 200 µL - 1 mL | Dependent on cuvette or microplate format. |
| Incubation Time | 5 - 10 minutes | For pre-incubation of enzyme with inhibitor. |
| Measurement Time | 3 - 5 minutes | To determine the initial linear rate of reaction. |
Experimental Protocols
Materials and Reagents
-
Alcohol Dehydrogenase (ADH): From yeast (Saccharomyces cerevisiae) or equine liver.
-
Ethanol (Absolute, ≥99.5%): Substrate for the enzymatic reaction.
-
NAD+ (β-Nicotinamide adenine dinucleotide): Cofactor for the enzyme.
-
This compound (4-MP): The inhibitor to be tested.
-
Buffer Solution: 50 mM Sodium Phosphate Buffer (pH 8.8) or 100 mM Glycine-NaOH Buffer (pH 8.8).
-
96-well UV-transparent microplates or quartz cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Pipettes and tips.
-
Deionized water.
Preparation of Solutions
-
50 mM Sodium Phosphate Buffer (pH 8.8):
-
Prepare solutions of 50 mM Sodium Phosphate Monobasic and 50 mM Sodium Phosphate Dibasic.
-
Mix the two solutions while monitoring the pH until a stable pH of 8.8 is achieved.
-
-
Ethanol Stock Solution (1 M):
-
Dilute absolute ethanol in deionized water. Prepare fresh daily.
-
-
NAD+ Stock Solution (20 mM):
-
Dissolve the appropriate amount of NAD+ in deionized water. Store on ice and prepare fresh.
-
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in deionized water. Serial dilutions can be made from this stock to achieve the desired final concentrations.
-
-
ADH Working Solution (e.g., 1 unit/mL):
-
Dilute the stock ADH enzyme in cold buffer to the desired concentration just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Assay Procedure
-
Assay Setup:
-
Prepare a master mix for the assay containing the buffer, NAD+, and ethanol at their final desired concentrations, leaving room for the inhibitor and enzyme solutions.
-
Design the experiment to include a blank (no enzyme), a positive control (no inhibitor), and several concentrations of the inhibitor (this compound). It is recommended to perform each condition in triplicate.
-
-
Inhibitor Addition:
-
To the appropriate wells of a 96-well plate or cuvettes, add the corresponding volume of the this compound dilutions or deionized water for the positive control.
-
-
Enzyme Pre-incubation:
-
Add the ADH working solution to all wells/cuvettes except the blank.
-
Incubate the plate/cuvettes at the chosen reaction temperature (e.g., 25°C) for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (ethanol) to all wells/cuvettes.
-
Immediately place the plate/cuvettes in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 3-5 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each concentration of this compound, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time graph (ΔAbs/min).
-
-
Determine Percent Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
Where V₀_control is the rate of the reaction without the inhibitor and V₀_inhibitor is the rate of the reaction with the inhibitor.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Kinetic Analysis (Optional):
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate (ethanol) and the inhibitor (this compound).
-
The data can then be plotted on a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the effect of the inhibitor on Vmax and Km. For competitive inhibition by 4-MP, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the in vitro ADH inhibition assay with this compound.
References
Application Notes and Protocols for Studying Ethanol Metabolism in Cultured Hepatocytes Using 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, the primary component of alcoholic beverages, is predominantly metabolized in the liver. The study of its metabolic pathways is crucial for understanding the mechanisms of alcohol-induced liver injury and for the development of therapeutic interventions. Cultured hepatocytes serve as a valuable in vitro model for these investigations, allowing for controlled experiments that can delineate the effects of ethanol and its metabolites. 4-Methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase (ADH), is an essential tool in this research. By blocking the primary pathway of ethanol metabolism, 4-MP enables researchers to distinguish between the direct effects of ethanol and the toxic effects of its primary metabolite, acetaldehyde. This document provides detailed application notes and protocols for the use of this compound in cultured hepatocytes to study ethanol metabolism.
Principle of this compound Action
Ethanol is primarily metabolized in hepatocytes through two main oxidative pathways:
-
Alcohol Dehydrogenase (ADH) Pathway: Located in the cytosol, ADH is the principal enzyme responsible for oxidizing ethanol to acetaldehyde, a highly reactive and toxic compound. This reaction requires the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH.
-
Microsomal Ethanol-Oxidizing System (MEOS): Located in the endoplasmic reticulum, this system, primarily involving the cytochrome P450 enzyme CYP2E1, also oxidizes ethanol to acetaldehyde. This pathway is particularly active during chronic and high-level alcohol consumption.
This compound (fomepizole) is a competitive inhibitor of ADH.[1] By binding to the enzyme, it prevents the oxidation of ethanol to acetaldehyde.[1] While its primary target is ADH, 4-MP has also been shown to inhibit CYP2E1, although to a lesser extent.[2][3] This dual inhibition makes 4-MP a powerful tool for significantly reducing the production of acetaldehyde from ethanol in hepatocyte cultures.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ethanol and this compound on cultured hepatocytes.
Table 1: Effect of this compound on Ethanol Disappearance Rate (EDR) in Cultured Rat Hepatocytes
| Treatment Group | Ethanol Disappearance Rate (µmol/10^6 cells/hr) | Percentage Inhibition by 4-MP |
| Control (Ethanol only) | 0.15 ± 0.02 | N/A |
| Control + 2 mM 4-MP | 0.05 ± 0.01 | ~67% |
| Chronic Alcohol (Ethanol only) | 0.25 ± 0.03 | N/A |
| Chronic Alcohol + 2 mM 4-MP | 0.08 ± 0.01 | ~68% |
Data adapted from a study on cultured hepatocytes from control and chronic alcohol-fed rats exposed to 5 mM ethanol.[4]
Table 2: Effect of Ethanol and this compound on Cell Viability and Acetaldehyde Levels in Cultured Hepatocytes
| Treatment | Cell Viability (% of Control) | Acetaldehyde Concentration (µM) |
| Control | 100 | Not Detected |
| 100 mM Ethanol | 60 - 70% | 250 - 300 |
| 100 mM Ethanol + 2 mM 4-MP | 85 - 95% | Significantly Reduced |
| 10 mM Acetaminophen (Positive Control for Toxicity) | ~60% | N/A |
| 10 mM Acetaminophen + 2 mM 4-MP | ~90% | N/A |
Data compiled from multiple studies using primary human hepatocytes and HepG2 cell lines.[2][5][6][7][8]
Table 3: Inhibitory Constants of this compound
| Enzyme | Cell/System Type | Inhibitor Constant (Ki or IC50) |
| Alcohol Dehydrogenase (ADH) | Human Liver | Ki ≈ 1 µM |
| Cytochrome P450 2E1 (CYP2E1) | Human Liver Microsomes | IC50 ≈ 19.72 µM |
Data from studies on human liver enzymes.[9][10]
Experimental Protocols
Protocol 1: Culturing Primary Human Hepatocytes
This protocol describes the basic steps for thawing, plating, and maintaining primary human hepatocytes for experimental use.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated culture plates (e.g., 6-well or 96-well)
-
Water bath at 37°C
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Pre-warm the Hepatocyte Plating Medium in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently resuspend the cell pellet in fresh plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated culture plates at a desired density.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2.
-
After 4-6 hours of attachment, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.
-
The cells are typically ready for experimental treatments after 24-48 hours of culture.
Protocol 2: Treatment of Cultured Hepatocytes with Ethanol and this compound
Materials:
-
Cultured hepatocytes (from Protocol 1)
-
Ethanol (200 proof, sterile)
-
This compound (sterile solution)
-
Hepatocyte Maintenance Medium
Procedure:
-
Prepare stock solutions of ethanol and this compound in Hepatocyte Maintenance Medium. Further dilute to the desired final concentrations for treatment.
-
Aspirate the existing medium from the cultured hepatocytes.
-
Add the medium containing the appropriate concentrations of ethanol and/or this compound to the respective wells. For control groups, add medium without these agents.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the culture supernatant and/or cell lysates for further analysis.
Protocol 3: Assessment of Cell Viability - MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Treated hepatocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Assessment of Cytotoxicity - LDH Release Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Culture supernatant from treated hepatocytes
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Following the treatment period (Protocol 2), carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing a small volume of the supernatant with a reaction mixture containing a substrate and a chromogenic agent.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate LDH release as a percentage of a positive control (e.g., cells lysed with a detergent).
Protocol 5: Measurement of Acetaldehyde in Culture Medium
Materials:
-
Culture supernatant from treated hepatocytes
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a commercially available acetaldehyde assay kit.
Procedure (using Gas Chromatography):
-
Collect the culture supernatant at various time points during the experiment.
-
To prevent further metabolism or degradation of acetaldehyde, samples should be processed immediately or stored at -80°C in airtight vials.
-
Prepare a standard curve using known concentrations of acetaldehyde.
-
Inject a small volume of the supernatant (or a headspace sample) into the GC.
-
Quantify the acetaldehyde concentration in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: Experimental workflow for studying ethanol metabolism.
References
- 1. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Acetaminophen Hepatotoxicity in Mice and in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol and acetaldehyde metabolism in cultured hepatocytes from chronic alcoholic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanol Exposure to Ethanol-Oxidizing HEPG2 Cells Induces Intracellular Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcoholic liver damage is provoked by this compound, which prolongs the influence of ethanol but reduces acetaldehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between acetaldehyde levels and cell survival in ethanol-metabolizing hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatic, Extrahepatic and Extracellular Vesicle Cytochrome P450 2E1 in Alcohol and Acetaminophen-Mediated Adverse Interactions and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, this compound, 4-hydroxymethylpyrazole and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylpyrazole Administration in Rodent Models of Acute Alcohol Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol.[1][2] In the context of acute alcohol exposure, the administration of 4-MP serves as a critical tool to investigate the metabolic and physiological effects of ethanol by delaying its clearance. This document provides detailed application notes and standardized protocols for the use of 4-MP in rodent models of acute alcohol exposure, intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation
Table 1: Effects of this compound on Ethanol Elimination
| Species | 4-MP Dose | Ethanol Dose | Route of Administration | Effect on Ethanol Elimination | Reference |
| Rat | Not Specified | Not Specified | Not Specified | 85% inhibition of ethanol elimination | [3] |
| Human | 10-20 mg/kg | 0.5-0.7 g/kg | Oral | 40% reduction in the rate of ethanol elimination | [4] |
Table 2: Pharmacokinetics of this compound in Rodents
| Species | 4-MP Dose | Route of Administration | Elimination Rate of 4-MP | Effect of Ethanol Co-administration | Reference |
| Male Sprague-Dawley Rat | 10 and 20 mg/kg | Oral | Saturated, 10 µmol/L/h | Decreased by approximately 50% | [5] |
| Male Sprague-Dawley Rat | 15 mg/kg | Intraperitoneal | 12.9 µmol/L/h (zero-order) | Not Specified | [3] |
| Pregnant Sprague-Dawley Rat | 15 mg/kg | Intraperitoneal | 7.6 µmol/L/h (zero-order) | Not Specified | [3] |
Signaling Pathway
The following diagram illustrates the metabolic pathway of ethanol and the mechanism of inhibition by this compound.
Caption: Ethanol metabolism and 4-MP inhibition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for studying the effects of this compound on acute alcohol exposure in a rodent model.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosage scaling of alcohol in binge exposure models in mice: An empirical assessment of the relationship between dose, alcohol exposure, and peak blood concentrations in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of oral this compound in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of 4-Methylpyrazole in Plasma by HPLC-UV
Introduction
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent inhibitor of alcohol dehydrogenase. It is clinically used as an antidote for methanol and ethylene glycol poisoning.[1][2] Monitoring the plasma concentrations of this compound is crucial for optimizing therapeutic outcomes and ensuring patient safety, making a reliable and validated analytical method essential.[2][3] This application note describes a detailed protocol for the quantitative determination of this compound in human plasma using a simple and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Principle
This method involves the separation of this compound from plasma components using reverse-phase HPLC. The sample preparation consists of a straightforward protein precipitation step with acetonitrile to extract the analyte from the plasma matrix.[4][5] The separation is achieved on a C18 column with an isocratic mobile phase composed of a phosphate buffer and an organic modifier. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental setup and chromatographic conditions.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix the 25 mM phosphate buffer (pH 3.0) and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to spike plasma for the calibration curve.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, and unknown samples.
-
Pipette 200 µL of plasma (blank, spiked, or unknown) into the corresponding tubes.
-
For calibration standards, spike the blank plasma with the appropriate working standard solutions.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial with an insert.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, and sensitivity.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time of 4-MP | Approximately 5.2 minutes |
Experimental Workflow Diagram
References
- 1. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 4-Methylpyrazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Methylpyrazole (4-MP), a competitive inhibitor of alcohol dehydrogenase, and its primary metabolites, 4-carboxypyrazole and 4-hydroxymethylpyrazole, using gas chromatography (GC). 4-MP is a critical therapeutic agent in the management of ethylene glycol and methanol poisoning. Accurate and reliable analytical methods are essential for pharmacokinetic studies, clinical monitoring, and drug development.
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily occurs in the liver. The following diagram illustrates the principal metabolic pathway.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the GC analysis of this compound in biological matrices. While specific experimental data for the metabolites via GC is limited in the reviewed literature, typical performance characteristics for derivatized polar analytes are included for guidance.
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery | Inter-day Coefficient of Variation (CV) |
| This compound | Plasma | 25 - 1000 ng/mL | 0.2 µg/mL | Complete | < 6.0% |
| This compound | Urine | 0.5 - 5 µg/mL | Not Reported | Complete | < 6.0% |
| 4-Carboxypyrazole (as TMS derivative) | Plasma/Urine | Estimated: 50 - 2000 ng/mL | Estimated: ~10-20 ng/mL | Estimated: >85% | Estimated: <10% |
| 4-Hydroxymethylpyrazole (as TMS derivative) | Plasma/Urine | Estimated: 50 - 2000 ng/mL | Estimated: ~10-20 ng/mL | Estimated: >85% | Estimated: <10% |
Note: TMS refers to Trimethylsilyl. Data for metabolites are estimates based on typical performance for derivatized polar analytes in GC-MS analysis.
Experimental Protocols
This section details the methodologies for the extraction of this compound and its metabolites from biological samples and their subsequent analysis by gas chromatography.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: GC analysis workflow for 4-MP and metabolites.
Sample Preparation: Extraction of this compound and its Metabolites
This protocol is designed for the extraction of 4-MP and its metabolites from plasma or urine samples.
Materials:
-
Plasma or urine samples
-
3-Methylpyrazole (Internal Standard)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
GC vials with inserts
Procedure:
-
To 1.0 mL of plasma or urine in a glass tube, add a known concentration of the internal standard, 3-Methylpyrazole.
-
Add 5.0 mL of dichloromethane or diethyl ether.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization (for metabolite analysis) or direct reconstitution for 4-MP analysis.
Derivatization of 4-Carboxypyrazole and 4-Hydroxymethylpyrazole
Due to their polar nature, the carboxylic acid and alcohol metabolites of 4-MP require derivatization to increase their volatility for GC analysis. Silylation is a common and effective method.
Materials:
-
Dried sample extract from
Application Notes: 4-Methylpyrazole as a Tool to Investigate Cytochrome P450 2E1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent and selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme of significant interest in toxicology and pharmacology.[1] CYP2E1 is responsible for the metabolism of numerous small molecular weight compounds, including ethanol, acetone, and various solvents.[1] Crucially, it bioactivates several pro-toxicants and pro-carcinogens into reactive, harmful metabolites.[1] The ability of 4-MP to selectively inhibit CYP2E1 makes it an invaluable tool for investigating the role of this enzyme in drug metabolism, toxicity pathways, and disease pathogenesis.[2][3] These application notes provide a comprehensive overview of the use of 4-MP as a research tool, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of CYP2E1, binding to the active site of the enzyme and thereby preventing the substrate from binding and undergoing metabolism.[1] This competitive inhibition mechanism is central to its utility in research and its clinical application as an antidote for methanol and ethylene glycol poisoning, where it blocks the formation of toxic metabolites.[1][4]
Studies have further elucidated a more complex interaction, suggesting a mixed inhibition mechanism for 4-MP with certain substrates like p-nitrophenol (pNP).[5][6] This indicates that 4-MP may bind to both the free enzyme and the enzyme-substrate complex, highlighting the intricate nature of its interaction with CYP2E1.[5] The pyrazole ring of 4-MP is capable of ligating the heme iron within the CYP2E1 active site, leading to a characteristic Type II binding spectrum.[6]
Signaling Pathway Diagram: Mechanism of 4-MP Inhibition
Caption: Competitive inhibition of CYP2E1 by this compound.
Applications in Research
4-MP is a versatile tool with numerous applications in CYP2E1-related research:
-
Elucidating Metabolic Pathways: By inhibiting CYP2E1, researchers can determine the contribution of this specific isozyme to the metabolism of a novel compound.
-
Investigating Drug-Induced Toxicity: 4-MP is used to study the role of CYP2E1 in mediating the toxicity of various xenobiotics, such as acetaminophen and cisplatin.[2][3] Its ability to prevent the formation of toxic metabolites helps to confirm the involvement of CYP2E1 in the toxicity pathway.[2]
-
Studying Disease Mechanisms: CYP2E1 is implicated in the pathogenesis of alcoholic and non-alcoholic fatty liver disease through the generation of reactive oxygen species (ROS).[1] 4-MP can be used to investigate the extent to which CYP2E1-mediated oxidative stress contributes to liver injury.[1]
-
Validating Animal Models: 4-MP can be used in conjunction with other research tools, such as CYP2E1 knockout mice, to validate the role of this enzyme in various physiological and pathological processes.[7]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2E1 has been quantified in various studies. The following tables summarize key inhibition constants.
| Parameter | Value (µM) | Substrate | System | Reference |
| Ki | 2.0 | p-Nitrophenol | Recombinant CYP2E1 | [5][6] |
| IC50 | 1.8 | p-Nitrophenol | Recombinant CYP2E1 | [8] |
Ki (Inhibition constant): The concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols
In Vitro CYP2E1 Inhibition Assay using Human Liver Microsomes
This protocol describes a common method to assess the inhibitory effect of 4-MP on CYP2E1 activity by measuring the hydroxylation of a probe substrate, p-nitrophenol (pNP).[9][10]
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (4-MP)
-
p-Nitrophenol (pNP)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-MP in a suitable solvent (e.g., water or methanol, ensuring the final solvent concentration in the incubation is minimal, typically <1%).[8]
-
Prepare a stock solution of pNP in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Quantification of Product:
-
Data Analysis:
-
Calculate the rate of p-nitrocatechol formation.
-
Plot the percentage of inhibition against the logarithm of the 4-MP concentration to determine the IC50 value.
-
In Vivo Assessment of CYP2E1 Activity Inhibition in a Mouse Model
This protocol outlines a general procedure to evaluate the effect of 4-MP on CYP2E1-mediated metabolism or toxicity in mice.
Materials:
-
Experimental animals (e.g., C57BL/6J mice)[3]
-
This compound (4-MP) for injection (sterile, pyrogen-free)
-
CYP2E1 probe substrate or toxicant (e.g., acetaminophen, cisplatin)[2][11]
-
Vehicle for injections (e.g., sterile saline)
-
Equipment for dosing (e.g., gavage needles, syringes)
-
Equipment for sample collection (e.g., blood collection tubes, surgical tools for tissue harvesting)
-
Analytical instrumentation for measuring the substrate, its metabolites, or markers of toxicity (e.g., HPLC, mass spectrometer, clinical chemistry analyzer).
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to different treatment groups (e.g., Vehicle control, Substrate/Toxicant alone, 4-MP + Substrate/Toxicant, 4-MP alone).
-
-
Dosing Regimen:
-
Administer 4-MP to the designated groups. A typical dose used in mice is 50 mg/kg, administered intraperitoneally (i.p.).[3][11]
-
The timing of 4-MP administration relative to the substrate/toxicant will depend on the experimental question (e.g., pre-treatment, co-administration, or post-treatment).
-
Administer the CYP2E1 probe substrate or toxicant to the relevant groups.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) for pharmacokinetic analysis of the substrate and its metabolites or for measurement of toxicity biomarkers (e.g., ALT, AST for hepatotoxicity; BUN, creatinine for nephrotoxicity).[3]
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney) for histopathological analysis or for measuring tissue levels of the compound, its metabolites, or protein adducts.[2]
-
-
Sample Analysis:
-
Process and analyze the collected samples using appropriate analytical methods.
-
-
Data Analysis:
-
Compare the pharmacokinetic parameters of the substrate, the extent of metabolite formation, and the severity of toxicity between the different treatment groups.
-
A significant reduction in the formation of a specific metabolite or a decrease in toxicity in the presence of 4-MP would indicate the involvement of CYP2E1.
-
Experimental Workflow Diagram
Caption: General workflow for investigating CYP2E1 with 4-MP.
Conclusion
This compound is a powerful and selective inhibitor of CYP2E1, making it an indispensable tool for researchers in pharmacology, toxicology, and drug development. Its well-characterized mechanism of action and the availability of established in vitro and in vivo protocols enable the robust investigation of CYP2E1's role in the metabolism and toxicity of a wide range of compounds. By employing 4-MP in well-designed experiments, scientists can gain critical insights into the function of this important enzyme.
References
- 1. What are CYP2E1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. CYP2E1 substrate inhibition. Mechanistic interpretation through an effector site for monocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2E1 Substrate Inhibition: MECHANISTIC INTERPRETATION THROUGH AN EFFECTOR SITE FOR MONOCYCLIC COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. Measurement of CYP2E1 activity [bio-protocol.org]
- 11. This compound-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring ADH Inhibition with 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase (ADH) is a pivotal enzyme in the metabolism of primary and secondary alcohols, converting them into aldehydes and ketones.[1][2] In toxicology, ADH is of critical interest as it metabolizes toxic alcohols like ethylene glycol and methanol into their highly toxic acidic metabolites.[3][4][5] 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of ADH.[3][4][6][7][8] It is widely used as an antidote in clinical settings for ethylene glycol and methanol poisoning.[3][5][8][9][[“]] These application notes provide detailed experimental protocols for inducing and measuring ADH inhibition by this compound in a research context.
Mechanism of Action
This compound functions as a competitive inhibitor of alcohol dehydrogenase.[3][4][6] It has a high affinity for the enzyme, binding to it approximately 500-1000 times more readily than ethylene glycol.[5] By occupying the active site of ADH, 4-MP prevents the metabolism of toxic alcohols into their harmful metabolites, such as glycolic acid and formic acid, which are responsible for metabolic acidosis and end-organ damage.[3][5]
Metabolic Pathway of Toxic Alcohols and Inhibition by this compound
Caption: Metabolic pathway of toxic alcohols and its inhibition by this compound.
Experimental Protocols
In Vitro ADH Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on ADH activity by measuring the rate of NADH production.[1][11]
Materials:
-
Purified alcohol dehydrogenase (e.g., from equine liver)
-
This compound
-
Ethanol
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in assay buffer.
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of ethanol in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ADH solution
-
Varying concentrations of this compound solution (for test wells) or assay buffer (for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the ethanol and NAD+ solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (A340) and continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH formation by determining the change in absorbance over time (ΔA340/min).
-
Plot the ADH activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADH activity.
-
Experimental Workflow for In Vitro ADH Inhibition Assay
Caption: General workflow for an in vitro ADH inhibition assay.
In Vivo Model for ADH Inhibition
This protocol provides a general framework for an in vivo study in a rodent model to assess the efficacy of this compound in inhibiting ADH.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
This compound
-
Ethanol or Ethylene Glycol
-
Anesthetic agent
-
Blood collection supplies
-
Analytical equipment for measuring ethanol/ethylene glycol and their metabolites (e.g., GC or HPLC)
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
-
Dosing:
-
Administer this compound to the test group of animals via an appropriate route (e.g., intraperitoneal or oral). The control group should receive a vehicle control.
-
After a set period to allow for absorption and distribution of 4-MP, administer a dose of ethanol or ethylene glycol to both the test and control groups.
-
-
Sample Collection:
-
At various time points after the administration of the ADH substrate, collect blood samples from the animals.
-
-
Sample Analysis:
-
Analyze the blood samples for the concentrations of the parent alcohol (ethanol or ethylene glycol) and its metabolites.
-
-
Data Analysis:
-
Compare the levels of the parent alcohol and its metabolites between the 4-MP treated group and the control group.
-
A higher concentration of the parent alcohol and a lower concentration of its metabolites in the 4-MP treated group would indicate ADH inhibition.
-
Quantification of this compound in Biological Samples
Accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used methods.[12][13]
3.3.1. Gas Chromatography (GC) Method
-
Principle: This method involves the extraction of this compound from the biological sample, followed by separation and detection using a gas chromatograph equipped with a nitrogen-selective detector.[12]
-
Sample Preparation: Typically involves liquid-liquid extraction of 4-MP from plasma or urine into an organic solvent like ether.[12] An internal standard (e.g., 3-methylpyrazole) is added before extraction for accurate quantification.[12]
-
Instrumentation: A gas chromatograph with a suitable column (e.g., Carbowax 20M) and a nitrogen-selective detector.[12]
-
Quantification: The concentration of 4-MP is determined by comparing the peak area ratio of 4-MP to the internal standard against a calibration curve.[12]
3.3.2. High-Performance Liquid Chromatography (HPLC) Method
-
Principle: This method separates this compound from other components in the sample based on its interaction with a stationary phase, followed by UV detection.[13]
-
Sample Preparation: May involve protein precipitation followed by direct injection of the supernatant or a solid-phase extraction for cleaner samples.
-
Instrumentation: An HPLC system with a C18 reverse-phase column and a UV detector.
-
Quantification: The concentration of 4-MP is determined by comparing its peak area to that of a standard curve.
Data Presentation
Table 1: Inhibitory Potency of this compound on Alcohol Dehydrogenase
| Parameter | Value | Species | Source |
| IC50 | ~0.1 µmol/L | Human, Dog, Monkey (in vitro) | [3][4] |
| Affinity | >8000 times higher than ethanol | Human | [6] |
| Affinity | 500-1000 times greater than ethylene glycol | Human | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes | Source |
| Metabolism | Primarily hepatic to 4-carboxypyrazole | ~80-85% of the dose is metabolized. | [3] |
| Elimination | Michaelis-Menten kinetics (saturable) | Becomes first-order after enzyme induction. | [3] |
| Half-life | Dose-dependent | Increases with dose. | [14] |
| Excretion | 1-3.5% unchanged in urine | The majority is excreted as metabolites. | [3] |
| Therapeutic Blood Concentrations | 100 to 300 µmol/L (8.2 to 24.6 mg/L) | [3] |
Conclusion
This compound is a highly effective and specific inhibitor of alcohol dehydrogenase. The protocols outlined in these application notes provide a foundation for researchers to induce and measure ADH inhibition in both in vitro and in vivo settings. Accurate measurement of ADH activity and 4-MP concentrations is essential for further research into its therapeutic applications and for the development of new ADH inhibitors.
References
- 1. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. drugs.com [drugs.com]
- 4. tga.gov.au [tga.gov.au]
- 5. droracle.ai [droracle.ai]
- 6. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Fomepizole (this compound, 4-MP) | Anesthesia Key [aneskey.com]
- 9. VisualDx Cookie Check [see.visualdx.com]
- 10. consensus.app [consensus.app]
- 11. Colorimetric assay to determine alcohol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylpyrazole in Studying the Role of ADH in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase (ADH), as a tool to investigate the role of ADH in various disease models. Detailed protocols for key experiments are provided to facilitate the practical application of this inhibitor in a research setting.
Introduction to this compound (4-MP)
This compound, also known as fomepizole, is a competitive inhibitor of alcohol dehydrogenase.[1] It is clinically used as an antidote for methanol and ethylene glycol poisoning by preventing their metabolism into toxic metabolites.[1] In a research context, 4-MP serves as a valuable pharmacological tool to elucidate the physiological and pathophysiological roles of ADH in various biological processes and disease states. By inhibiting ADH, researchers can study the downstream effects of reduced ethanol metabolism and the accumulation of substrates normally processed by this enzyme.
Mechanism of Action
This compound competitively inhibits ADH, preventing the oxidation of alcohols to their corresponding aldehydes. This inhibition is crucial in disease models where the metabolic products of ADH are implicated in the pathology.
Caption: Mechanism of this compound (4-MP) as a competitive inhibitor of Alcohol Dehydrogenase (ADH).
Applications in Disease Models
Liver Disease Models
The liver is the primary site of alcohol metabolism, making ADH a key enzyme in liver physiology and pathology. 4-MP is extensively used in liver disease models to investigate the role of ADH-mediated metabolism in various conditions.
In models of acetaminophen (APAP) overdose, 4-MP has been shown to be protective. While the primary mechanism of APAP toxicity involves its metabolism by cytochrome P450 enzymes, ADH activity can influence the overall metabolic state of the liver. Studies have demonstrated that 4-MP can attenuate liver injury in mice treated with APAP.[2][3][4]
Quantitative Data from In Vivo Acetaminophen Hepatotoxicity Studies:
| Parameter | Control (APAP only) | APAP + 4-MP | Reference |
| Plasma ALT (U/L) at 6h | ~8000 | ~500 | [4] |
| Necrotic Area (%) | Extensive | Minimal | [3] |
| Hepatic GSH Depletion at 30 min | >90% | ~33% | [5] |
In a mouse model of diet-induced non-obese MASLD, weekly treatment with 4-MP was found to attenuate the development of the disease.[6] This suggests a role for ADH in the pathogenesis of MASLD, potentially through its involvement in lipid metabolism and inflammatory signaling.
Quantitative Data from In Vivo MASLD Study:
| Parameter | SFC Diet | SFC Diet + 4-MP | Reference |
| Hepatic JNK Phosphorylation | Increased | Attenuated | [6] |
| Hepatic IL-6 Levels | Increased | Attenuated | [6] |
| Hepatic IFNγ Levels | Increased | Attenuated | [6] |
SFC: Sucrose-, fat-, and cholesterol-rich diet
Studies using a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice have shown that 4-MP can ameliorate fibrosis. The proposed mechanism involves the modulation of hepatic stellate cells and natural killer cells.
Caption: Role of ADH and its inhibition by 4-MP in a liver fibrosis model.
Cardiovascular Disease Models (Potential Application)
While direct studies using 4-MP in cardiovascular disease models are limited, the role of ADH in cardiovascular physiology suggests potential applications. ADH is involved in the metabolism of various vasoactive aldehydes and can influence oxidative stress, both of which are implicated in cardiovascular diseases.[7] For instance, the accumulation of acetaldehyde, a product of ethanol metabolism by ADH, is known to have cardiotoxic effects.[8] Therefore, 4-MP could be a useful tool to investigate the contribution of ADH-mediated metabolism to conditions like alcoholic cardiomyopathy and heart failure.[7][9]
Hypothesized Experimental Workflow:
Caption: Proposed workflow for studying the effect of 4-MP in a cardiovascular disease model.
Cancer Models (Potential Application)
The role of ADH in cancer is complex and appears to be tissue-specific. Some studies suggest that ADH activity is altered in certain cancers and may be involved in the metabolism of carcinogens and anti-cancer drugs. For example, ADH can metabolize retinol to retinoic acid, a molecule with known anti-proliferative effects. The syndrome of inappropriate antidiuretic hormone (SIADH) secretion is also a known complication in some cancer patients.[10] While direct studies using 4-MP to investigate the role of ADH in cancer are scarce, it could be a valuable tool to probe the involvement of ADH in tumor metabolism and response to therapy.
Experimental Protocols
In Vivo Protocol: this compound Administration in Mice
This protocol is a general guideline for administering 4-MP to mice in a research setting. Doses and frequency should be optimized for the specific disease model and research question.
Materials:
-
This compound (Fomepizole)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
Procedure:
-
Preparation of 4-MP Solution:
-
Dissolve 4-MP in sterile saline to the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of 4-MP in 10 mL of saline.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Dosing:
-
Weigh each mouse accurately.
-
Calculate the volume of 4-MP solution to inject based on the desired dose and the mouse's body weight. Common doses used in liver disease models range from 25 to 50 mg/kg.[3][4][6][11]
-
For a 50 mg/kg dose using a 10 mg/mL solution, a 25 g mouse would receive: (50 mg/kg * 0.025 kg) / 10 mg/mL = 0.125 mL.
-
-
Administration:
-
Administer the calculated volume of 4-MP solution via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
The timing and frequency of administration will depend on the experimental design. For acute studies, a single dose may be sufficient. For chronic studies, repeated dosing may be necessary.[6]
-
In Vitro Protocol: this compound Treatment of Hepatocytes
This protocol describes the treatment of primary hepatocytes or hepatocyte-derived cell lines with 4-MP to study its effects on cellular processes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium appropriate for the chosen cells
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the hepatocytes in cell culture plates at the desired density and allow them to adhere and stabilize overnight.
-
-
Preparation of 4-MP Stock Solution:
-
Prepare a concentrated stock solution of 4-MP in DMSO. For example, a 100 mM stock solution can be prepared by dissolving the appropriate amount of 4-MP in DMSO.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
On the day of the experiment, dilute the 4-MP stock solution in fresh cell culture medium to achieve the desired final concentrations. Typical in vitro concentrations of 4-MP can range from 10 µM to 1 mM, depending on the cell type and experimental goals.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-MP.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 4-MP concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), protein analysis (e.g., Western blotting), or measurement of specific metabolites.
-
Quantitative Data for In Vitro 4-MP Concentrations:
| Cell Type | 4-MP Concentration | Observed Effect | Reference |
| Primary Human Hepatocytes | 1 mM | Prevention of APAP-induced cell death | [4] |
| J774A.1 cells | 20 mM | Attenuation of endotoxin-induced JNK phosphorylation | [12] |
Note: The high concentration used in J774A.1 cells may not be directly translatable to all cell types and highlights the importance of dose-response studies.
Conclusion
This compound is a well-established and valuable tool for investigating the role of ADH in liver disease models. Its application in cardiovascular and cancer research, while less explored, holds promise for future studies aimed at understanding the contribution of ADH to these complex diseases. The protocols and data presented here provide a foundation for researchers to design and execute experiments using 4-MP to further elucidate the multifaceted roles of alcohol dehydrogenase in health and disease.
References
- 1. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against acetaminophen hepatotoxicity in mice and in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects against Acetaminophen Hepatotoxicity in Mice and in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A weekly this compound treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol Dehydrogenase Accentuates Ethanol-Induced Myocardial Dysfunction and Mitochondrial Damage in Mice: Role of Mitochondrial Death Pathway | PLOS One [journals.plos.org]
- 8. ALDH2 in Alcoholic Heart Diseases: Molecular Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Syndrome of inappropriate anti-diuretic hormone secretion in cancer patients: results of the first multicenter Italian study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on ethanol neurobehavioral toxicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 4-Methylpyrazole in Organoid Culture Systems: A Detailed Guide for Researchers
Application Notes
The use of three-dimensional (3D) organoid culture systems has revolutionized preclinical research, offering a more physiologically relevant model compared to traditional 2D cell cultures. In the context of alcohol-related disease modeling, particularly alcohol-associated liver disease (ALD) and fetal alcohol spectrum disorders (FASDs), organoids provide an invaluable platform to study the complex cellular and molecular responses to ethanol. 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent and specific inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol to the toxic metabolite acetaldehyde.[1][2][3] The application of 4-MP in organoid culture systems allows researchers to dissect the direct effects of ethanol from the toxicity induced by its metabolites, thereby providing a powerful tool for mechanistic studies and drug development.
Mechanism of Action
This compound acts as a competitive inhibitor of ADH, binding to the enzyme with an affinity approximately 1000 times greater than that of ethanol.[2] This high affinity effectively blocks the conversion of ethanol to acetaldehyde, thus preventing the accumulation of this toxic compound and its downstream detrimental effects, such as the generation of reactive oxygen species (ROS), DNA damage, and cellular injury.[4][5][6] In organoid models of alcohol toxicity, the inclusion of 4-MP can therefore help to elucidate which pathological features are a direct consequence of ethanol exposure versus those mediated by acetaldehyde.
Applications in Organoid Research
The primary application of 4-MP in organoid culture is in the modeling of alcohol-related diseases. By co-treating organoids with ethanol and 4-MP, researchers can create a controlled experimental system to investigate the specific roles of ethanol and its metabolites in disease pathogenesis.
-
Liver Organoids: In the context of ALD research, liver organoids derived from human induced pluripotent stem cells (hiPSCs) or patient biopsies can be treated with ethanol to recapitulate key features of the disease, including steatosis, inflammation, and fibrosis.[4][5][7][8] The addition of 4-MP to this system can help to determine the extent to which these pathologies are driven by the metabolic byproducts of ethanol versus the direct effects of alcohol itself. This is crucial for identifying therapeutic targets aimed at mitigating the harmful effects of alcohol consumption.
-
Cerebral Organoids: Cerebral organoids, or "mini-brains," are increasingly being used to model the neurotoxic effects of ethanol during fetal development.[9] Maternal alcohol consumption can lead to a range of neurodevelopmental abnormalities known as FASDs. By exposing cerebral organoids to ethanol in the presence and absence of 4-MP, researchers can investigate the molecular mechanisms underlying alcohol-induced neuronal damage, altered neurogenesis, and synaptic dysfunction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and ethanol in relevant experimental systems. While specific concentrations for organoid studies are still emerging, these values from other model systems can serve as a starting point for experimental design.
Table 1: this compound Concentration and Effects in In Vitro and In Vivo Models
| Model System | 4-MP Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Human Volunteers | 10-20 mg/kg (oral) | Single dose | 40% reduction in ethanol elimination rate | [3] |
| Human Volunteers | 15 mg/kg (oral) | Single dose, 2 hours prior to ethanol | Significant protection against alcohol-induced gastric mucosal injury | [10] |
| Male C57BL/6 Mice | 50 mg/kg (i.p.) | Once a week for 8 weeks | Attenuated the development of non-obese metabolic dysfunction-associated steatotic liver disease | [11][12] |
| Rat Liver Microsomes | ~0.03-0.10 mM (Ki) | In vitro | Inhibition of microsomal ethanol oxidation | [13] |
Table 2: Ethanol Concentrations Used in Organoid Models of Alcohol-Associated Liver Disease
| Organoid Type | Ethanol Concentration | Treatment Duration | Observed Pathological Features | Reference |
| hiPSC-derived Liver Organoids | Not specified | 24 hours | Decreased mitochondrial membrane potential, increased ROS levels | [4][6] |
| hiPSC-derived Liver Organoids | Not specified | 72 hours | Upregulation of genes related to liver injury, alcohol metabolism, lipid metabolism, fibrosis, and inflammation | [6] |
| Patient-derived Liver Biopsy Organoids | Not specified | Not specified | ROS production, lipid accumulation, inflammation, decreased cell proliferation | [7][8] |
Experimental Protocols
The following are detailed protocols for the application of this compound in liver and cerebral organoid culture systems to model alcohol-related diseases.
Protocol 1: Modeling Alcohol-Associated Liver Disease in Human Liver Organoids with this compound
Objective: To investigate the role of ethanol metabolism in the pathogenesis of ALD using human liver organoids.
Materials:
-
Human liver organoids (hiPSC-derived or patient-derived)
-
Matrigel® or other suitable basement membrane extract
-
Ethanol (200 proof, molecular biology grade)
-
This compound (Sigma-Aldrich, Cat. No. M56606 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Reagents for viability assays (e.g., CellTiter-Glo® 3D)[16]
-
Reagents for RNA extraction and qPCR
-
Reagents for immunofluorescence staining
Experimental Workflow:
Caption: Workflow for ALD modeling in liver organoids.
Procedure:
-
Organoid Culture and Differentiation:
-
Culture and expand human liver organoids according to established protocols in Liver Organoid Expansion Medium.[14][15]
-
For experiments, passage organoids and embed them in Matrigel® in a 24- or 48-well plate.
-
Switch to Liver Organoid Differentiation Medium and culture for 7-14 days to allow for maturation and expression of liver-specific functions, including ADH.
-
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
On the day of the experiment, prepare fresh treatment media by diluting ethanol and 4-MP stock solutions into the Liver Organoid Differentiation Medium to the desired final concentrations. Suggested starting concentrations are 50-100 mM for ethanol and 10-100 µM for 4-MP. Include the following treatment groups:
-
Vehicle Control (differentiation medium only)
-
Ethanol only
-
4-MP only
-
Ethanol + 4-MP
-
-
-
Organoid Treatment:
-
Carefully remove the old medium from the organoid cultures.
-
Add the prepared treatment media to the respective wells.
-
Incubate the organoids for 24-72 hours. The optimal treatment duration should be determined empirically.
-
-
Downstream Analysis:
-
Cell Viability Assay: Assess organoid viability using a luminescence-based assay such as CellTiter-Glo® 3D according to the manufacturer's instructions.[16][19]
-
Measurement of Reactive Oxygen Species (ROS):
-
Harvest organoids and dissociate them into single cells.
-
Incubate the cells with a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS or dihydroethidium (DHE) for superoxide.[17][18]
-
Measure fluorescence intensity using a plate reader or flow cytometer.
-
-
Gene Expression Analysis:
-
Harvest organoids and extract total RNA.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of genes involved in alcohol metabolism (e.g., ADH1B, ALDH2, CYP2E1) and markers of liver injury and inflammation (e.g., IL-6, TNF-α, TGF-β1).
-
-
Immunofluorescence and Imaging:
-
Fix, permeabilize, and stain whole organoids or organoid sections for markers of lipid accumulation (e.g., Bodipy), cellular damage (e.g., cleaved caspase-3), and liver-specific proteins.
-
Image using confocal microscopy to visualize the effects of the treatments on organoid morphology and cellular health.
-
-
Protocol 2: Modeling Ethanol-Induced Neurotoxicity in Human Cerebral Organoids with this compound
Objective: To investigate the direct versus metabolite-driven effects of ethanol on neuronal development and viability in a model of Fetal Alcohol Spectrum Disorders (FASDs).
Materials:
-
Human cerebral organoids (hiPSC-derived)
-
Cerebral Organoid Culture Medium
-
Ethanol (200 proof, molecular biology grade)
-
This compound (Sigma-Aldrich, Cat. No. M56606 or equivalent)
-
Reagents for apoptosis assays (e.g., Caspase-Glo® 3/7 Assay)
-
Reagents for immunofluorescence staining (e.g., antibodies against neuronal markers like β-III tubulin, progenitor markers like SOX2, and apoptosis markers like cleaved caspase-3)
-
Reagents for RNA extraction and sequencing
Experimental Workflow:
Caption: Workflow for FASD modeling in cerebral organoids.
Procedure:
-
Cerebral Organoid Culture:
-
Generate cerebral organoids from hiPSCs using an established protocol.
-
Culture the organoids for at least 30-60 days to allow for the development of diverse neural cell types and rudimentary brain structures.
-
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare fresh treatment media by diluting ethanol and 4-MP stock solutions into the cerebral organoid culture medium. Suggested starting concentrations are 50 mM for ethanol and 50 µM for 4-MP. Include the same treatment groups as in Protocol 1.
-
-
Organoid Treatment:
-
Transfer individual cerebral organoids to separate wells of a low-attachment plate.
-
Replace the existing medium with the prepared treatment media.
-
Incubate for 24-48 hours.
-
-
Downstream Analysis:
-
Apoptosis Assay: Measure caspase-3/7 activity using a luminescence-based assay to quantify apoptosis.
-
Immunofluorescence and Imaging:
-
Fix, cryosection, and stain organoid sections for neuronal markers (e.g., β-III tubulin, MAP2), neural progenitor markers (e.g., SOX2, PAX6), and apoptosis markers (e.g., cleaved caspase-3).
-
Use confocal microscopy to assess changes in neuronal differentiation, proliferation, and cell death.
-
-
RNA Sequencing:
-
Harvest organoids and extract total RNA.
-
Perform RNA sequencing to obtain a global view of the transcriptomic changes induced by ethanol and to assess the protective effects of 4-MP.
-
-
Signaling Pathways and Mechanisms
The inhibition of ADH by this compound has significant downstream consequences on cellular signaling pathways that are often dysregulated in alcohol-related diseases.
Caption: 4-MP inhibits ADH, preventing toxic acetaldehyde formation.
By blocking the production of acetaldehyde, 4-MP can mitigate the downstream activation of several pathological signaling pathways, including:
-
Oxidative Stress Pathways: Acetaldehyde metabolism is a major source of ROS, which can lead to lipid peroxidation, mitochondrial dysfunction, and activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[11][12]
-
Inflammatory Pathways: ROS and acetaldehyde-protein adducts can activate pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of inflammatory cytokines and chemokines.
-
Fibrogenic Pathways: In liver organoids, chronic exposure to ethanol metabolites can activate hepatic stellate cells, leading to the deposition of extracellular matrix proteins and the initiation of fibrosis. This process is often mediated by transforming growth factor-beta (TGF-β) signaling.
The use of this compound in organoid culture systems provides a sophisticated and clinically relevant approach to unravel the intricate mechanisms of alcohol-related diseases. These detailed protocols and application notes are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating the discovery of novel therapeutic strategies for these debilitating conditions.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of alcoholic liver disease model for drug evaluation from human induced pluripotent stem cell derived liver organoids | bioRxiv [biorxiv.org]
- 5. Development of an alcoholic liver disease model for drug evaluation from human induced pluripotent stem cell-derived liver organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an alcoholic liver disease model for drug evaluation from human induced pluripotent stem cell-derived liver organoids: ALD model from hiPSC-derived liver organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastroprotection by this compound against ethanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A weekly this compound treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A weekly 4‐methylpyrazole treatment attenuates the development of non‐obese metabolic dysfunction‐associated steatotic liver disease (MASLD) in male mice: Role of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Differentiating ADH and Non-ADH Metabolic Pathways Using 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol and other simple alcohols are primarily metabolized in the body through oxidative pathways. The principal and most efficient of these is mediated by alcohol dehydrogenase (ADH), predominantly class I ADH (ADH1), which accounts for the majority of alcohol metabolism at low to moderate concentrations.[1] However, alternative, non-ADH pathways exist, including the Microsomal Ethanol Oxidizing System (MEOS), which primarily involves the cytochrome P450 enzyme CYP2E1, and a minor pathway involving catalase.[2][3] The contribution of these non-ADH pathways, particularly MEOS, becomes more significant at higher alcohol concentrations and with chronic alcohol consumption, which induces CYP2E1 expression.[2][4]
Understanding the relative contributions of these metabolic pathways is crucial in various research and clinical contexts, from studying the mechanisms of alcohol-related organ damage to developing therapeutic strategies for toxic alcohol poisoning. 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase.[5][6] Its high affinity for ADH makes it a valuable tool for differentiating between ADH-dependent and non-ADH-dependent metabolism of alcohols.[7] By inhibiting the ADH pathway, researchers can isolate and quantify the activity of the non-ADH pathways.
These application notes provide detailed protocols for utilizing this compound to distinguish between ADH and non-ADH metabolic pathways in both in vitro and in vivo settings.
Principle of the Method
The methodology is based on the selective inhibition of alcohol dehydrogenase by this compound. By measuring the rate of alcohol metabolism in the presence and absence of 4-MP, the relative contributions of the ADH and non-ADH pathways can be determined. In a given experimental system (e.g., liver microsomes, hepatocytes, or a whole organism), the total rate of alcohol metabolism is the sum of the rates of all contributing pathways (ADH, CYP2E1, catalase).
When 4-MP is introduced, it competitively binds to ADH, significantly reducing its catalytic activity.[5] The remaining metabolic activity can then be attributed to the non-ADH pathways. It is important to note that while 4-MP is a highly potent inhibitor of ADH, it can also inhibit CYP2E1, albeit with a lower affinity.[8][9] Therefore, careful consideration of 4-MP concentration is necessary to achieve maximal ADH inhibition with minimal off-target effects on CYP2E1.
Data Presentation
The following tables summarize key quantitative data for the interaction of this compound with alcohol metabolizing enzymes.
| Parameter | Enzyme/Isozyme | Value | Species | Reference |
| Inhibition Constant (Ki) | ADH1A | 0.062 µM | Human | [1] |
| ADH1B1 | 0.1 µM | Human | [1] | |
| ADH1B2 | 0.1 µM | Human | [1] | |
| ADH1C1 | 0.4 µM | Human | [1] | |
| ADH1C2 | 0.4 µM | Human | [1] | |
| ADH2 | 33 µM | Human | [1] | |
| ADH4 | 960 µM | Human | [1] | |
| Inhibition Constant (Ki) | CYP2E1 (microsomal) | 30-100 µM | Rat | [9] |
| IC50 | CYP2E1 | 1.8 µM | Human (recombinant) | [10] |
| Michaelis Constant (Km) for Ethanol | ADH1A | 4.5 mM | Human | [11] |
| ADH1B1 | 0.94 mM | Human | [1] | |
| ADH1B2 | 0.05 mM | Human | [1] | |
| ADH1C1 | 1.0 mM | Human | [1] | |
| ADH1C2 | 1.0 mM | Human | [1] | |
| CYP2E1 | ~10 mM | Human | [2] |
Signaling Pathways and Experimental Workflows
Figure 1: Overview of alcohol metabolism pathways and the inhibitory action of this compound.
Figure 2: General workflow for in vitro differentiation of alcohol metabolism pathways.
Figure 3: Logical relationship for calculating pathway contributions.
Experimental Protocols
Protocol 1: Preparation of Liver S9 and Microsomal Fractions
This protocol describes the preparation of liver S9 and microsomal fractions, which are essential for in vitro metabolism studies.[1][12]
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge tubes
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Mince the liver tissue and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
The supernatant is the S9 fraction , which contains both microsomal and cytosolic enzymes.
-
For microsomal fraction preparation, carefully collect the S9 fraction and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction . Resuspend the pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to a desired protein concentration.
-
Determine the protein concentration of the S9 and microsomal fractions using a standard method (e.g., Bradford assay).
-
Store the fractions at -80°C until use.
Protocol 2: In Vitro ADH Activity Assay
This protocol measures ADH activity by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.[13]
Materials:
-
Liver S9 fraction or purified ADH
-
ADH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Ethanol solution (e.g., 100 mM in ADH Assay Buffer)
-
NAD+ solution (e.g., 2.5 mM in ADH Assay Buffer)
-
This compound solution (for inhibition studies)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing ADH Assay Buffer, NAD+ solution, and ethanol solution in each well of the microplate.
-
For inhibition studies, add varying concentrations of this compound to the respective wells. Include a control group without 4-MP.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the liver S9 fraction or purified ADH to each well.
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance every minute for 10-15 minutes.
-
Calculate the rate of NADH formation from the linear portion of the absorbance versus time curve (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).
-
One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 3: In Vitro CYP2E1 Activity Assay
This protocol measures CYP2E1 activity using the hydroxylation of p-nitrophenol (PNP) to p-nitrocatechol.[14][15]
Materials:
-
Liver microsomal fraction
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
p-Nitrophenol (PNP) solution
-
NADPH regenerating system (or NADPH)
-
This compound solution (for inhibition studies)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Sodium hydroxide (NaOH) for color development
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a microcentrifuge tube, combine the liver microsomal fraction, phosphate buffer, and PNP solution.
-
For inhibition studies, add this compound to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new microplate and add NaOH to develop the color of the p-nitrocatechol product.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Quantify the amount of p-nitrocatechol formed using a standard curve.
Protocol 4: In Vivo Assessment of Alcohol Metabolism in Mice
This protocol outlines a procedure to assess the contribution of ADH and non-ADH pathways to alcohol metabolism in a mouse model.[4]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Ethanol solution (e.g., 20% v/v in saline)
-
This compound solution (e.g., in saline)
-
Saline solution (control)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Gas chromatograph with flame ionization detector (GC-FID) for ethanol analysis
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Divide mice into two groups: Control and 4-MP treated.
-
Administer this compound (e.g., 10-50 mg/kg) or saline to the respective groups via intraperitoneal (i.p.) injection.
-
After a short pre-treatment period (e.g., 30 minutes), administer a dose of ethanol (e.g., 1-2 g/kg) to all mice via i.p. injection.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-ethanol administration.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the ethanol concentration in the plasma/serum samples using GC-FID.[2][16]
-
Plot the blood ethanol concentration versus time for both groups.
-
Calculate the ethanol elimination rate for each group from the slope of the linear portion of the elimination phase.
-
The difference in the elimination rates between the control and 4-MP treated groups represents the contribution of the ADH pathway.
Calculation of Pathway Contribution
The relative contribution of the ADH and non-ADH pathways can be estimated using the following formula:
% ADH Contribution = [(Ratecontrol - Rate4-MP) / Ratecontrol] x 100
Where:
-
Ratecontrol is the rate of ethanol metabolism in the absence of 4-MP.
-
Rate4-MP is the rate of ethanol metabolism in the presence of 4-MP.
The remaining percentage represents the contribution of the non-ADH pathways.
Applications
-
Pharmacology and Toxicology: To investigate the role of different metabolic pathways in the toxicity of ethanol and other alcohols.
-
Drug Development: To screen for potential drug interactions with alcohol metabolism and to assess the effects of new chemical entities on ADH and CYP2E1 activity.
-
Alcohol Research: To study the mechanisms of alcohol-induced liver disease, neurotoxicity, and other pathologies.
-
Clinical Research: To understand individual differences in alcohol metabolism and susceptibility to alcohol-related disorders.
Conclusion
This compound is a powerful and specific tool for elucidating the roles of ADH and non-ADH pathways in alcohol metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at differentiating these critical metabolic routes. Careful experimental design, particularly regarding the concentration of 4-MP, is essential to ensure accurate and reproducible results.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on ethanol neurobehavioral toxicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 14. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] GC determination of acetone, acetaldehyde, ethanol, and methanol in biological matrices and cell culture. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
4-Methylpyrazole solubility in different laboratory solvents
This technical support center provides guidance on the solubility of 4-Methylpyrazole in various laboratory solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for preparing stock solutions and conducting experiments where precise concentrations are required.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 559 g/L[1] | Soluble[2][3][4] |
| 146 mg/mL[5] | ||
| 100 mg/mL (Sonication recommended)[6] | ||
| Dimethylformamide (DMF) | 50 mg/mL[7] | |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (Sonication recommended)[6] | |
| 50 mg/mL[7] | ||
| Ethanol | 50 mg/mL[7] | Soluble[4] |
| Methanol | 100 mg/mL (for Hydrochloride salt)[8] | Soluble |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[7] | |
| Dichloromethane | - | Common solvent for pyrazole derivatives[9] |
| Acetone | - | Common solvent for pyrazole derivatives[9] |
| Acetonitrile | - | Common solvent for pyrazole derivatives[9] |
Experimental Protocol: Determination of Solubility (Gravimetric Method)
This protocol outlines the gravimetric method for determining the solubility of a solid compound like this compound in a liquid solvent.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the solution to reach equilibrium. This may take several hours.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe and filter it through a pre-weighed filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of filtered solution (L))
Troubleshooting Guide and FAQs
This section addresses common issues and questions encountered when working with this compound and other pyrazole derivatives.
Frequently Asked Questions (FAQs):
-
Q1: What factors can influence the solubility of this compound?
-
A1: Several factors can affect solubility, including temperature, pH of the solution, and the presence of other substances. For pyrazole derivatives, intermolecular forces such as hydrogen bonding and the compound's crystal structure also play a significant role.[9]
-
-
Q2: My this compound is not dissolving as expected. What should I do?
-
A2: First, ensure your solvent is pure and at the correct temperature. If the compound is still not dissolving, consider using sonication or gentle heating to aid dissolution.[6] For poorly soluble pyrazole derivatives, using a co-solvent system (a mixture of a "good" and a "poor" solvent) can be an effective strategy.[10]
-
-
Q3: Can I use heat to increase the solubility of this compound?
-
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating can be an effective way to dissolve more solute. However, be cautious as excessive heat can lead to the degradation of the compound.
-
-
Q4: Why has my this compound precipitated out of solution?
-
A4: Precipitation can occur due to a change in temperature, pH, or solvent composition. For instance, adding an aqueous solution to an organic solvent solution of a pyrazole derivative can cause it to "crash out" due to its lower aqueous solubility.[10]
-
Troubleshooting Common Issues:
-
Issue: Compound "oils out" instead of dissolving.
-
Possible Cause: The temperature of the solution may be above the melting point of the solute but below the temperature at which it is fully soluble.
-
Solution: Try using a larger volume of solvent or a different solvent system.
-
-
Issue: Inconsistent solubility results between experiments.
-
Possible Cause: This could be due to variations in experimental conditions such as temperature, pH, or the purity of the solute and solvent.
-
Solution: Ensure all experimental parameters are carefully controlled and documented. Use high-purity reagents and solvents.
-
-
Issue: Difficulty in filtering the saturated solution.
-
Possible Cause: Fine particles of the undissolved solid may be clogging the filter.
-
Solution: Allow the solution to stand for a longer period to let the particles settle before filtration. Alternatively, use a filter with a larger pore size, ensuring it still effectively removes the undissolved solid.
-
Visualizing Experimental Workflows
The following diagrams illustrate key logical workflows relevant to solubility experiments.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Logical Flow for Troubleshooting Solubility Issues.
References
- 1. This compound | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7554-65-6 [chemicalbook.com]
- 3. CAS 7554-65-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 7554-65-6 | AChR | MOLNOVA [molnova.com]
- 6. Fomepizole | CAT | P450 | AChR | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound hydrochloride (56010-88-9) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Methylpyrazole (4-MP) in Aqueous Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of 4-Methylpyrazole (4-MP) in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MP) and what is its primary mechanism of action in a cell culture setting?
A1: this compound (4-MP), also known as fomepizole, is a small heterocyclic organic compound. In a research context, it is primarily used as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1] By binding to ADH, 4-MP blocks the metabolic conversion of alcohols to their corresponding aldehydes.[1] This makes it an invaluable tool for studying the effects of alcohol metabolism in various cell lines. Additionally, 4-MP is a known inhibitor of the cytochrome P450 enzyme CYP2E1.[2]
Q2: What is the recommended solvent for preparing a stock solution of 4-MP?
A2: 4-MP is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is common practice to prepare a concentrated stock solution in one of these solvents.[3] When preparing for biological experiments, further dilutions into aqueous buffers or cell culture media should be made.[3]
Q3: How should I store 4-MP in its solid form and as a stock solution?
A3: The storage conditions for 4-MP are critical to maintaining its stability and efficacy. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution (in DMSO/Ethanol) | -20°C | Up to 1 month |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 6 months |
| Aqueous Solution | Room Temp or 4°C | Use within 24-48 hours |
It is important to note that repeated freeze-thaw cycles of the stock solution should be avoided.[3] While some sources suggest aqueous solutions of fomepizole diluted in 0.9% sodium chloride or 5% dextrose are stable for at least 24 to 48 hours at room temperature or refrigerated, it is best practice to prepare fresh aqueous dilutions for each experiment to minimize the risk of degradation and microbial contamination, as these solutions typically do not contain preservatives.[4][5][6]
Q4: At what concentration is 4-MP effective in inhibiting alcohol dehydrogenase (ADH) in cell culture?
A4: The effective concentration of 4-MP for inhibiting ADH can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations in the micromolar range are typically effective. For example, a concentration of 50 µM has been shown to largely inhibit the oxidation of toxic alcohols by ADH.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity in my cell culture after treating with 4-MP.
-
Possible Cause 1: Solvent Toxicity. The organic solvents used to prepare the 4-MP stock solution, such as DMSO or ethanol, can be toxic to cells at certain concentrations.
-
Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the 4-MP, but without the compound itself. This will help you differentiate between the cytotoxicity of the solvent and the 4-MP. It is recommended to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%.[3]
-
-
Possible Cause 2: High Concentration of 4-MP. While 4-MP is generally well-tolerated at effective inhibitory concentrations, very high concentrations may induce cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of 4-MP for your cell line. Start with a wide range of concentrations and assess cell viability using a standard assay such as MTT or trypan blue exclusion.
-
Issue 2: I am not observing the expected inhibition of alcohol metabolism in my experiment.
-
Possible Cause 1: Degraded 4-MP Solution. The stability of 4-MP in aqueous solutions is limited. If the working solution was prepared and stored for an extended period, the compound may have degraded.
-
Possible Cause 2: Insufficient Concentration of 4-MP. The concentration of 4-MP may be too low to effectively inhibit ADH in your specific experimental system.
-
Solution: Re-evaluate your working concentration. Consider increasing the concentration of 4-MP based on a new dose-response experiment.
-
-
Possible Cause 3: Improper Storage of Stock Solution. Repeated freeze-thaw cycles or improper storage temperature of the stock solution can lead to a loss of activity.[3]
-
Solution: Aliquot your 4-MP stock solution into single-use volumes upon preparation to avoid repeated freeze-thaw cycles. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C).
-
Issue 3: I am observing a precipitate in my cell culture medium after adding the 4-MP working solution.
-
Possible Cause 1: Poor Solubility. The concentration of 4-MP in the final working solution may exceed its solubility in the cell culture medium.
-
Solution: Ensure that the final concentration of the organic solvent from the stock solution is sufficient to maintain the solubility of 4-MP, but still within the non-toxic range for your cells. You may need to adjust the concentration of your stock solution to achieve this balance. Thoroughly vortex the working solution before adding it to the culture medium.
-
-
Possible Cause 2: Interaction with Media Components. Although not widely reported, there is a possibility of 4-MP interacting with components of complex cell culture media, leading to precipitation.
-
Solution: Visually inspect the medium for any signs of precipitation immediately after adding the 4-MP solution. If a precipitate is observed, you may need to test different cell culture media or prepare the 4-MP in a different, compatible solvent.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (4-MP) Stock Solution in DMSO
-
Materials:
-
This compound (MW: 82.10 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 8.21 mg of 4-MP powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly until the 4-MP is completely dissolved.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Inhibition of Alcohol Dehydrogenase (ADH) in a Hepatocyte Cell Line (e.g., HepG2)
-
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
100 mM 4-MP stock solution in DMSO
-
Ethanol, cell culture grade
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Cell viability assay kit (e.g., MTT)
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, prepare fresh working solutions of 4-MP by diluting the 100 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Prepare the ethanol treatment solution in complete cell culture medium at the desired final concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of 4-MP or the vehicle control to the respective wells.
-
Incubate the cells for a pre-treatment period (e.g., 1 hour) to allow for the uptake of 4-MP.
-
After the pre-treatment, add the ethanol-containing medium to the wells (with and without 4-MP).
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
At the end of the incubation, assess cell viability and/or perform other relevant assays to measure the effects of ethanol metabolism and its inhibition.
-
Visualizations
Caption: Inhibition of the alcohol metabolism pathway by this compound (4-MP).
Caption: A typical experimental workflow for studying the effects of 4-MP.
References
- 1. droracle.ai [droracle.ai]
- 2. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijisrt.com [ijisrt.com]
- 5. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. US20090239923A1 - Concentrated aqueous and/or ethanolic solution of this compound (fomepizole) - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Methylpyrazole Concentration for Complete ADH Inhibition In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Methylpyrazole (4-MP), a potent alcohol dehydrogenase (ADH) inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (4-MP)?
This compound is a competitive inhibitor of alcohol dehydrogenase (ADH).[1][2] It functions by binding to the same active site on the ADH enzyme as its substrate (e.g., ethanol), thereby blocking the substrate from binding and preventing its metabolism. This competitive inhibition is the basis for its use in research to study the effects of ADH inhibition and its clinical application as an antidote for methanol and ethylene glycol poisoning.
Q2: What is the optimal concentration of 4-MP for complete ADH inhibition in vitro?
The optimal concentration of 4-MP for complete ADH inhibition is dependent on several factors, including the specific ADH isoform being studied, the substrate concentration, and the experimental conditions. As a competitive inhibitor, the apparent potency of 4-MP can be influenced by the concentration of the substrate. For complete inhibition, a concentration of 4-MP that is significantly higher than its inhibitor constant (Ki) and the substrate concentration is generally required. Based on available kinetic data, concentrations in the low to mid-micromolar range are often effective for inhibiting Class I ADH isoforms. For instance, computer simulation studies suggest that a 50 µM concentration of 4-MP can largely inhibit the oxidation of toxic alcohols.[1]
Q3: Is this compound soluble and stable in typical cell culture media and assay buffers?
This compound is reported to be soluble in water and organic solvents.[3] For in vitro assays, it is typically dissolved in a suitable solvent like DMSO or ethanol at a high concentration to create a stock solution, which is then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration.[4] It is crucial to ensure the final solvent concentration is low (typically <1%) to avoid solvent-induced artifacts.[5] The stability of 4-MP in solution is generally good, but it is always recommended to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of ADH activity is observed.
-
Possible Cause 1: Incorrect 4-MP Concentration.
-
Solution: The concentration of 4-MP may be too low to effectively compete with the substrate. It is important to consider the Ki value for the specific ADH isoform and the Km of the substrate. A general rule of thumb is to use an inhibitor concentration that is at least 10-100 times the Ki value for potent inhibition. Perform a dose-response curve to determine the IC50 value and the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Degraded 4-MP Stock Solution.
-
Solution: Prepare a fresh stock solution of 4-MP. Ensure it is fully dissolved before use. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Solution: Verify that the pH and temperature of your assay buffer are optimal for both ADH activity and 4-MP stability. Deviations from the optimal pH can affect the ionization state of the inhibitor and the enzyme's active site, potentially reducing binding affinity.
-
Problem 2: High background signal or assay interference.
-
Possible Cause 1: 4-MP interferes with the detection method.
-
Solution: While 4-MP itself does not typically absorb light in the 340 nm range used for standard ADH assays, it is good practice to run a control containing only the assay buffer, substrate, and the highest concentration of 4-MP to be used (without the enzyme) to check for any direct interference with the spectrophotometric reading. If interference is observed, consider alternative detection methods or a different inhibitor.
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Ensure all buffers and reagents are freshly prepared and free from contamination. Microbial contamination can sometimes lead to non-specific absorbance changes.
-
Problem 3: Observed cell toxicity in cell-based assays.
-
Possible Cause 1: High concentration of 4-MP.
-
Solution: While 4-MP is generally considered to have low toxicity at therapeutic concentrations, high concentrations used in in vitro studies may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of 4-MP for your specific cell line. If toxicity is observed at the desired inhibitory concentration, consider reducing the incubation time or using a lower, non-toxic concentration that still provides sufficient ADH inhibition.
-
-
Possible Cause 2: Off-target effects.
-
Solution: this compound has been reported to inhibit cytochrome P450 enzymes, particularly CYP2E1.[7][8] If your experimental system is sensitive to the inhibition of these enzymes, the observed effects may not be solely due to ADH inhibition. Consider using specific inhibitors for other enzymes or using cell lines with known expression levels of these enzymes to dissect the specific role of ADH.
-
Quantitative Data
Table 1: Inhibitor Constants (Ki) of this compound for Human Alcohol Dehydrogenase Isoforms
| ADH Isoform | Ki (µM) | Inhibition Type |
| ADH1A | 0.062 | Competitive |
| ADH1B1 | Not specified | Competitive |
| ADH1B2 | Not specified | Competitive |
| ADH1B3 | Not specified | Noncompetitive |
| ADH1C1 | Not specified | Competitive |
| ADH1C2 | Not specified | Competitive |
| ADH2 | 960 | Noncompetitive |
| ADH4 | Not specified | Noncompetitive |
Data sourced from a study by an unknown author. The original publication should be consulted for detailed experimental conditions.[1]
Table 2: IC50 Values of this compound for ADH Activity
| Enzyme Source | Substrate | IC50 (mM) |
| Rat Liver S9 Fractions | Ethanol | Not specified, but used as a positive control inhibitor |
Data from a study by an unknown author, which focused on developing a screening method for ADH inhibitors.[9]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Alcohol Dehydrogenase Activity and Inhibition
This protocol is a general guideline for measuring ADH activity by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Materials:
-
Purified ADH enzyme or cell/tissue lysate containing ADH
-
Assay Buffer: 0.1 M sodium pyrophosphate or sodium phosphate buffer, pH 8.8-9.0
-
Substrate: Ethanol (e.g., 10-100 mM final concentration)
-
Cofactor: NAD+ (e.g., 2-5 mM final concentration)
-
Inhibitor: this compound stock solution (e.g., in DMSO or water)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of assay buffer, substrate, and cofactor. Prepare a serial dilution of the 4-MP stock solution in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
4-MP solution (or vehicle control)
-
ADH enzyme solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ethanol) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
To determine the percent inhibition, use the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
To determine the IC50 value, plot the percent inhibition against the logarithm of the 4-MP concentration and fit the data to a sigmoidal dose-response curve.
-
Diagrams
Caption: Competitive inhibition of ADH by this compound.
Caption: A typical workflow for an in vitro ADH inhibition assay.
Caption: A logical approach to troubleshooting incomplete ADH inhibition.
References
- 1. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 7554-65-6: this compound | CymitQuimica [cymitquimica.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on antipyrine clearance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylpyrazole in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 4-Methylpyrazole (4-MP) in enzymatic assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MP) and what is its primary known function in biochemical assays?
A1: this compound, also known as fomepizole, is a small heterocyclic organic compound. In the context of biochemistry and pharmacology, it is best known as a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols like methanol and ethylene glycol. It is frequently used in research to block ADH activity and is an FDA-approved antidote for methanol and ethylene glycol poisoning.
Q2: Can 4-MP interfere with enzymatic assays other than alcohol dehydrogenase?
A2: Yes, while its primary and most well-documented target is ADH, 4-MP has been shown to interfere with other enzymes. Notably, it can inhibit certain cytochrome P450 (CYP) isoforms, particularly CYP2E1, which is involved in the metabolism of various xenobiotics.[1][2] There is also emerging evidence that 4-MP can inhibit other enzymes such as c-Jun N-terminal Kinase (JNK) and fatty acyl CoA synthetase. Therefore, assuming 4-MP is exclusively specific to ADH can be a potential pitfall in experimental design.
Q3: I am observing lower than expected enzyme activity in the presence of 4-MP in an assay that is not ADH-related. What could be the cause?
A3: There are several potential reasons for this observation:
-
Direct Inhibition: 4-MP may be directly inhibiting your enzyme of interest. As mentioned, it has known off-target effects on enzymes like CYP2E1 and JNK.
-
Spectrophotometric Interference: If your assay uses UV-Vis spectrophotometry, 4-MP or its derivatives might absorb light at the same wavelength as your substrate or product, leading to inaccurate readings.
-
Chelation of Metal Ions: Some enzymes require divalent cations (e.g., Mg²⁺, Zn²⁺) as cofactors. Pyrazole-containing compounds can act as ligands for transition metals, potentially chelating these essential ions from your reaction buffer and indirectly inhibiting enzyme activity.
-
Non-Specific Interactions: At higher concentrations, 4-MP might cause non-specific protein denaturation or aggregation, leading to a loss of enzyme activity.
Q4: How can I determine if 4-MP is interfering with my specific enzymatic assay?
A4: A good first step is to run a series of control experiments. This should include:
-
Enzyme-less Control: Run the assay with your substrate and 4-MP but without the enzyme to see if 4-MP reacts directly with the substrate or detection reagents.
-
Substrate-less Control: Run the assay with your enzyme and 4-MP but without the substrate to check for any background signal generated by 4-MP.
-
Dose-Response Curve: Test a range of 4-MP concentrations in your assay to see if the observed inhibition is dose-dependent.
-
Alternative Inhibitor: If possible, use a structurally different inhibitor for your target enzyme to see if you observe a similar effect.
Troubleshooting Guide
Problem: Unexpected Inhibition of Enzyme Activity
If you observe a decrease in your enzyme's activity in the presence of 4-MP, consult the following table for known interactions and consider the suggested troubleshooting steps.
| Enzyme/System Affected | Known or Potential Mechanism of Interference | Suggested Troubleshooting Steps |
| Alcohol Dehydrogenase (ADH) | Competitive inhibition. | This is the expected outcome. Use a known ADH inhibitor as a positive control. |
| Cytochrome P450 (CYP) Enzymes (especially CYP2E1) | Direct inhibition. | Confirm which CYP isoform is in your system. If it is CYP2E1, the inhibition is expected. For other isoforms, perform a dose-response experiment to determine the IC50 of 4-MP. |
| c-Jun N-terminal Kinase (JNK) | Potential direct inhibition. | Perform a kinase activity assay with and without 4-MP to confirm inhibition. Consider using a more specific JNK inhibitor for comparison. |
| Fatty Acyl CoA Synthetase | Direct inhibition. | Measure enzyme activity with and without 4-MP. If inhibition is confirmed, consider alternative methods to assess fatty acid metabolism. |
| Metalloproteinases or other metal-dependent enzymes | Potential chelation of essential metal cofactors. | Supplement the reaction buffer with a slight excess of the required divalent cation to see if activity is restored. |
| Assays using spectrophotometry | Absorbance of 4-MP may interfere with the assay wavelength. | Run a UV-Vis spectrum of 4-MP in your assay buffer to check for absorbance at your detection wavelength. If there is overlap, consider a different detection method or wavelength. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various enzymes.
| Enzyme | Species | Ki or IC50 | Reference |
| Alcohol Dehydrogenase (human, β1β1 isoenzyme) | Human | ~0.6 µM (Ki) | [3] |
| Alcohol Dehydrogenase (human, σσ isoenzyme) | Human | 350 µM (Ki) | [3] |
| Microsomal Ethanol Oxidation (likely CYP2E1 mediated) | Rat | ~0.03-0.10 mM (Ki) | [2] |
Experimental Protocols
Protocol 1: Determining 4-MP Interference in a Generic Spectrophotometric Enzymatic Assay
This protocol provides a general workflow to assess if 4-MP interferes with your specific enzymatic assay.
Materials:
-
Your enzyme of interest
-
Enzyme substrate
-
Assay buffer
-
This compound (4-MP) stock solution
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of 4-MP in your assay buffer. A suggested range is from 1 µM to 1 mM, but this should be optimized for your system.
-
Prepare a solution of your enzyme at a 2x concentration in the assay buffer.
-
Prepare a solution of your substrate at a 2x concentration in the assay buffer.
-
-
Set up Control Wells:
-
Blank: Assay buffer only.
-
Enzyme-less Control: Substrate solution and each concentration of 4-MP.
-
Substrate-less Control: Enzyme solution and each concentration of 4-MP.
-
Positive Control (No Inhibitor): Enzyme and substrate solution.
-
-
Set up Test Wells:
-
Add your enzyme solution and each concentration of 4-MP to the wells.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells (except the blank and substrate-less controls) to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at the appropriate wavelength over a set period.
-
-
Data Analysis:
-
Subtract the background absorbance (from the appropriate controls) from your test wells.
-
Calculate the reaction velocity for each 4-MP concentration.
-
Plot the enzyme activity as a function of 4-MP concentration to determine if there is an inhibitory effect and to calculate an IC50 value if applicable.
-
Protocol 2: Western Blot for JNK Phosphorylation
This protocol is adapted from studies showing 4-MP's effect on JNK and can be used to assess its impact on this signaling pathway in a cellular context.[1][4]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (4-MP)
-
Stimulus to activate JNK (e.g., anisomycin, UV radiation)
-
Lysis buffer
-
Primary antibodies (total JNK, phospho-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate your cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-MP for a designated time.
-
Stimulate the cells with a JNK activator.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies for total JNK and phospho-JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-JNK and total JNK.
-
Normalize the phospho-JNK signal to the total JNK signal to determine the effect of 4-MP on JNK phosphorylation.
-
Visualizations
Caption: Competitive inhibition of Alcohol Dehydrogenase by this compound.
Caption: Troubleshooting workflow for 4-MP interference in enzymatic assays.
References
- 1. This compound Protects against Acetaminophen Hepatotoxicity in Mice and in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in 4-Methylpyrazole Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-Methylpyrazole (4-MP). Unexplained variations in experimental outcomes can be a significant source of frustration, hindering research progress. This guide is designed to help you identify potential causes of inconsistent results and provide systematic solutions to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
1. What is the recommended storage and handling for this compound?
Proper storage and handling are critical for maintaining the stability and efficacy of this compound.
-
Storage: 4-MP should be stored at -20°C for long-term stability, with a shelf life of at least four years.[1] For shorter periods, some suppliers suggest storage at 4°C is acceptable.
-
Appearance: Freshly prepared 4-MP is a colorless to yellow oil.[2] It may darken after prolonged storage, but this does not necessarily indicate a loss of purity or activity.[2]
-
Handling: 4-MP is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3]
-
Freeze-Thaw Cycles: While some sources suggest that a few freeze-thaw cycles should not damage the activity of 4-MP stock solutions in DMSO, it is best practice to aliquot the inhibitor to avoid repeated temperature fluctuations.[2][4]
2. My 4-MP solution has changed color. Is it still usable?
A change in color to a darker yellow or brown upon storage is not uncommon for this compound and does not necessarily mean it has degraded or lost its inhibitory properties.[2] However, if you observe precipitation or a significant deviation from expected results, preparing a fresh stock solution is recommended.
3. What is the optimal solvent and concentration for preparing a 4-MP stock solution?
This compound is soluble in a variety of solvents. The choice of solvent will depend on your specific experimental setup and cell culture conditions.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL[1] |
| Ethanol | ≥ 50 mg/mL[1] |
| Water | Soluble |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 10 mg/mL[1] |
For cell-based assays, DMSO is a common solvent. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[4] Aqueous solutions should generally be prepared fresh before use.[4]
4. I am observing unexpected off-target effects. What could be the cause?
While this compound is a potent and specific inhibitor of alcohol dehydrogenase (ADH), it can exhibit off-target effects, particularly at higher concentrations.
-
Cytochrome P450 Inhibition: 4-MP is known to inhibit cytochrome P450 enzymes, most notably CYP2E1.[5][6][7] This can affect the metabolism of other compounds in your experimental system. The Ki values for 4-MP with rat liver microsomes are in the range of 0.03-0.10 mM.[8]
-
Impact on Cellular Redox State: By inhibiting ADH, 4-MP can alter the cellular redox state, which may influence various signaling pathways.[5]
-
JNK Inhibition: Recent studies have shown that 4-MP can directly inhibit c-Jun N-terminal kinase (JNK), independent of its effect on ADH.[9]
If you suspect off-target effects, consider performing dose-response experiments to determine the lowest effective concentration of 4-MP for your specific application and including appropriate controls to assess the impact on other pathways.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Alcohol Dehydrogenase (ADH) Activity
Possible Causes and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected inhibition | Degraded 4-MP: Improper storage or multiple freeze-thaw cycles. | Prepare fresh 4-MP stock solution from a reliable source. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect 4-MP concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure pipettes are calibrated. Prepare fresh dilutions. | |
| Suboptimal assay conditions: Incorrect pH, temperature, or substrate concentration. | Optimize assay conditions. The optimal pH for ADH activity is typically around 8.0-8.8. Ensure the assay is performed at the recommended temperature (e.g., 37°C).[1] Verify that the substrate concentration is appropriate for the enzyme and inhibitor kinetics. | |
| High enzyme concentration: Too much enzyme can overwhelm the inhibitor. | Reduce the amount of enzyme used in the assay. Perform a titration to find the optimal enzyme concentration. | |
| Higher than expected inhibition | 4-MP concentration too high: Calculation or dilution errors. | Review calculations and prepare fresh, lower concentration dilutions. |
| Off-target effects: Inhibition of other enzymes contributing to substrate metabolism. | Consider the presence of other enzymes (e.g., CYP2E1) that may metabolize the substrate and be inhibited by 4-MP. Use specific substrates and control experiments to isolate ADH activity. | |
| High variability between replicates | Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents. | Use calibrated pipettes and practice proper pipetting technique. |
| Temperature fluctuations: Inconsistent incubation temperatures. | Ensure all samples and reagents are at the correct temperature before starting the assay and maintain a constant temperature during incubation. | |
| Mixing issues: Incomplete mixing of reagents. | Gently vortex or pipette to mix all components thoroughly after addition. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Causes and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Increased cell viability at high 4-MP concentrations | MTT assay interference: 4-MP or its metabolites may interfere with the reduction of the MTT reagent, leading to a false positive signal. | Use an alternative cell viability assay that is less prone to chemical interference, such as a trypan blue exclusion assay or a crystal violet assay. |
| Off-target pro-survival effects: At certain concentrations, 4-MP might activate pro-survival pathways. | Investigate potential off-target effects on signaling pathways related to cell survival. | |
| Decreased cell viability at low 4-MP concentrations | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve 4-MP can be toxic to cells. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent control in your experiment. |
| Cytotoxicity of 4-MP: 4-MP itself may be cytotoxic to certain cell lines at specific concentrations. | Perform a dose-response curve to determine the cytotoxic threshold of 4-MP for your specific cell line. | |
| High variability between wells | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects: Evaporation from the outer wells of the plate can lead to increased concentrations of compounds and affect cell growth. | Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to minimize evaporation. | |
| Incomplete formazan solubilization (MTT assay): The purple formazan crystals are not fully dissolved before reading the absorbance. | Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) of this compound for Alcohol Dehydrogenase
| Enzyme Source | Substrate | Ki (µM) | Reference |
| Human Liver ADH | Ethanol | 0.21 | [10] |
| Rat Liver Microsomes | Ethanol | 30 - 100 | [8] |
| Mouse ADH1 | Ethanol | 0.15 | [11] |
Table 2: IC50 Values for this compound
| Target | System | IC50 | Reference |
| Alcohol Dehydrogenase | Rat Liver S9 Fractions | < 10 µM | [12] |
| Tramadol-induced ADH inhibition | Rat Liver S9 Fractions | 44.7 x 10⁻³ mM | [12] |
Experimental Protocols
Protocol 1: In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol is a general guideline for measuring ADH activity and its inhibition by this compound. It is based on the spectrophotometric measurement of NADH production at 340 nm.
Materials:
-
Purified ADH enzyme (e.g., from equine liver or recombinant human)
-
Ethanol (substrate)
-
NAD⁺ (cofactor)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-MP in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of 4-MP in the assay buffer to achieve the desired final concentrations.
-
Prepare solutions of ethanol and NAD⁺ in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer.
-
Add the desired concentration of 4-MP (or solvent for the control).
-
Add the NAD⁺ solution.
-
Add the ADH enzyme solution and incubate for a few minutes at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ethanol solution.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate as a function of the 4-MP concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor (4-MP) and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of 4-MP in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of 4-MP. Include a vehicle control (medium with the same concentration of solvent as the highest 4-MP concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the cell viability as a function of the 4-MP concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the alcohol metabolism pathway by this compound.
Caption: Workflow for an in vitro ADH inhibition assay.
Caption: Primary and potential off-target effects of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpyrazole degradation products and their impact on experiments
Welcome to the technical support center for 4-Methylpyrazole (4-MP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and potential experimental impact of this compound and its associated products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in experiments?
A1: this compound, also known as fomepizole, is a small heterocyclic organic compound.[1][2] In experimental biology and pharmacology, it is primarily used as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[3][4] By blocking this enzyme, 4-MP prevents the metabolism of substances like methanol and ethylene glycol into their toxic metabolites.[3][4] It also exhibits inhibitory effects on other enzymes, such as cytochrome P450 2E1 (CYP2E1).
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound should be stored at -20°C.[5][6][7] Under these conditions, it is reported to be stable for at least two to four years.[7] For routine use, it can be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Since its melting point is around 25°C, it may solidify at room temperature; this is normal and does not affect its stability.[3]
Q3: What are the known degradation products or common impurities in this compound?
A3: The primary metabolites of this compound observed in vivo are 4-carboxypyrazole and 4-hydroxymethylpyrazole.[4] While specific degradation products under typical laboratory storage conditions are not well-documented, pyrazole derivatives are generally resistant to oxidation and reduction.[9] Potential impurities can arise from the synthesis process, with pyrazole being a common contaminant.
Q4: Can degradation products or impurities in my this compound stock affect my experimental results?
A4: Yes, it is possible. Pyrazole and its derivatives are known to possess a wide range of biological activities, including the inhibition of various enzymes.[10][11] For instance, pyrazole carboxylic acids have been identified as potent enzyme inhibitors.[12] Therefore, the presence of such compounds as impurities or degradation products could lead to off-target effects or unexpected results in sensitive biochemical assays.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my enzyme inhibition assay when using this compound.
-
Possible Cause 1: Degradation of this compound in aqueous solution.
-
Troubleshooting Step: Aqueous solutions of some compounds may not be stable for extended periods. It is recommended to prepare fresh aqueous solutions of this compound for each experiment or store them for no longer than 24 hours.[5] If using a stock solution in an organic solvent like DMSO, ensure it has been stored properly at -20°C and has not undergone an excessive number of freeze-thaw cycles.[5]
-
-
Possible Cause 2: Presence of impurities.
-
Troubleshooting Step: Verify the purity of your this compound stock. If the purity is lower than required for your application, consider purifying the compound or obtaining a higher purity grade. You can assess the purity using the analytical methods outlined in the Experimental Protocols section below.
-
-
Possible Cause 3: Off-target effects of this compound or its byproducts.
-
Troubleshooting Step: this compound and related pyrazole compounds can inhibit enzymes other than ADH.[13] Review the literature to see if 4-MP or potential impurities are known to interact with your specific enzyme system. Consider including additional control experiments to test for non-specific inhibition.
-
Problem 2: My this compound solution has changed color. Is it still usable?
-
Possible Cause: Prolonged storage or exposure to light.
-
Troubleshooting Step: A change in color from clear/colorless to yellow may occur with prolonged storage.[3] While this may not necessarily indicate a loss of purity or activity, it is a sign of potential chemical change. It is recommended to perform a purity check using HPLC or GC (see Experimental Protocols) to ensure the integrity of the compound. For critical experiments, using a fresh, uncolored stock is advisable.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Storage Condition | Recommended Duration | Stability Notes |
| Neat, -20°C | ≥ 2-4 years[7] | Optimal for long-term storage. |
| In DMSO, -20°C | Up to 3 months[5] | Aliquoting is recommended to avoid multiple freeze-thaw cycles.[5] |
| Aqueous Solution | ≤ 24 hours[5] | Should be prepared fresh before use.[5] |
Table 2: Potential Impurities and Their Experimental Impact
| Compound | Source | Potential Experimental Impact |
| Pyrazole | Synthesis Impurity | Broad biological activity, can inhibit various enzymes.[10][11] |
| 4-Carboxypyrazole | In-vivo Metabolite / Potential Degradation Product | Pyrazole carboxylic acids can be potent enzyme inhibitors.[12] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of methylpyrazoles in biological samples and can be used for purity assessment of a 4-MP stock.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a 20:80 (v/v) mixture of methanol and a 5 mM phosphate buffer adjusted to pH 6.0.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute your this compound stock solution in the mobile phase to a concentration within the linear range of the assay.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 25 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all observed peaks.
Protocol 2: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol is a general adaptation based on methods for analyzing 4-MP in biological fluids.
-
Standard Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ether or methanol) at a known concentration.
-
Sample Preparation: Dilute your this compound stock in the same solvent used for the standard. An internal standard (e.g., 3-Methylpyrazole) can be added to both the standard and sample for improved quantification.[14]
-
GC Conditions:
-
Column: A polar capillary column suitable for nitrogen-containing compounds (e.g., Carbowax 20M).[14]
-
Injector and Detector Temperature: Set appropriately for the analysis of semi-volatile compounds (e.g., 250°C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C) to ensure separation of volatile impurities.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID). A mass spectrometer (MS) can also be used for definitive identification of peaks.
-
-
Analysis: Inject the prepared standard and sample. Purity is assessed by comparing the peak area of this compound to the total peak area.
Visualizations
Caption: Logical workflow of how storage and synthesis can lead to degradation and impurities, impacting experimental outcomes.
Caption: A decision tree to troubleshoot unexpected experimental results when using this compound.
Caption: A streamlined workflow for assessing the purity of a this compound sample using HPLC.
References
- 1. CAS 7554-65-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Fomepizole - Wikipedia [en.wikipedia.org]
- 5. This compound | ABIN4871107 [antibodies-online.com]
- 6. Fomepizole | CAT | P450 | AChR | TargetMol [targetmol.com]
- 7. This compound | 7554-65-6 | AChR | MOLNOVA [molnova.com]
- 8. echemi.com [echemi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of this compound in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylpyrazole (Fomepizole) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 4-Methylpyrazole (4-MP, Fomepizole) in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound (4-MP), also known as Fomepizole, is a competitive inhibitor of alcohol dehydrogenase. It is widely used in research and as an antidote for methanol or ethylene glycol poisoning.[1] Precipitation of 4-MP in stock solutions is a significant concern as it leads to inaccurate and inconsistent concentrations in experiments, potentially compromising the validity of research data.
Q2: What are the primary causes of this compound precipitation?
Precipitation of 4-MP can be attributed to several factors:
-
Low Temperature: 4-MP has a relatively low melting point and can solidify or precipitate out of solution at or below room temperature, especially at high concentrations.[2]
-
Solvent Choice: The solubility of 4-MP varies significantly between different solvents. Using a solvent in which it has limited solubility can lead to precipitation.
-
High Concentration: Preparing stock solutions at concentrations that exceed the solubility limit of the chosen solvent will result in precipitation.
-
pH Changes: The solubility of 4-MP can be influenced by the pH of the solution.
-
Improper Storage: Repeated freeze-thaw cycles and exposure to light can affect the stability of the stock solution and contribute to precipitation over time.[3][4]
Q3: Which solvents are recommended for preparing this compound stock solutions?
This compound is soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO).[1] The choice of solvent will depend on the specific requirements of your experiment.
-
Water: Suitable for many applications, but solubility may be limited, especially for high concentrations.
-
Ethanol: A good choice for achieving higher concentrations.
-
DMSO: A common solvent for preparing high-concentration stock solutions of many small molecules.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability and prevent precipitation of 4-MP stock solutions, it is recommended to:
-
Store aliquots at -20°C for long-term storage to minimize degradation.[4]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
-
Protect solutions from light by using amber-colored vials or by wrapping the vials in foil.
-
For aqueous solutions, sterile filtration (0.22 µm filter) is recommended to prevent microbial growth.
Quantitative Data: Solubility Profile
The following table summarizes the solubility of this compound in common laboratory solvents. Please note that solubility can be affected by temperature and the purity of the compound.
| Solvent | Solubility | Temperature | Notes |
| Water | Soluble[1][2] | Room Temperature | - |
| Ethanol | Soluble[1] | Room Temperature | - |
| DMSO | Soluble | Room Temperature | Commonly used for high-concentration stocks. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 82.11 g/mol . To prepare 1 mL of a 100 mM solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 82.11 g/mol = 0.008211 g = 8.211 mg
-
-
Weigh the this compound: Carefully weigh 8.211 mg of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stock solutions.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon dissolving. | The concentration exceeds the solubility limit of the solvent. | * Try preparing a more dilute stock solution. * Gently warm the solution while vortexing to aid dissolution. Be cautious not to overheat, as this may degrade the compound. |
| Precipitate appears after storage at -20°C. | The compound is precipitating out at low temperatures. | * Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly to ensure the compound is fully redissolved. * Consider preparing a lower concentration stock solution. |
| Precipitate forms when diluting the stock solution in an aqueous buffer. | "Aqueous Dilution Shock" - the rapid change in solvent polarity causes the compound to precipitate. | * Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer and mix well before adding it to the final volume. * Consider using a co-solvent like ethanol in the final dilution if your experimental system allows. |
| The solution appears cloudy or hazy. | Incomplete dissolution or presence of insoluble impurities. | * Vortex the solution for a longer period. * Use an ultrasonic bath to aid dissolution. * If the cloudiness persists, centrifuge the solution and use the clear supernatant. Note that the actual concentration may be lower than calculated. |
Visual Guides
Experimental workflow for preparing a this compound stock solution.
A logical diagram for troubleshooting this compound precipitation.
References
Technical Support Center: 4-Methylpyrazole (4-MP) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 4-Methylpyrazole (4-MP) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (4-MP)?
A1: this compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols.[1][2] It is used clinically as an antidote for methanol and ethylene glycol poisoning by preventing their conversion to toxic metabolites.
Q2: What are the known off-target effects of 4-MP in cellular models?
A2: Beyond its intended inhibition of ADH, 4-MP can exhibit several off-target effects, particularly at higher concentrations. These include:
-
Inhibition of Cytochrome P450 Enzymes: 4-MP is known to inhibit microsomal ethanol oxidation, which is mediated by cytochrome P450 enzymes, notably CYP2E1.[3][4][5]
-
Induction of Oxidative Stress: Pyrazole-containing compounds have been shown to increase the production of reactive oxygen species (ROS) in human cell lines, suggesting that 4-MP may alter the cellular redox state.
-
Modulation of Signaling Pathways: There is evidence, primarily from in vivo studies, that 4-MP can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7][8][9][10][11] Molecular docking studies also suggest a potential direct interaction with JNK.[7][8][9]
Q3: At what concentrations should I be concerned about off-target effects of 4-MP?
A3: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target being considered. As a general guideline:
-
Inhibition of ADH occurs at low micromolar concentrations.
-
Inhibition of microsomal ethanol oxidation (cytochrome P450-mediated) has been observed with Ki values in the range of 30-100 µM.[3][5]
-
Cytotoxicity of some pyrazole derivatives has been reported with EC50 values in the high micromolar range (e.g., >200 µM in A549 cells).[12] It is crucial to perform dose-response experiments to determine the optimal concentration for ADH inhibition with minimal off-target effects in your specific cellular model.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Symptoms:
-
Increased cell death observed via microscopy.
-
Reduced cell viability in assays like MTT or CellTiter-Glo.
-
Activation of apoptosis markers (e.g., caspase-3).
Possible Causes & Troubleshooting Steps:
-
High Concentration of 4-MP: The concentration of 4-MP used may be causing off-target cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the EC50 value for 4-MP in your cell line. Use a concentration well below the cytotoxic range that still provides adequate ADH inhibition.
-
-
Induction of Oxidative Stress: 4-MP may be increasing reactive oxygen species (ROS) production, leading to cellular damage.
`dot graph TD { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ` Figure 1: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
High background or false positives/negatives in MTT assays.
-
Unexplained changes in luciferase reporter activity.
-
High background in fluorescence-based assays.
Possible Causes & Troubleshooting Steps:
-
Interference with MTT Assay: 4-MP, by altering cellular metabolism or redox state, may interfere with the reduction of the MTT reagent to formazan, leading to inaccurate viability readings.
-
Solution:
-
Run a cell-free control to check for direct reduction of MTT by 4-MP.
-
Use an alternative viability assay that is not based on mitochondrial reductase activity, such as a CellTiter-Glo (ATP-based) assay or a trypan blue exclusion assay.
-
-
-
Interference with Luciferase Assays: Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-negative or false-positive results, respectively.[17][18]
-
Solution:
-
Perform a cell-free luciferase assay with purified luciferase enzyme and your working concentration of 4-MP to check for direct inhibition.
-
Use a different reporter system if significant interference is observed.
-
-
-
Autofluorescence: Pyrazole-containing compounds may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Solution:
-
Measure the fluorescence of 4-MP alone in your assay buffer at the excitation and emission wavelengths you are using.
-
If autofluorescence is significant, subtract the background fluorescence of 4-MP from your experimental readings. Consider using a fluorophore with a different spectral profile.
-
-
`dot graph TD { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ` Figure 2: Troubleshooting assay interference.
Issue 3: Altered Signaling Pathways Unrelated to ADH Inhibition
Symptoms:
-
Changes in the phosphorylation state or expression of signaling proteins (e.g., JNK).
-
Phenotypes that cannot be explained by the inhibition of ADH.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: 4-MP may be inhibiting kinases such as JNK.[19]
-
Solution:
-
Validate the effect by using a known, specific inhibitor of the suspected off-target pathway as a positive control.
-
Perform in vitro kinase assays with purified enzymes to confirm direct inhibition by 4-MP.
-
Use a structurally unrelated ADH inhibitor as a control to see if the phenotype is specific to 4-MP.
-
-
Data Summary Tables
Table 1: Known Inhibitory Constants (Ki) of this compound
| Target Enzyme | Species | Ki Value | Reference |
| Alcohol Dehydrogenase (ADH) | Horse (liver) | ~2 µM | [20] |
| Microsomal Ethanol Oxidation | Rat (liver) | 30-100 µM | [3][5] |
Table 2: Cytotoxicity of Pyrazole Derivatives in Cellular Models
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| Pyrazole Derivative 1 | A549 (Human Lung Carcinoma) | MTT | 613.22 µM | [12] |
| Pyrazole Derivative 2 | A549 (Human Lung Carcinoma) | MTT | 220.20 µM | [12] |
| Methyl-pyrazole pesticides | SH-SY5Y (Human Neuroblastoma) | γH2AX | Genotoxic at nM concentrations |
Note: Data for direct cytotoxicity of 4-MP across multiple cell lines is limited in the public domain. It is highly recommended to determine the EC50 in your specific cell model.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (EC50) of 4-MP using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 4-MP in your cell culture medium. A common starting range is from 1 µM to 10 mM. Include a vehicle control (e.g., medium with the same concentration of DMSO or PBS used to dissolve 4-MP).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 4-MP. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21][22][23]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the 4-MP concentration and use a non-linear regression to calculate the EC50 value.
Protocol 2: Assessing 4-MP Interference with MTT Assay (Cell-Free)
-
Reagent Preparation: In a 96-well plate, add cell culture medium and the same concentrations of 4-MP used in your experiments.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Observation: Visually inspect the wells for a color change from yellow to purple, which would indicate direct reduction of MTT by 4-MP.
-
Absorbance Reading: Add the formazan solubilization agent and measure the absorbance at 570 nm. A significant signal in the absence of cells indicates interference.
Protocol 3: Control Experiment for Oxidative Stress using N-acetylcysteine (NAC)
-
Experimental Setup: Set up your experiment with the following groups:
-
Vehicle control
-
4-MP treatment
-
NAC treatment alone
-
4-MP and NAC co-treatment
-
-
Dosing: Use the desired concentration of 4-MP. The concentration of NAC can range from 1 to 10 mM, but should be optimized for your cell line.[13][14]
-
Treatment: Treat the cells as per your experimental protocol.
-
Endpoint Analysis: Measure your endpoint of interest (e.g., cell viability, protein expression, etc.).
-
Interpretation: If the effect of 4-MP is reversed or significantly attenuated by co-treatment with NAC, it suggests that the off-target effect is mediated by oxidative stress.
Alternative ADH Inhibitors for In Vitro Use
If off-target effects of 4-MP are a concern, consider using a structurally different ADH inhibitor. However, it is important to note that these may have their own off-target profiles.
Table 3: Alternative ADH Inhibitors
| Inhibitor | Mechanism | Potential Off-Target Effects |
| Disulfiram | Binds to a copper ion in the active site of ADH. Also a potent inhibitor of aldehyde dehydrogenase (ALDH). | Can chelate metal ions; may have broader off-target effects due to its reactivity. |
| Cimetidine | Weak inhibitor of ADH. Also a well-known inhibitor of various cytochrome P450 enzymes. | Broad inhibition of CYP450s can lead to numerous off-target effects. |
| Pyrazole | Competitive inhibitor of ADH. | Similar potential for off-target effects as 4-MP, including inhibition of microsomal oxidation and induction of oxidative stress.[5][24] |
It is recommended to validate any alternative inhibitor for off-target effects in your specific experimental system.
References
- 1. scbt.com [scbt.com]
- 2. This compound | ABIN4871107 [antibodies-online.com]
- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A weekly this compound treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and Inflammation in Hepatic Diseases: Therapeutic Possibilities of N-Acetylcysteine | MDPI [mdpi.com]
- 15. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetyl-cysteine and the control of oxidative stress during in vitro ovarian follicle growth, oocyte maturation, embryo development and cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Pyrazole and this compound inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylpyrazole (4-MP) Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylpyrazole (4-MP), also known as fomepizole, in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-MP)?
A1: 4-MP is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1] ADH is responsible for the initial and rate-limiting step in the metabolism of toxic alcohols like ethylene glycol and methanol into their toxic metabolites. By blocking ADH, 4-MP prevents the formation of these harmful compounds, allowing the parent alcohol to be excreted unchanged.
Q2: How do I determine the appropriate starting dosage of 4-MP for a specific animal model?
A2: The optimal dosage of 4-MP is species-dependent. It is crucial to consult literature for dosages used in similar studies with the same animal model. The provided data table summarizes recommended dosages for common animal models in the context of ethylene glycol poisoning. If data for your specific model is unavailable, consider conducting a pilot study with a small number of animals to determine the effective and non-toxic dose range. Allometric scaling can be a useful tool for estimating a starting dose based on data from other species, but it should be used with caution and followed by experimental validation.
Q3: What is the recommended route of administration for 4-MP in animal studies?
A3: The most common and effective route of administration for 4-MP in animal models is intravenous (IV) injection, as it provides immediate bioavailability.[2][3][4][5][6][7] Intraperitoneal (IP) injection is also used in some rodent studies. Oral administration has been reported but may have different pharmacokinetic profiles. The choice of administration route should be guided by the experimental design and the specific animal model.
Q4: How should I prepare a 4-MP solution for injection?
A4: Fomepizole is available as a solution for injection (e.g., Antizol®). For experimental use, it should be diluted in a sterile, isotonic solution such as 0.9% sodium chloride or 5% dextrose in water.[8] The final concentration should be calculated based on the desired dosage and the volume to be administered to the animal. It is important to ensure the solution is at an appropriate physiological pH. Fomepizole may solidify at temperatures below 25°C (77°F); if this occurs, the vial can be gently warmed in the hand or under warm water to re-liquefy the contents. Solidification does not impact the drug's efficacy.[8][9]
Q5: What are the potential adverse effects of 4-MP in animals?
A5: 4-MP is generally well-tolerated at therapeutic doses. However, some adverse effects have been reported, particularly at higher doses. In dogs, one report noted tachypnea, gagging, excess salivation, and trembling after a second dose.[3] In cats, high doses can lead to central nervous system depression. It is essential to monitor animals closely for any signs of distress or adverse reactions during and after administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable or unexpected experimental results | Incorrect dosage, improper administration, species differences in metabolism. | Verify dosage calculations and administration technique. Ensure the 4-MP solution is properly prepared and stored. Consider that pharmacokinetic differences between species and even strains can lead to varied responses. A pilot study to establish the optimal dose and timing for your specific model is recommended. |
| Precipitation or cloudiness in the 4-MP solution | Incompatibility with the diluent or improper storage. | Prepare fresh solutions for each experiment. Ensure the diluent is sterile and compatible. 4-MP for injection is typically diluted in 0.9% saline or 5% dextrose. Do not use solutions that appear cloudy or contain particulate matter. |
| Animal shows signs of distress after administration (e.g., vocalization, agitation) | Irritation from the injection, rapid administration, or adverse drug reaction. | Administer injections slowly, especially for IV routes. Ensure the pH of the solution is close to physiological levels. Monitor the animal closely. If signs of a severe adverse reaction occur, discontinue the experiment for that animal and consult with a veterinarian. |
| Ineffective blockade of alcohol dehydrogenase | Insufficient dosage, delayed administration, or rapid metabolism of 4-MP. | Review the dosage and ensure it is appropriate for the species and the level of toxicant exposure. The timing of 4-MP administration is critical; it should be given as soon as possible after exposure to the toxic alcohol. In some species, the metabolism of 4-MP may be faster, requiring more frequent dosing. |
Quantitative Data Summary
Table 1: Recommended Dosages of this compound (4-MP) in Different Animal Models for Ethylene Glycol Poisoning
| Animal Model | Indication | Route of Administration | Initial Dose | Subsequent Doses | Reference(s) |
| Dog | Ethylene Glycol Toxicity | Intravenous (IV) | 20 mg/kg | 15 mg/kg at 12 and 24 hours, then 5 mg/kg at 36 hours | [3][4][5][6] |
| Cat | Ethylene Glycol Toxicity | Intravenous (IV) | 125 mg/kg | 31.25 mg/kg at 12, 24, and 36 hours | [4][7] |
| Rat | Ethylene Glycol Toxicity | Intraperitoneal (IP) or Oral (PO) | 10-15 mg/kg | 10 mg/kg every 12 hours (if needed) | |
| Monkey | Methanol Toxicity | - | - | Plasma concentrations of ~10 µmol/L are sufficient to inhibit methanol metabolism. |
Note: These are general guidelines. The optimal dosage may vary depending on the specific experimental conditions and the severity of the intoxication.
Experimental Protocols
Protocol: Induction of Ethylene Glycol-Induced Nephrotoxicity in a Rat Model
This protocol provides a general framework for inducing acute kidney injury in rats using ethylene glycol to study the protective effects of 4-MP.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Ethylene Glycol (EG)
-
This compound (4-MP)
-
Sterile 0.9% Saline
-
Gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment. Provide free access to standard chow and water.
-
Baseline Data Collection: Twenty-four hours before the induction of toxicity, place the rats in individual metabolic cages to collect baseline urine samples. Collect a baseline blood sample under light anesthesia.
-
Induction of Ethylene Glycol Toxicity:
-
This compound Administration:
-
The treatment group will receive 4-MP. The timing of administration is a critical experimental parameter. For a protective effect study, 4-MP can be administered shortly before or after EG administration.
-
Prepare a fresh solution of 4-MP in sterile 0.9% saline.
-
Administer the calculated dose of 4-MP via intraperitoneal (IP) or intravenous (IV) injection. A common dosage for rats is in the range of 10-15 mg/kg.
-
The EG-only group should receive an equivalent volume of saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of toxicity, such as lethargy, anorexia, and changes in urine output.
-
Collect urine at regular intervals (e.g., 24, 48, and 72 hours) to measure kidney function markers (e.g., creatinine, protein) and markers of crystal formation (e.g., calcium, oxalate).
-
Collect blood samples at specified time points (e.g., 24, 48, 72 hours) to measure serum creatinine, blood urea nitrogen (BUN), and electrolytes.
-
-
Endpoint and Tissue Collection:
-
At the end of the experimental period (e.g., 72 hours), euthanize the animals under deep anesthesia.
-
Collect a final blood sample via cardiac puncture.
-
Perfuse the kidneys with cold saline and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining to observe tubular damage and crystal deposition), and the other can be snap-frozen in liquid nitrogen for biochemical or molecular analysis.
-
Visualizations
Caption: Mechanism of this compound (4-MP) action.
Caption: General experimental workflow for a 4-MP study.
References
- 1. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound for treatment of ethylene glycol intoxication in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound for treatment of suspected or confirmed ethylene glycol intoxication in dogs: 107 cases (1983-1995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetmeds.org [vetmeds.org]
- 5. researchgate.net [researchgate.net]
- 6. vet-ebooks.com [vet-ebooks.com]
- 7. This compound as a treatment in naturally occurring ethylene glycol intoxication in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. researchgate.net [researchgate.net]
- 11. "Experimental Nephrolithiasis in Rats: The Effect of Ethylene Glycol an" by R. de Water, E. R. Boevé et al. [digitalcommons.usu.edu]
- 12. Ethylene glycol induces hyperoxaluria without metabolic acidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 4-Methylpyrazole in Biological Samples
Welcome to the technical support center for the analysis of 4-Methylpyrazole (4-MP, Fomepizole). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of 4-MP in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most frequently employed methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity. HPLC is commonly used with Ultraviolet (UV) detection.
Q2: Why is sample preparation crucial for 4-MP analysis?
A2: Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing proteins, salts, lipids, and other endogenous substances. These components can interfere with the analysis, leading to inaccurate quantification.[1][2][3] Effective sample preparation is essential to remove these interferences, concentrate the analyte, and ensure the longevity of the analytical column and instrument. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
Q3: What is the "matrix effect" and how can it affect my 4-MP quantification?
A3: The matrix effect is the alteration of an analyte's response due to the presence of co-eluting substances from the sample matrix.[1][5] It can lead to either suppression or enhancement of the analytical signal, resulting in underestimation or overestimation of the 4-MP concentration.[1][6] This is a significant challenge, particularly in LC-MS/MS analysis.[5][6] To mitigate matrix effects, it is recommended to use an appropriate internal standard, employ efficient sample cleanup procedures like SPE, and optimize chromatographic conditions to separate 4-MP from interfering components.[2]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC analysis, derivatization is often beneficial. 4-MP contains an active hydrogen on its pyrazole ring, which can lead to poor peak shape (tailing) and adsorption on the GC column.[7] Derivatization, for example, through silylation, replaces this active hydrogen, increasing the volatility and thermal stability of 4-MP, thereby improving chromatographic performance.[7][8][9][10] For HPLC analysis, derivatization is typically not required.
Troubleshooting Guides
Poor Peak Shape in GC Analysis
Problem: I am observing tailing or broad peaks for 4-MP during GC analysis.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating agent. Ensure all glassware used for sample preparation is also silanized.[10] |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[11] |
| Column Contamination | Bake out the column at the manufacturer's recommended maximum temperature. If the problem persists, trim a small portion (10-20 cm) from the column inlet. |
| Inappropriate Column Phase | Use a column with a suitable polarity for 4-MP analysis, such as a Carbowax 20M.[12] |
Low and Inconsistent Recovery of 4-MP
Problem: My recovery of 4-MP from plasma/urine samples is low and not reproducible.
| Possible Cause | Suggested Solution |
| Inefficient Extraction (LLE) | Optimize the pH of the aqueous sample before extraction. 4-MP is a weak base, so adjusting the pH to be slightly basic can improve its partitioning into an organic solvent. Experiment with different extraction solvents of varying polarities. |
| Inefficient Elution (SPE) | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the composition and volume of the elution solvent to ensure complete elution of 4-MP from the sorbent. |
| Analyte Degradation | Minimize the time between sample collection and analysis. Store samples at appropriate low temperatures (-20°C or -80°C) to prevent degradation. |
| Matrix Effects | Use a stable isotope-labeled internal standard (if available) or a structural analog (e.g., 3-Methylpyrazole) to compensate for variability in extraction and matrix effects.[12][13] |
High Signal-to-Noise Ratio and Baseline Noise
Problem: I am experiencing high background noise in my chromatograms, making it difficult to accurately integrate the 4-MP peak.
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, HPLC, or GC-grade solvents and fresh reagents. Filter all mobile phases and sample extracts through a 0.22 µm or 0.45 µm filter. |
| Detector Contamination (GC-NPD) | Condition the NPD bead according to the manufacturer's instructions. Ensure the gas flows (hydrogen, air, and makeup gas) are optimized. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more of the matrix components. Consider switching from protein precipitation to a more selective technique like SPE.[4] |
Quantitative Data Summary
The following table summarizes the performance characteristics of published methods for the quantification of 4-MP in biological fluids.
| Method | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Recovery | Between-Day CV (%) | Reference |
| GC-NPD | Plasma | 25-1000 ng/mL | Not Reported | Complete | < 6.0 | [12] |
| GC-NPD | Urine | 0.5-5 µg/mL | Not Reported | Complete | < 6.0 | [12] |
| GC | Plasma & Tissue | Not Specified | 0.2 µg/mL | Not Reported | < 6.3 | [14][15] |
| HPLC-UV | Plasma & Urine | Not Specified | 3 µM | > 90% | Not Reported | [16] |
Experimental Protocols
Protocol 1: GC-NPD Analysis of 4-MP in Plasma
This protocol is based on the method described by an earlier study.[12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample in a glass tube, add 50 µL of internal standard solution (3-Methylpyrazole, 10 µg/mL in water).
-
Add 1 mL of saturated potassium carbonate solution and vortex for 30 seconds.
-
Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the ether to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of methanol for GC injection.
-
-
GC-NPD Conditions:
-
Column: Carbowax 20M
-
Injector Temperature: 200°C
-
Oven Temperature Program: 150°C for 2 min, then ramp to 180°C at 5°C/min.
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injection Volume: 2 µL
-
Protocol 2: HPLC-UV Analysis of 4-MP in Urine
This protocol is adapted from a method note by a major supplier.
-
Sample Preparation (Solid-Phase Extraction):
-
SPE Cartridge: Discovery DSC-SCX, 500 mg/3 mL
-
Conditioning: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water.
-
Elution: Elute the 4-MP with 2 mL of 5% methanol in 250 mM potassium phosphate buffer (pH 7.4).
-
The eluate is ready for HPLC injection.
-
-
HPLC-UV Conditions:
-
Column: Discovery C18, 15 cm x 4.6 mm, 5 µm
-
Mobile Phase: 20:80 (v/v) Methanol : 5 mM phosphate buffer (pH 6.0)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 220 nm
-
Injection Volume: 25 µL
-
Visualizations
Caption: Workflow for GC-NPD analysis of 4-MP in plasma.
Caption: Workflow for HPLC-UV analysis of 4-MP in urine.
Caption: Troubleshooting logic for 4-MP quantification issues.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. jfda-online.com [jfda-online.com]
- 9. scispace.com [scispace.com]
- 10. gcms.cz [gcms.cz]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. Analysis of this compound in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 16. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 4-Methylpyrazole-Induced ADH Inhibition in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylpyrazole (4-MP) and ethanol as inhibitors of alcohol dehydrogenase (ADH) in cell lysates. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating ADH inhibition for various applications, including drug development and toxicology studies.
Introduction to Alcohol Dehydrogenase and its Inhibition
Alcohol dehydrogenase (ADH) is a key enzyme in the metabolism of primary and secondary alcohols, converting them to aldehydes.[1] In humans, this enzyme is crucial for the breakdown of ethanol. However, it is also responsible for metabolizing toxic alcohols like methanol and ethylene glycol into their more toxic byproducts.[2][3] Inhibition of ADH is a critical therapeutic strategy for treating poisoning by these toxic alcohols.
This compound (fomepizole) is a potent competitive inhibitor of ADH.[4] It is a preferred antidote over ethanol for methanol and ethylene glycol poisoning due to its higher affinity for the enzyme and fewer adverse effects.[5] This guide will delve into the experimental validation of 4-MP's inhibitory action on ADH in a cell lysate model, providing a direct comparison with the alternative inhibitor, ethanol.
Comparative Analysis of ADH Inhibitors
The inhibitory potency of this compound and ethanol on various human alcohol dehydrogenase isozymes has been characterized through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
Table 1: Comparison of Inhibition Constants (Ki) for this compound and Ethanol against Human ADH Isozymes
| ADH Isozyme | This compound (4-MP) Ki (µM) | Ethanol KM (mM) |
| ADH1A | 0.062 | 4.3 |
| ADH1B1 | 0.11 | 0.46 |
| ADH1B2 | 0.09 | 0.94 |
| ADH1C1 | 0.76 | 36 |
| ADH1C2 | 1.1 | 27 |
| ADH2 | 960 | 34 |
| ADH4 | 33 | >300 |
Data sourced from a study on the oxidation of various alcohols by human ADH isozymes.[6][7] KM (Michaelis constant) for ethanol is included to provide context for substrate affinity.
As the data indicates, this compound exhibits significantly lower Ki values across most ADH isozymes compared to the KM values of ethanol, demonstrating its substantially higher affinity and potency as an ADH inhibitor. For instance, with the ADH1A isozyme, the Ki of 4-MP is 0.062 µM, while the KM for ethanol is 4.3 mM, indicating a much stronger binding of 4-MP to the enzyme.[6][7]
A study in healthy human subjects demonstrated that 4-MP at doses of 10-15 mg/kg resulted in a 30% to 40% decrease in the ethanol elimination rate, providing in vivo evidence of its inhibitory effect.[8]
Experimental Protocols
Preparation of Cell Lysates for ADH Activity Assay
This protocol is suitable for preparing lysates from both adherent and suspension cells.
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing 50 mM potassium phosphate, pH 7.5)[9][10]
-
Protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure for Adherent Cells:
-
Wash the cell culture dish with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer with freshly added protease inhibitors.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and transfer it to a new tube. Store on ice for immediate use or at -80°C for long-term storage.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer with freshly added protease inhibitors.
-
Follow steps 4-6 from the adherent cell protocol.
Alcohol Dehydrogenase (ADH) Activity Assay
This spectrophotometric assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of ethanol by ADH.[11]
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 0.1 M sodium phosphate, pH 8.8)
-
Ethanol solution (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
This compound (inhibitor)
-
Ethanol (inhibitor for comparison)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Assay Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+ solution, and ethanol solution in a cuvette or well of a 96-well plate.
-
To test for inhibition, add varying concentrations of this compound or ethanol to the respective reaction mixtures. For control wells, add the same volume of solvent used for the inhibitors.
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Immediately mix and start monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
Commercially Available Kits: Several commercial kits are available for measuring ADH activity in cell lysates, which provide optimized reagents and detailed protocols.[10][12] These kits are often based on colorimetric or fluorometric detection of NADH production.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the alcohol metabolism pathway and the experimental workflow for validating ADH inhibition.
Caption: Ethanol Metabolism Pathway.
Caption: Experimental Workflow.
Conclusion
The experimental data robustly supports the superior inhibitory potency of this compound over ethanol against alcohol dehydrogenase. The significantly lower Ki values of 4-MP indicate a much higher binding affinity for the enzyme, making it a more effective inhibitor at lower concentrations. The provided protocols for cell lysate preparation and ADH activity measurement offer a clear framework for researchers to independently validate these findings and to screen other potential ADH inhibitors. The use of a cell lysate model provides a physiologically relevant system for these initial assessments in drug discovery and toxicological research.
References
- 1. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethanol, acetaldehyde, acetate, and lactate levels after alcohol intake in white men and women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Alcohol dehydrogenase Assay Kit (ab272518) | Abcam [abcam.co.jp]
- 11. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
A Comparative Analysis of 4-Methylpyrazole and Pyrazole as In Vitro Inhibitors of Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory potency of 4-Methylpyrazole (also known as fomepizole) and its parent compound, pyrazole, against alcohol dehydrogenase (ADH). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Introduction
Alcohol dehydrogenase is a key enzyme in the metabolism of primary alcohols, including ethanol, methanol, and ethylene glycol. The inhibition of ADH is a critical therapeutic strategy for preventing the formation of toxic metabolites in cases of methanol and ethylene glycol poisoning. Both pyrazole and its derivative, this compound, are well-characterized inhibitors of ADH. This guide focuses on their comparative efficacy in in vitro settings.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is often quantified by its inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor. The following table summarizes the Ki values for this compound and pyrazole against human liver ADH as reported in the literature.
| Compound | Enzyme Source | Substrate | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| This compound | Human Liver ADH | Ethanol | 0.21 µM | Competitive | [1] |
| Pyrazole | Human Liver ADH | Ethanol | 2.6 µM | Competitive | [1] |
As the data indicates, this compound is a significantly more potent inhibitor of human liver alcohol dehydrogenase in vitro compared to pyrazole, with a Ki value approximately 12-fold lower. Both compounds act as competitive inhibitors with respect to the alcohol substrate.[1]
Further studies on different ADH isozymes have shown that this compound is a competitive inhibitor for ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2, with slope inhibition constants (Kis) ranging from 0.062 to 960 µM.[2] For the microsomal oxidation of ethanol, this compound (Ki of approximately 0.03-0.10 mM) has also been shown to be a more effective inhibitor than pyrazole (Ki of approximately 0.7-1.1 mM).[3][4]
Signaling Pathway of Alcohol Metabolism and Inhibition
The following diagram illustrates the metabolic pathway of ethanol and the mechanism of inhibition by this compound and pyrazole.
Experimental Protocols
The following is a representative protocol for an in vitro ADH inhibition assay based on methodologies described in the literature.
Objective: To determine the inhibitory potency (Ki) of this compound and pyrazole on alcohol dehydrogenase activity in vitro.
Materials:
-
Purified alcohol dehydrogenase (e.g., from human or horse liver)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+) (coenzyme)
-
This compound (inhibitor)
-
Pyrazole (inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ in the phosphate buffer.
-
Prepare a series of dilutions of ethanol in the phosphate buffer.
-
Prepare stock solutions of this compound and pyrazole in the phosphate buffer and create a series of dilutions for each.
-
-
Assay Setup:
-
In a microplate well or cuvette, combine the phosphate buffer, NAD+ solution, a fixed amount of ADH enzyme solution, and the desired concentration of the inhibitor (this compound or pyrazole). A control reaction should be set up without any inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the ethanol solution to the mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each inhibitor concentration and substrate concentration.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor.
-
Plot the data using a method such as the Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition (e.g., competitive, non-competitive), and the Ki can be calculated from the intercepts and slopes of these lines.
-
Conclusion
The available in vitro data consistently demonstrates that this compound is a more potent inhibitor of alcohol dehydrogenase than pyrazole. This enhanced potency, reflected in its lower Ki value, makes it a more effective agent for blocking alcohol metabolism in experimental systems. For researchers investigating the effects of ADH inhibition, this compound offers the advantage of achieving significant inhibition at lower concentrations, potentially reducing off-target effects. The choice between these two inhibitors should be guided by the specific requirements of the experimental design, including the desired level of inhibition and the specific ADH isozymes being studied.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpyrazole vs. Ethanol: A Comparative Guide for ADH Inhibition in Research
For researchers, scientists, and drug development professionals, understanding the nuances of alcohol dehydrogenase (ADH) inhibition is critical, particularly in studies involving toxic alcohol poisoning and related metabolic pathways. The two primary inhibitors used in both clinical and research settings are 4-methylpyrazole (fomepizole) and ethanol. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Both this compound and ethanol act as competitive inhibitors of ADH, the enzyme responsible for the initial and rate-limiting step in the metabolism of alcohols like ethylene glycol and methanol.[1][2] Inhibition of ADH prevents the conversion of these substances into their toxic metabolites, which are responsible for severe metabolic acidosis and end-organ damage.[2][3]
Quantitative Comparison of ADH Inhibitors
The following table summarizes key quantitative parameters for this compound and ethanol as ADH inhibitors, derived from various in vitro and in vivo studies.
| Parameter | This compound (Fomepizole) | Ethanol | References |
| Mechanism of Action | Competitive inhibitor of ADH.[1][4] | Competitive substrate for ADH.[5] | [1][4][5] |
| Affinity for ADH (Ki) | Significantly higher affinity; reported to be >8000 times that of ethanol.[6] Ki values for various human ADH isozymes range from 0.062 to 960 µM.[7][8] | Lower affinity compared to this compound. Km values for various human ADH isozymes range from 0.12 to 57 mM.[8] | [6][7][8] |
| Potency | High potency, effective at low concentrations.[4] | Lower potency, requires high and sustained blood concentrations. | [4] |
| Therapeutic Index | Wider therapeutic index.[6] | Narrower therapeutic index. | [6] |
| Dosing Regimen | Simple, fixed-dose regimen (e.g., 15 mg/kg loading dose, then 10 mg/kg every 12 hours).[6][9] | Complex, requires continuous infusion and frequent monitoring of blood levels. | [6][9] |
| Adverse Effects | Generally well-tolerated; side effects are rare and usually not serious.[6][9] May include headache, nausea, and dizziness.[1] | More frequent and potentially serious adverse effects, including central nervous system depression, hypoglycemia, and respiratory depression.[10] | [1][6][9][10] |
| Metabolism | Metabolized by the liver; can induce its own metabolism.[2] | Metabolized by ADH, leading to zero-order kinetics at high concentrations.[11] | [2][11] |
| Drug Interactions | Can inhibit the metabolism of ethanol.[12] | Can inhibit the metabolism of this compound.[12][13] | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of ADH inhibition and a typical experimental workflow for comparing these inhibitors.
Figure 1. Mechanism of ADH Inhibition by this compound and Ethanol.
Figure 2. Experimental Workflow for Comparing ADH Inhibitors.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of this compound and ethanol.
-
Objective: To determine the inhibitory kinetics (Ki) of this compound and ethanol on purified alcohol dehydrogenase.
-
Materials:
-
Purified human or equine liver ADH.
-
NAD+ (coenzyme).
-
Substrate (e.g., ethanol, ethylene glycol).
-
Inhibitors: this compound and ethanol at various concentrations.
-
Spectrophotometer.
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and ADH enzyme in a cuvette.
-
Add varying concentrations of the inhibitor (this compound or ethanol) to different sets of cuvettes.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.[7][8]
-
-
Objective: To compare the efficacy of this compound and ethanol in preventing toxicity from ethylene glycol or methanol poisoning in a rodent model.
-
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats).
-
Ethylene glycol or methanol.
-
This compound and ethanol solutions for administration.
-
Equipment for blood and urine collection.
-
Analytical instruments for measuring blood gas, electrolytes, and toxic alcohol/metabolite concentrations (e.g., gas chromatography).
-
-
Procedure:
-
Divide animals into three groups: control (toxic alcohol only), ethanol-treated, and this compound-treated.
-
Administer a toxic dose of ethylene glycol or methanol to all animals.
-
At a specified time post-toxicant administration, begin treatment with either ethanol (e.g., via continuous intravenous infusion to maintain a target blood concentration) or this compound (e.g., via intraperitoneal injection at set intervals).[13][14]
-
Collect blood and urine samples at regular intervals to measure pH, bicarbonate, anion gap, and concentrations of the parent alcohol and its toxic metabolites.
-
At the end of the study period, euthanize the animals and perform histopathological examination of the kidneys and other target organs.
-
Compare the biochemical and histological outcomes between the groups to assess the protective effects of each inhibitor.
-
Discussion and Conclusion
The experimental data consistently demonstrate that this compound is a more potent and specific inhibitor of ADH compared to ethanol.[6] Its higher affinity allows for a more straightforward and less intensive dosing regimen, with a wider therapeutic window and a more favorable safety profile.[6][10] While ethanol has been the traditional antidote, its use is complicated by the need for continuous administration and monitoring, as well as its own intoxicating and adverse effects.[10][15]
For research applications, the choice between this compound and ethanol will depend on the specific experimental goals. This compound offers a more precise and potent tool for inhibiting ADH with minimal confounding factors.[4] However, in studies where the metabolic interactions between ethanol and other substances are of interest, ethanol remains a relevant compound for investigation.[12]
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. droracle.ai [droracle.ai]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Adverse drug events associated with the antidotes for methanol and ethylene glycol poisoning: a comparison of ethanol and fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alcohol Dehydrogenase – Alcohol Metabolism [sites.tufts.edu]
- 12. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of oral this compound in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on ethanol neurobehavioral toxicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Ethylene Glycol Poisoning. Ad Hoc Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpyrazole: A Comparative Guide to its Specificity for Alcohol Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase (ADH), and its specificity across various ADH isoforms. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and Alcohol Dehydrogenase
Alcohol dehydrogenases (ADHs) are a family of enzymes responsible for the metabolism of a wide range of alcohols, including ethanol. Different isoforms of ADH exist, exhibiting varying substrate specificities and kinetic properties. This compound (4-MP), also known as fomepizole, is a competitive inhibitor of ADH and is clinically used as an antidote for methanol and ethylene glycol poisoning. Its efficacy relies on its ability to selectively inhibit ADH, thereby preventing the formation of toxic metabolites. Understanding the specificity of 4-MP for different ADH isoforms is crucial for its targeted therapeutic use and for interpreting experimental results.
Comparative Analysis of Inhibitor Specificity
The inhibitory potential of this compound and other compounds against various human ADH isoforms is summarized in the table below. The data is presented as inhibition constants (Ki) or IC50 values, which represent the concentration of the inhibitor required to produce 50% inhibition. A lower value indicates a more potent inhibitor.
| Inhibitor | ADH Isoform | Inhibition Constant (Ki) / IC50 | Type of Inhibition |
| This compound (Fomepizole) | ADH1A | 0.062 µM (Kis) | Competitive |
| ADH1B1 | Competitive | ||
| ADH1B2 | Competitive | ||
| ADH1C1 | Competitive | ||
| ADH1C2 | Competitive | ||
| ADH1B3 | 33 µM (Kii) | Noncompetitive | |
| ADH2 | 960 µM (Kis), 3000 µM (Kii) | Noncompetitive | |
| ADH4 | Less sensitive | - | |
| ADH5 | Less sensitive | - | |
| σσ isoenzyme | 350 µM (Ki) | - | |
| Ethanol | - | - | Competitive Substrate |
| Disulfiram | Primarily inhibits Aldehyde Dehydrogenase (ALDH) | - | - |
| 4-Bromopyrazole | General ADH inhibitor | Data not readily available | - |
| Penicillic Acid | General ADH inhibitor | Data not readily available | - |
Key Observations:
-
This compound is a potent inhibitor of Class I ADH isoforms (ADH1A, ADH1B, ADH1C), with inhibition constants in the nanomolar to low micromolar range.[1]
-
The mode of inhibition by 4-MP varies among isoforms, being competitive for most Class I enzymes and noncompetitive for ADH1B3 and ADH2.[1]
-
Class II (ADH4) and Class III (ADH5) ADH isoforms are significantly less sensitive to inhibition by 4-MP.[1]
-
The human σσ isoenzyme exhibits a 580-fold lower affinity for 4-MP compared to the β1β1 isoenzyme, with a Ki of 350 µM.[2]
-
Disulfiram is not a direct inhibitor of ADH but primarily targets aldehyde dehydrogenase (ALDH), the next enzyme in the alcohol metabolism pathway.[3][4]
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against ADH isoforms is crucial for reproducible research. Below is a standard protocol for a spectrophotometric ADH inhibition assay.
Objective: To determine the inhibition constant (Ki) of a test compound against a specific ADH isoform.
Principle: The enzymatic activity of ADH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of an inhibitor to determine the extent of inhibition.
Materials:
-
Purified human ADH isoform (e.g., ADH1A, ADH1B1, etc.)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound or other test inhibitors
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the ADH enzyme in the appropriate buffer.
-
Prepare a stock solution of ethanol.
-
Prepare a stock solution of NAD+.
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound).
-
-
Assay Setup:
-
In a cuvette, combine the sodium phosphate buffer, NAD+ solution, and the desired concentration of the inhibitor.
-
Add the ethanol solution to the cuvette.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Initiate the Reaction:
-
Add the ADH enzyme solution to the cuvette to start the reaction.
-
Quickly mix the contents of the cuvette by gentle inversion.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over time (e.g., every 15-30 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Perform the assay with varying concentrations of the substrate (ethanol) and the inhibitor.
-
Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro ADH inhibition assay.
Caption: Workflow for an in vitro alcohol dehydrogenase (ADH) inhibition assay.
Signaling Pathway and Logical Relationships
The inhibition of alcohol dehydrogenase by this compound directly impacts the metabolic pathway of alcohols like ethanol. The following diagram illustrates this relationship.
Caption: Inhibition of the alcohol metabolism pathway by this compound.
Conclusion
This compound is a highly specific and potent inhibitor of Class I alcohol dehydrogenase isoforms. Its well-characterized inhibitory profile makes it a valuable tool for in vitro and in vivo studies of alcohol metabolism and a clinically effective antidote for toxic alcohol poisoning. For researchers investigating the role of specific ADH isoforms, the differential sensitivity to 4-MP can be exploited as an experimental advantage. When selecting an ADH inhibitor, it is essential to consider the specific isoforms involved in the biological system under investigation to ensure accurate and meaningful results. Further research is warranted to determine the specific inhibitory profiles of other potential ADH inhibitors like 4-Bromopyrazole and Penicillic acid across the various ADH isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine-141 directly influences the binding of this compound in human sigma sigma alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
4-Methylpyrazole: A Comparative Guide to its Cross-Reactivity with Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 4-Methylpyrazole (4-MP), also known as fomepizole, on various dehydrogenase enzymes. This compound is a potent inhibitor of alcohol dehydrogenase (ADH) and is clinically used as an antidote for methanol and ethylene glycol poisoning.[1][2] This document summarizes available experimental data on its cross-reactivity with other dehydrogenases, offering valuable insights for researchers in toxicology, drug metabolism, and enzyme kinetics.
Comparative Analysis of Enzyme Inhibition
The primary mechanism of action for this compound is the competitive inhibition of alcohol dehydrogenase, which prevents the metabolism of toxic alcohols into their harmful acidic metabolites.[3][4] However, its effects are not strictly limited to ADH. The following table summarizes the known inhibitory constants (Ki) and other effects of this compound on various dehydrogenase enzymes and related enzyme systems.
| Enzyme/Enzyme System | Substrate | Organism/Tissue | Inhibition Constant (Ki) / Effect | Citation |
| Alcohol Dehydrogenase (ADH) | ||||
| Human Liver ADH | Ethanol | Human Liver | 0.21 µM | [5] |
| Human ADH1A | Ethanol | Recombinant Human | 0.062 µM (Kis) | [6] |
| Human ADH1B1 | Ethanol | Recombinant Human | 0.13 µM (Kis) | [6] |
| Human ADH1B2 | Ethanol | Recombinant Human | 0.09 µM (Kis) | [6] |
| Human ADH1C1 | Ethanol | Recombinant Human | 0.6 µM (Kis) | [6] |
| Human ADH1C2 | Ethanol | Recombinant Human | 0.3 µM (Kis) | [6] |
| Human ADH1B3 | Ethanol | Recombinant Human | Noncompetitive Inhibition | [6] |
| Human ADH2 | Ethanol | Recombinant Human | Noncompetitive Inhibition | [6] |
| Human ADH4 | Ethanol | Recombinant Human | Noncompetitive Inhibition | [6] |
| Lactate Dehydrogenase (LDH) | Lactate | Human Liver Homogenate | Increased Activity at 10⁻⁵ and 5x10⁻⁵ M | |
| Cytochrome P450 | ||||
| Microsomal Ethanol Oxidation | Ethanol | Rat Liver Microsomes | ~0.03-0.10 mM |
Note: Kis refers to the slope inhibition constant. For noncompetitive inhibition, a simple Ki value is not applicable.
Metabolic Pathways and Inhibition Mechanisms
The following diagrams illustrate the metabolic pathways affected by this compound and the experimental workflow for determining enzyme inhibition.
Caption: Inhibition of toxic alcohol metabolism by this compound.
Caption: General workflow for determining enzyme inhibition constants.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodology for determining the inhibition of dehydrogenase enzymes by this compound can be outlined as follows.
Materials
-
Purified dehydrogenase enzyme or tissue homogenate (e.g., human liver cytosol)
-
This compound (Fomepizole)
-
Substrate for the specific dehydrogenase (e.g., ethanol for ADH)
-
Cofactor (e.g., NAD+)
-
Buffer solution (e.g., sodium phosphate buffer, pH 7.4)
-
Spectrophotometer or fluorometer
General Procedure for Determination of Inhibition Constant (Ki)
-
Enzyme Activity Assay: The activity of the dehydrogenase enzyme is measured by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.[5] The assay is typically conducted at a constant temperature (e.g., 25°C or 37°C) and pH (e.g., 7.4).
-
Kinetic Measurements:
-
To determine the Michaelis-Menten constant (Km) for the substrate, the initial reaction velocity is measured at various substrate concentrations in the absence of the inhibitor.
-
To determine the type of inhibition and the inhibition constant (Ki), the initial reaction velocity is measured at various substrate concentrations in the presence of different, fixed concentrations of this compound.
-
-
Data Analysis:
-
The data are plotted using a double reciprocal plot (Lineweaver-Burk plot), where the inverse of the reaction velocity (1/V) is plotted against the inverse of the substrate concentration (1/[S]).
-
For competitive inhibition, the lines for the inhibited and uninhibited reactions will intersect on the y-axis. The Ki can be calculated from the change in the slope of these lines.
-
For non-competitive or mixed inhibition, the intersection point will be different, and the Ki can be determined by analyzing the changes in both the slope and the y-intercept.
-
Discussion of Cross-Reactivity
The available data indicates that this compound is a highly potent and specific inhibitor of alcohol dehydrogenase, particularly the class I isoenzymes.[6] Its inhibitory effect on other dehydrogenases appears to be significantly less pronounced.
Interestingly, one study reported an increase in lactate dehydrogenase (LDH) activity in the presence of this compound. This suggests a different type of interaction than the competitive inhibition observed with ADH and warrants further investigation to elucidate the underlying mechanism.
Furthermore, this compound has been shown to inhibit the microsomal oxidation of ethanol, a process mediated by cytochrome P-450 enzymes, specifically CYP2E1. This indicates that this compound can have effects on other enzyme systems involved in xenobiotic metabolism.
Conclusion
This compound is a powerful and selective inhibitor of alcohol dehydrogenase, making it an effective antidote for methanol and ethylene glycol poisoning. While it exhibits some cross-reactivity with other enzyme systems, such as cytochrome P450, its inhibitory effects on other dehydrogenases are not as well-characterized and appear to be less significant. The observation of increased LDH activity in the presence of this compound highlights the complexity of its interactions and the need for further research to fully understand its off-target effects. The methodologies described provide a framework for future studies aimed at further characterizing the cross-reactivity profile of this important clinical agent.
References
- 1. Ethylene glycol & methanol poisoning - EMCrit Project [emcrit.org]
- 2. This compound: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Methylpyrazole Versus Other ADH Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-Methylpyrazole (4-MP), also known as fomepizole, with other alcohol dehydrogenase (ADH) inhibitors in animal models of toxic alcohol poisoning. The data presented is compiled from various preclinical studies to assist researchers in evaluating the therapeutic potential of these agents.
Introduction to ADH Inhibitors in Toxic Alcohol Poisoning
Ethylene glycol and methanol are toxic alcohols that, upon ingestion, are metabolized by alcohol dehydrogenase (ADH) to highly toxic acidic metabolites. These metabolites can lead to severe metabolic acidosis, renal failure, and death. The primary therapeutic strategy involves the inhibition of ADH to prevent the formation of these toxic byproducts, allowing the parent alcohol to be excreted unchanged. For years, ethanol was the standard treatment, acting as a competitive substrate for ADH. However, the development of specific ADH inhibitors, most notably this compound, has significantly advanced the management of these poisonings. This guide will compare the efficacy of 4-MP to other ADH inhibitors based on data from animal studies.
Comparative Efficacy in Animal Models
Animal models are crucial for the preclinical evaluation of antidotes for toxic alcohol poisoning. The most commonly used models involve cats, dogs, and rats, which exhibit metabolic pathways for ethylene glycol and methanol that are relevant to humans.
Ethylene glycol Poisoning Models
Studies in feline and canine models of ethylene glycol poisoning have demonstrated the superior efficacy of 4-MP compared to ethanol.
Table 1: Efficacy of this compound vs. Ethanol in Feline Model of Ethylene Glycol Poisoning
| Parameter | This compound (Fomepizole) | Ethanol | Animal Model | Reference |
| Survival Rate (Treatment within 3 hours) | 75% | 25% | Cats | [1] |
| Dosage | 125 mg/kg initially, then 31.25 mg/kg at 12, 24, and 36 hours | 5.0 ml/kg of 20% solution every 6 hours for 5 treatments, then every 8 hours for 4 treatments | Cats | [1] |
| Adverse Effects | Mild sedation | Worsening of metabolic acidosis and CNS depression | Cats | [1] |
Table 2: Efficacy of this compound vs. Ethanol in Canine Model of Ethylene Glycol Poisoning
| Parameter | This compound (Fomepizole) | Ethanol | Animal Model | Reference |
| Prevention of Renal Toxicity | Effective | Effective | Dogs | [2] |
| CNS Depression | No significant increase | Severe increase | Dogs | [2] |
| Dosage | 20 mg/kg initially, then 15 mg/kg at 12 and 24 hours, and 5 mg/kg at 36 hours | 19.3 mmol/kg i.v. at 3, 7, 14, and 24 hours after ethylene glycol | Dogs | [2][3] |
Methanol Poisoning Models
Rodent models are frequently used to study methanol toxicity. Comparative studies in these models have highlighted the effectiveness of 4-MP and explored other potential ADH inhibitors.
Table 3: Efficacy of this compound, Ethanol, and Ranitidine in a Rat Model of Methanol Poisoning
| Parameter | This compound (4-MP) | Ethanol | Ranitidine | Animal Model | Reference |
| Correction of Metabolic Acidosis | Effective | Effective | Corrected (p = 0.025) | Sprague-Dawley Rats | [4] |
| Decrease in Formate Levels | Effective | Effective | Decreased (p = 0.014) | Sprague-Dawley Rats | [4] |
| Dosage | 15 mg/kg intraperitoneally | 0.5 g/kg orally | 30 mg/kg intraperitoneally | Sprague-Dawley Rats | [4] |
Pharmacokinetic and Pharmacodynamic Comparison
The efficacy of an ADH inhibitor is closely linked to its pharmacokinetic and pharmacodynamic properties, particularly its affinity for the ADH enzyme, represented by the inhibition constant (Ki). A lower Ki value indicates a higher affinity and more potent inhibition.
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of ADH Inhibitors in Animal Models
| Inhibitor | Ki Value (µM) | Animal Model | Vmax (µmol/min/mg) | Half-life | Reference |
| This compound (Fomepizole) | 0.101 (Ethanol as substrate)0.0835 (Ethylene glycol as substrate) | Canine Hepatic Homogenate | Canine: 2x Feline | 9.8 ± 0.9 h (in dogs with EG) | [2][5] |
| This compound (Fomepizole) | 1.43 (Ethanol as substrate)2.75 (Ethylene glycol as substrate) | Feline Hepatic Homogenate | - | - | [5] |
| Ethanol | - | - | - | 6.8 ± 0.7 h (in dogs with EG) | [2] |
| Pyrazole | ~350 (in vitro, rat microsomes) | Rat | - | - | [6] |
| This compound | ~30-100 (in vitro, rat microsomes) | Rat | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols from the cited studies.
Ethylene Glycol Poisoning in Cats
-
Animal Model: Domestic shorthair cats.[1]
-
Induction of Poisoning: Administration of a lethal dose of ethylene glycol.[1]
-
Treatment Groups:
-
Outcome Measures: Survival rate, clinical signs, and biochemical parameters.[1]
Methanol Poisoning in Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Induction of Poisoning: Oral administration of methanol (3 g/kg). To potentiate toxicity, rats were exposed to nitrous oxide by inhalation to inhibit folate-dependent metabolism of formate.[4]
-
Treatment Groups (administered 4 hours after methanol):
-
Outcome Measures: Blood pH, bicarbonate levels, formate levels, and histological examination of the retina.[4]
Visualizing the Mechanism and Workflow
Signaling Pathway of Toxic Alcohol Metabolism and ADH Inhibition
The following diagram illustrates the metabolic pathway of ethylene glycol and methanol and the mechanism of action of ADH inhibitors.
References
- 1. dvm360.com [dvm360.com]
- 2. Comparison of the effects of ethanol and this compound on the pharmacokinetics and toxicity of ethylene glycol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.vettechprep.com [blog.vettechprep.com]
- 4. Ranitidine as an alcohol dehydrogenase inhibitor in acute methanol toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Cascade: A Guide to Confirming ADH Inhibition with 4-Methylpyrazole via Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the downstream cellular effects of inhibiting alcohol dehydrogenase (ADH) with 4-Methylpyrazole (4-MP) is crucial for understanding its therapeutic potential and mechanism of action. This guide provides a comprehensive comparison of Western blot analysis with alternative techniques, supported by experimental data and detailed protocols, to facilitate robust and reliable investigation.
This compound is a potent competitive inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols.[1][2] Its inhibitory action prevents the conversion of alcohols to their toxic aldehyde metabolites.[3][4] A primary consequence of ADH inhibition is an alteration of the intracellular redox state, specifically an increase in the NADH/NAD+ ratio.[5][6] This shift in the NAD+ pool has profound implications for cellular signaling, as NAD+ is a critical cofactor for several enzymes, including the sirtuin family of deacetylases.[7][8]
This guide will focus on utilizing Western blot analysis to probe the downstream effects of 4-MP-mediated ADH inhibition, particularly through the lens of altered NAD+/NADH-dependent signaling pathways.
Comparative Analysis of Protein Detection Methods
While Western blotting is a widely adopted and powerful technique for protein analysis, alternative methods offer distinct advantages in terms of throughput, sensitivity, and ease of use. The choice of method should be guided by the specific research question, available resources, and the desired level of quantification.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Capillary Gel Electrophoresis (Simple Western) |
| Principle | Size-based protein separation via electrophoresis, followed by antibody-based detection. | Antibody-based capture and detection of a specific protein in a solution, typically in a microplate format.[9][10] | Automated, size-based protein separation and immunodetection within a capillary.[11] |
| Throughput | Low to medium. | High. | High. |
| Sensitivity | Moderate to high, dependent on antibody quality and detection method. | High.[9] | High.[11] |
| Quantitative | Semi-quantitative to quantitative, requires careful optimization and normalization.[12] | Highly quantitative. | Highly quantitative. |
| Information | Provides information on protein size and presence of isoforms or modifications. | Only quantifies the target protein.[9] | Provides information on protein size and charge (with charge-based separation).[11] |
| Hands-on Time | High.[11] | Low. | Very low. |
| Sample Volume | Moderate. | Low. | Very low. |
| Antibody Usage | High. | Low. | Low. |
| Cost per Sample | Moderate. | Generally lower than Western blot. | Can be higher initially due to instrumentation cost. |
Downstream Signaling Pathway of ADH Inhibition
The inhibition of ADH by this compound leads to a cascade of intracellular events stemming from the altered NAD+/NADH ratio. A key downstream effector is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating gene expression, metabolism, and cellular stress responses. A decreased NAD+/NADH ratio inhibits SIRT1 activity, leading to increased acetylation of its target proteins.
Experimental Workflow for Western Blot Analysis
This workflow outlines the key steps for performing a quantitative Western blot to analyze changes in protein expression and post-translational modifications following ADH inhibition with this compound.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic interactions between this compound and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Contribution of NADH increases to ethanol’s inhibition of retinol oxidation by human ADH isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison of Analytical Methods for the Detection of 4-Methylpyrazole (Fomepizole)
The accurate and sensitive detection of 4-Methylpyrazole (4-MP), also known as fomepizole, is critical for both clinical and research applications. As a potent inhibitor of alcohol dehydrogenase, 4-MP is a cornerstone in the treatment of methanol and ethylene glycol poisoning. This guide provides a detailed head-to-head comparison of the most common analytical methods employed for the quantification of 4-MP in biological matrices: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective overview, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The performance of an analytical method is paramount for obtaining reliable and reproducible results. The following table summarizes the key quantitative parameters for GC-NPD, HPLC-UV, and LC-MS/MS methods for the determination of this compound.
| Parameter | Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linear Range | 25-1000 ng/mL (Plasma) 0.5-5 µg/mL (Urine)[1][2] | Not explicitly stated, but linear and reproducible.[1] | 4.96-4955 ng/mL (Dog Plasma)[3] |
| Limit of Detection (LOD) | 0.2 µg/mL[4][5][6] | ~3 µM (in plasma and urine samples)[7] | Not explicitly stated. |
| Limit of Quantification (LOQ) | Not explicitly stated. | 0.1 nmol[7] | Not explicitly stated. |
| Recovery | Complete from plasma and urine.[1] | >90% from spiked urine and plasma samples.[7] | Not explicitly stated. |
| Precision (CV%) | Between-day CV within 6.0%.[1] Between-day CV < 6.3%.[4][5][6] | Not explicitly stated. | Intra- and inter-day precision in the ranges of 3.80-11.1%.[3] |
| Accuracy | Not explicitly stated. | Not explicitly stated. | Intra- and inter-day accuracy in the ranges of 1.81-12.9%.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key methods discussed.
Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)
This method offers high sensitivity and specificity for nitrogen-containing compounds like 4-MP.[2]
Sample Preparation (Liquid-Liquid Extraction): [1][2]
-
To 1 mL of plasma or urine, add an internal standard (e.g., 3-methylpyrazole).
-
Add 1 mL of saturated sodium borate buffer.
-
Extract with 5 mL of diethyl ether by vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol for GC injection.
Chromatographic Conditions: [1][2]
-
Instrument: Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD).
-
Column: Carbowax 20M or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 1 minute), then ramp at 10°C/min to 180°C (hold for 5 minutes).
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
A widely accessible method for the quantification of 4-MP in biological samples.
Sample Preparation (Ether Extraction): [7]
-
Acidify plasma or urine samples with HCl.
-
Extract with diethyl ether.
-
Evaporate the ether extract to dryness.
-
Reconstitute the residue in the mobile phase for HPLC injection.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Specific column details not extensively available in the reviewed literature.
-
Mobile Phase: Specific mobile phase composition not extensively available in the reviewed literature.
-
Detection: UV detection at a wavelength suitable for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity, making it ideal for bioanalytical applications.
Sample Preparation (Protein Precipitation): [3]
-
To a plasma sample, add an internal standard (e.g., N-methylnicotinamide-d4).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [3]
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Monolithic (Chromolith RP18e) column.
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow
A generalized workflow for the analysis of this compound in biological samples is depicted below. This diagram illustrates the key stages from sample collection to data analysis.
Signaling Pathway and Logical Relationships
The primary mechanism of action of this compound is the competitive inhibition of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of toxic alcohols like methanol and ethylene glycol. The following diagram illustrates this inhibitory pathway.
References
- 1. Analysis of this compound in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC-ESI-MS/MS determination of this compound in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. researchgate.net [researchgate.net]
- 7. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro IC50 of 4-Methylpyrazole with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol, methanol, and ethylene glycol.[1][2] Understanding the relationship between its in vitro inhibitory concentration (IC50) and its in vivo efficacy is crucial for preclinical and clinical applications, particularly in toxicology and drug development. This guide provides a comparative analysis of 4-MP's performance, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Potency vs. In Vivo Efficacy
Direct correlation studies between the in vitro IC50 of 4-MP and its in vivo efficacy are not extensively published. However, a comparative analysis of available data allows for an indirect assessment. The in vitro inhibitory constants (Ki) and IC50 values demonstrate the concentration at which 4-MP effectively inhibits ADH, while in vivo studies show the doses required to achieve therapeutic effects, which can be correlated with plasma concentrations of the drug.
| Parameter | In Vitro Data | In Vivo Data (Animal Models) | In Vivo Data (Human Subjects) |
| Metric | Inhibitory Constant (Ki) / IC50 | Effective Dose & Plasma Concentration | Therapeutic Dose & Plasma Concentration |
| This compound (4-MP) | Ki: ~0.03-0.10 mM for microsomal ethanol oxidation[3] | Mouse: 25 mg/kg significantly prolonged ethanol neurobehavioral toxicity[4] | A single dose of 10-20 mg/kg resulted in plasma levels within the probable therapeutic range without side effects[5] |
| IC50 of tramadol was 44.7 x 10-3 mM and cimetidine was 122.9 x 10-3 mM in an ADH inhibition assay where 4-MP was a positive control | Mouse: 50 mg/kg attenuated liver injury induced by acetaminophen[6] | Multiple oral loading doses followed by supplemental doses every 12 hours produced plasma levels in the therapeutic range[7] | |
| A nonspecific inhibitor of multiple ADH isoenzymes, with a preference for class I enzymes[8] | Rat: Effective inhibitor of ethanol oxidation by liver microsomes[9] | Plasma concentrations after repeated 10 mg/kg doses ranged from 1.4 to 21.6 µg/mL, consistently above the active level of 0.8 µg/mL[10] | |
| Alternative/Comparator | Ethanol: Has a much lower affinity for ADH compared to 4-MP[1] | N-acetylcysteine (NAC): 500 mg/kg was effective in reducing acetaminophen-induced liver injury in mice, comparable to 50 mg/kg 4-MP[6] | Ethanol: Historically used as an antidote for methanol and ethylene glycol poisoning, but 4-MP is now preferred due to a better safety profile and ease of use[2] |
Experimental Protocols
In Vitro ADH Inhibition Assay
This protocol outlines a general method for determining the IC50 of 4-MP against ADH in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-MP on ADH activity.
Materials:
-
Purified alcohol dehydrogenase (from equine liver, human liver, or recombinant source)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Ethanol (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and ADH enzyme in a cuvette.
-
Add varying concentrations of this compound to different reaction mixtures. A control with no inhibitor is also prepared.
-
Initiate the reaction by adding the substrate, ethanol.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of 4-MP that causes 50% inhibition of ADH activity, from the dose-response curve.
In Vivo Efficacy Study in a Murine Model of Ethanol-Induced Neurobehavioral Toxicity
This protocol describes an in vivo experiment to assess the efficacy of 4-MP in a mouse model.[4]
Objective: To evaluate the effect of 4-MP on the duration of ethanol-induced neurobehavioral toxicity.
Materials:
-
CD-1 mice
-
This compound (4-MP)
-
Ethanol
-
Saline solution
-
Rotarod apparatus
-
Apparatus for assessing righting reflex
Procedure:
-
Divide mice into experimental and control groups.
-
Administer 4-MP (e.g., 25 mg/kg) intraperitoneally to the experimental group and an equal volume of saline to the control group.[4]
-
Ten minutes after the initial injection, administer incremental doses of ethanol (e.g., 1-5 g/kg) intraperitoneally to both groups.[4]
-
At specific time points (e.g., 60, 120, and 180 minutes) after ethanol administration, assess neurobehavioral toxicity using the rotarod test (measuring motor coordination) and the righting reflex test.[4]
-
Record the dose of ethanol at which 50% of the animals in each group fail a particular test (Toxic Dose 50 or TD50).[4]
-
Compare the TD50 values between the 4-MP treated and control groups to determine if 4-MP administration prolongs the neurobehavioral effects of ethanol.
Mandatory Visualizations
Caption: Inhibition of the alcohol metabolism pathway by this compound.
Caption: Workflow for correlating in vitro IC50 with in vivo efficacy.
References
- 1. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on ethanol neurobehavioral toxicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed Treatment With this compound Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylpyrazole: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including 4-Methylpyrazole (also known as fomepizole). This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes key safety information derived from Safety Data Sheets (SDSs).
| Hazard Classification | Precautionary Statement |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1][2][3] Wear protective gloves and clothing.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] Wear protective gloves, clothing, and eye/face protection.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] Wear eye and face protection.[1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Use only outdoors or in a well-ventilated area.[1][3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its classification and segregation as hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited. The primary method of disposal is through an approved waste disposal plant.[1][3]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles to prevent skin and eye contact.[4]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[5]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").[4]
3. Handling and Transfer:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Carefully transfer waste into the designated container, avoiding splashes or spills.
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong acids, acid chlorides, and oxidizing agents.[1]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[6]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[6]
-
Clean the spill area thoroughly.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]
-
The storage area should be away from heat, sparks, and open flames.[6]
-
Ensure the container is stored upright and is not leaking.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the pickup and transportation of hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety and Operational Guide for Handling 4-Methylpyrazole
This guide provides critical safety, handling, and disposal information for 4-Methylpyrazole, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Specific PPE | Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and aerosols that can cause serious eye damage[2][3]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | ASTM F739 / EN374 | To prevent skin contact, which can lead to irritation, burns, and absorption of the chemical[1][2][3]. |
| Body Protection | A laboratory coat or a chemical-resistant apron. For larger quantities, chemical-resistant coveralls may be necessary. | N/A | To protect the skin from accidental spills and contamination[3]. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is insufficient, or if dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | NIOSH/MSHA or EN 149 | To prevent the inhalation of harmful vapors, dust, or aerosols[3]. |
Operational Plan: Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood[3].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[3].
-
Inhalation Prevention: Do not breathe in vapors, aerosols, or dust[3][4].
-
Hygiene: Wash hands thoroughly after handling the substance[3][5].
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition[3]. Use non-sparking tools to avoid electrostatic discharge[3].
Storage:
-
Container: Keep the container tightly closed when not in use[1][5].
-
Location: Store in a cool, dry, and well-ventilated area[1][3].
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides[3][5].
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately seek medical attention. Rinse the mouth with water. Do NOT induce vomiting[1][4][5]. |
| If on Skin | Immediately flush the skin with plenty of water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. Seek immediate medical attention[1][5]. |
| If Inhaled | Move the person to fresh air and ensure they are in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention[4][5]. |
| If in Eyes | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention[5]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Regulatory Compliance: Dispose of all waste materials in strict accordance with local, regional, and national environmental regulations[3].
-
Waste Disposal Facility: All chemical waste should be sent to an approved and licensed waste disposal facility[3][5].
-
Environmental Protection: Do not allow the product or its containers to enter drains or waterways[3].
-
Container Disposal: Ensure that empty containers are thoroughly decontaminated before disposal or recycling.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
